1,3,2-Dioxathiane 2-oxide
Description
The exact mass of the compound 1,3,2-Dioxathiane 2-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78687. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,2-Dioxathiane 2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxathiane 2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,2-dioxathiane 2-oxide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOURZMYQPMDBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194585 | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
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Molecular Weight |
122.15 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-55-0 | |
| Record name | 1,3,2-Dioxathiane, 2-oxide | |
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| Record name | 1,3,2-Dioxathiane 2-oxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene sulfite | |
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| Record name | 1,3,2-Dioxathiane 2-oxide | |
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| Record name | 1,3,2-dioxathiane 2-oxide | |
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| Record name | 1,3-Propylene sulfite | |
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Foundational & Exploratory
1,3,2-Dioxathiane 2-oxide chemical properties and structure
An In-depth Technical Guide to 1,3,2-Dioxathiane 2-oxide: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Foreword: This guide is designed for the practicing chemist, researcher, and drug development professional. It moves beyond simple data recitation to provide a cohesive understanding of 1,3,2-Dioxathiane 2-oxide, a versatile six-membered cyclic sulfite. Our focus is on the interplay between its unique structure and its chemical behavior, offering insights into its synthesis, reactivity, and potential as a strategic building block in modern organic chemistry.
Core Molecular Profile and Physicochemical Properties
1,3,2-Dioxathiane 2-oxide, also known by its common synonyms Trimethylene sulfite or 1,3-Propylene sulfite, is the cyclic ester formed from 1,3-propanediol and sulfurous acid.[1][2][3] Its fundamental identity is that of a cyclic sulfite, a functional group that imparts a unique combination of stability and electrophilic reactivity. Understanding its core properties is the first step toward leveraging its synthetic potential.
Identification and Key Physical Data
A summary of the compound's key identifiers and physicochemical properties is presented below. This data provides the foundational parameters for its handling, purification, and use in reaction design.
| Property | Value | Source |
| IUPAC Name | 1,3,2-dioxathiane 2-oxide | PubChem[2] |
| CAS Number | 4176-55-0 | LookChem[1] |
| Molecular Formula | C₃H₆O₃S | PubChem[2] |
| Molecular Weight | 122.145 g/mol | LookChem[1] |
| Appearance | Colorless to Almost colorless clear liquid | TCI[3] |
| Density | 1.47 g/cm³ | LookChem[1] |
| Melting Point | -14 °C | LookChem[1] |
| Boiling Point | 187.5 °C at 760 mmHg | LookChem[1] |
| Flash Point | 67.2 °C | LookChem[1] |
| Refractive Index | 1.547 | LookChem[1] |
| Storage Temperature | 2-8°C | LookChem[1] |
Structural Elucidation: Conformation and Stereoelectronics
The reactivity of 1,3,2-Dioxathiane 2-oxide is intrinsically linked to its three-dimensional structure. The six-membered ring is not planar; instead, it adopts a conformation that minimizes steric and torsional strain.
The Chair Conformation
Through spectroscopic analysis and computational modeling, it is well-established that the 1,3,2-dioxathiane ring exists predominantly in a chair conformation .[4] This arrangement is analogous to the chair form of cyclohexane and represents the lowest energy state for the molecule. The key structural feature is the orientation of the exocyclic sulfinyl (S=O) group, which can exist in either an axial or equatorial position.
Quantum-chemical simulations have shown that the conformer with the S=O group in the axial position is the more stable of the two.[4] This preference is a result of complex stereoelectronic interactions within the ring. The conformational free energy (ΔG°) for the S=O group has been calculated to be approximately -15.0 kJ/mol, which aligns well with experimental data and underscores the stability of the axial conformer.[4]
Spectroscopic Signature
The structure is further confirmed by its spectroscopic data.
-
¹H NMR: The proton NMR spectrum provides clear evidence of the ring structure.
-
¹³C NMR: The carbon spectrum shows two distinct signals, corresponding to the carbon adjacent to the two oxygens (C4/C6) and the central carbon (C5) of the propane backbone. In CDCl₃, the chemical shifts are observed at approximately 62.4 ppm (C4/C6) and 23.9 ppm (C5).[5]
Synthesis: A Standard Protocol
The most direct and common synthesis of 1,3,2-Dioxathiane 2-oxide involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), typically in the presence of a base to neutralize the HCl byproduct. This is a classic example of cyclic sulfite formation.
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-oxide
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Workflow Diagram:
Step-by-Step Methodology:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: 1,3-propanediol is added to the solvent, followed by the addition of 2.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.
-
Scientist's Insight: The use of at least two equivalents of base is critical. One equivalent neutralizes the HCl produced from the reaction of the first hydroxyl group, and the second drives the equilibrium towards the cyclized product by neutralizing the HCl from the second hydroxyl group's reaction.
-
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath. This is crucial for controlling the exothermicity of the reaction between thionyl chloride and the diol/base mixture.
-
Thionyl Chloride Addition: Thionyl chloride (1.1 equivalents) is dissolved in anhydrous CH₂Cl₂ and added dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes.
-
Safety Note: This step should be performed in a well-ventilated fume hood as both SOCl₂ and HCl gas are corrosive and toxic.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for several hours (typically 2-4 hours) until thin-layer chromatography (TLC) indicates the consumption of the starting diol.
-
Workup: The reaction is carefully quenched by pouring it into a separatory funnel containing cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess pyridine and protonate the pyridinium hydrochloride salt, rendering it water-soluble.
-
Extraction: The organic layer is separated. The aqueous layer is extracted two more times with CH₂Cl₂. The combined organic layers are then washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1,3,2-Dioxathiane 2-oxide as a clear liquid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1,3,2-Dioxathiane 2-oxide stems from its nature as a masked 1,3-diol and its electrophilic character, making it a valuable intermediate.
Nucleophilic Ring-Opening
The primary mode of reactivity involves the ring-opening of the cyclic sulfite by a nucleophile. The attack typically occurs at one of the carbon atoms (C4 or C6) adjacent to the ring oxygens. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a sulfate monoester.
General Reaction Mechanism:
This ring-opening strategy is a powerful tool for installing a 3-hydroxypropylsulfate moiety onto a molecule, which can be useful for modifying solubility or providing a handle for further functionalization.
Oxidation to Cyclic Sulfate
1,3,2-Dioxathiane 2-oxide can be readily oxidized to its corresponding cyclic sulfate, 1,3,2-Dioxathiane 2,2-dioxide.[6] This transformation is typically achieved using a ruthenium catalyst (e.g., RuCl₃) with an oxidant like sodium periodate (NaIO₄). The resulting cyclic sulfate is a highly reactive dielectrophile, serving as an excellent bifunctional alkylating agent.
Applications in Drug Development and Material Science
While the closely related 1,3,2-Dioxathiane 2,2-dioxide is noted as an intermediate in synthesizing anti-cancer and antimicrobial agents, the utility of the 2-oxide itself is significant.[7]
-
Precursor for Bioactive Sulfates: Many biological processes involve sulfated molecules. The controlled ring-opening of 1,3,2-Dioxathiane 2-oxide with a biologically relevant nucleophile (e.g., an alcohol or amine on a drug scaffold) provides a direct route to novel sulfated derivatives for structure-activity relationship (SAR) studies.
-
Protecting Group Chemistry: It can function as a protecting group for 1,3-diols. The cyclic sulfite is stable to a range of reaction conditions and can be removed hydrolytically when needed.
-
Polymer Chemistry: The ring-opening can be initiated by an appropriate species to form polymers with pendant sulfate groups, which can modify the properties of materials, for instance, by enhancing hydrophilicity or ion-exchange capabilities.[7]
Conclusion
1,3,2-Dioxathiane 2-oxide is a molecule whose simple structure belies its synthetic versatility. Its well-defined conformational preferences, straightforward synthesis, and predictable electrophilic reactivity make it a valuable tool for chemists in research and industry. For drug development professionals, its capacity to serve as a precursor to sulfated metabolites or as a bifunctional linker offers compelling avenues for molecular design and optimization. A thorough understanding of its core properties and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
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1,3,2-Dioxathiane 2-oxide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,2-Dioxathiane 2-Oxide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,2-dioxathiane 2-oxide, a versatile cyclic sulfite. Intended for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, with a particular focus on the reaction of 1,3-propanediol with thionyl chloride. The underlying reaction mechanisms are elucidated to provide a deeper understanding of the experimental choices. Furthermore, this guide details the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are crucial for the structural verification and purity assessment of the title compound. The content is structured to offer both theoretical insights and practical, field-proven protocols, ensuring scientific integrity and immediate applicability in a laboratory setting.
Introduction: The Chemical Significance of 1,3,2-Dioxathiane 2-Oxide
1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is a six-membered heterocyclic compound containing a sulfite functional group. Its chemical structure, characterized by the CAS number 4176-55-0, features a puckered ring system that has been a subject of conformational analysis.[1] This compound and its derivatives are valuable intermediates in organic synthesis. The corresponding cyclic sulfates, which can be readily prepared from cyclic sulfites, are highly reactive alkylating agents and have been employed in the synthesis of a wide array of functionalized molecules, including episulfides, olefins, and thio-sugars.[2][3] The enhanced reactivity of cyclic sulfates compared to their acyclic counterparts is attributed to ring strain.[4] The synthesis of 1,3,2-dioxathiane 2-oxide is a foundational step for accessing these versatile building blocks.
Synthesis of 1,3,2-Dioxathiane 2-Oxide: Methodologies and Mechanistic Insights
The most common and direct method for the synthesis of 1,3,2-dioxathiane 2-oxide is the reaction of 1,3-propanediol with thionyl chloride (SOCl₂).[5][6] This reaction is a classic example of converting a diol into a cyclic sulfite.
Primary Synthetic Route: Reaction of 1,3-Propanediol with Thionyl Chloride
The reaction of 1,3-propanediol with thionyl chloride proceeds to form 1,3,2-dioxathiane 2-oxide, with the evolution of hydrogen chloride gas.[7] The presence of a base, such as pyridine, is often employed to neutralize the HCl produced, which can otherwise lead to side reactions.[5]
Experimental Protocol: Synthesis of 1,3,2-Dioxathiane 2-Oxide
Materials:
-
1,3-Propanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-propanediol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
If using a base, add pyridine to the solution.
-
Slowly add a solution of thionyl chloride in anhydrous dichloromethane to the stirred diol solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding it to a cold saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,3,2-dioxathiane 2-oxide.
-
The product can be further purified by vacuum distillation.
Mechanistic Rationale
The reaction between an alcohol and thionyl chloride to form an alkyl chloride is a well-established transformation.[7] In the case of a diol, the reaction proceeds intramolecularly to form the cyclic sulfite. The mechanism can be conceptualized as follows:
-
Formation of a Chlorosulfite Ester: One of the hydroxyl groups of 1,3-propanediol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated intermediate. Subsequent deprotonation, often facilitated by a mild base like pyridine, yields a chlorosulfite ester.
-
Intramolecular Cyclization: The second hydroxyl group of the diol then acts as a nucleophile, attacking the sulfur atom of the chlorosulfite ester. This intramolecular attack displaces the remaining chloride ion, leading to the formation of the cyclic sulfite ring and the release of another molecule of HCl.
The use of a base like pyridine is crucial for driving the reaction to completion by neutralizing the generated HCl, which exists in equilibrium with the starting materials.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,3,2-dioxathiane 2-oxide.
Alternative Synthetic Approaches
While the thionyl chloride method is prevalent, other strategies for synthesizing cyclic sulfites exist:
-
Transesterification: Acid or base-catalyzed transesterification of diols with diisopropyl sulfite can produce cyclic sulfites in high yields.[8] This method avoids the generation of corrosive HCl.
-
Electrochemical Synthesis: A more recent and sustainable approach involves the electrochemical synthesis from diols and sulfur dioxide stock solutions.[9] This method is advantageous as it avoids the use of hazardous reagents like thionyl chloride and generates less waste.[9]
Characterization of 1,3,2-Dioxathiane 2-Oxide
Thorough characterization is imperative to confirm the structure and purity of the synthesized 1,3,2-dioxathiane 2-oxide. The following spectroscopic techniques are fundamental for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3,2-dioxathiane 2-oxide in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 1,3,2-dioxathiane 2-oxide, one would expect to see signals corresponding to the three sets of methylene protons. The protons on the carbon adjacent to the two oxygen atoms will be the most deshielded. The chair-like conformation of the ring can lead to complex splitting patterns due to axial and equatorial protons.[1] A ¹H NMR spectrum for 1,3,2-dioxathiane 2-oxide is available in the literature.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For the symmetric 1,3,2-dioxathiane 2-oxide, two signals are expected: one for the two equivalent carbons bonded to the oxygen atoms and another for the central carbon of the propane-1,3-diyl chain.[11][12]
Table 1: Expected NMR Spectroscopic Data for 1,3,2-Dioxathiane 2-Oxide
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.0 - 4.5 | Multiplet | -OCH₂- |
| ¹H | ~1.8 - 2.2 | Multiplet | -CH₂- |
| ¹³C | ~60 - 70 | Triplet | -OCH₂- |
| ¹³C | ~20 - 30 | Triplet | -CH₂- |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,3,2-dioxathiane 2-oxide, the most characteristic absorption bands are associated with the S=O and C-O stretching vibrations. The strong anisotropic effect of the S=O group is a notable feature in the IR spectra of cyclic sulfites.[4] The S=O stretching frequency in cyclic sulfites is typically observed in the range of 1200-1250 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1,3,2-dioxathiane 2-oxide (C₃H₆O₃S), the molecular weight is 122.14 g/mol .[11] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern can provide further structural confirmation. A GC-MS spectrum for this compound is publicly available.[11]
Applications in Drug Development and Organic Synthesis
While 1,3,2-dioxathiane 2-oxide itself has limited direct applications, its primary value lies in its role as a precursor to the corresponding cyclic sulfate, 1,3,2-dioxathiane 2,2-dioxide. The oxidation of the cyclic sulfite to the cyclic sulfate is typically achieved using a ruthenium-catalyzed oxidation.[4]
Logical Relationship Diagram
Caption: The synthetic pathway from 1,3-propanediol to the versatile cyclic sulfate intermediate.
Cyclic sulfates are potent electrophiles that readily undergo ring-opening reactions with a wide range of nucleophiles.[4] This reactivity makes them highly valuable in the construction of complex molecular architectures, which is a cornerstone of drug discovery and development. The ability to introduce two functional groups in a stereocontrolled manner from a diol precursor is a significant advantage of this methodology.
Conclusion
This technical guide has provided a detailed examination of the synthesis and characterization of 1,3,2-dioxathiane 2-oxide. The well-established reaction of 1,3-propanediol with thionyl chloride remains the most practical and widely used method for its preparation. The structural integrity of the synthesized compound can be confidently ascertained through a combination of NMR and IR spectroscopy, and mass spectrometry. As a stable and accessible precursor to the highly reactive cyclic sulfate, 1,3,2-dioxathiane 2-oxide serves as a critical gateway to a diverse range of synthetic transformations, underscoring its importance in the toolkit of the modern research and development scientist.
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IUPAC name and synonyms for 1,3,2-Dioxathiane 2-oxide
An In-Depth Technical Guide to 1,3,2-Dioxathiane 2-oxide
Introduction
1,3,2-Dioxathiane 2-oxide, a cyclic sulfite ester, is a heterocyclic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, its unique six-membered ring structure, incorporating a sulfite group, imparts specific reactivity that makes it a valuable intermediate and building block. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential applications, tailored for professionals in research and drug development.
Chemical Identity and Nomenclature
Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The standardized nomenclature and registry information for this compound are detailed below.
IUPAC Name
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 1,3,2-dioxathiane 2-oxide [1].
Chemical Structure
The molecular structure consists of a six-membered ring containing three carbon atoms, two oxygen atoms, and one sulfur atom. The sulfur atom is oxidized, forming a sulfoxide group exocyclic to the ring.
Caption: Figure 1. Chemical Structure of 1,3,2-Dioxathiane 2-oxide
Synonyms and Identifiers
For ease of reference across different databases and commercial suppliers, this compound is known by several synonyms and unique identifiers.
| Identifier Type | Value | Source |
| CAS Number | 4176-55-0 | [1][2] |
| EC Number | 224-044-7 | [1][2] |
| Molecular Formula | C₃H₆O₃S | [1][2] |
| Synonym | 1,3-Propanediol, cyclic sulfite | [2] |
| Synonym | Trimethylene sulfite | [2] |
| Synonym | 1,3-Propylene sulfite | [2] |
| Synonym | 2-Oxo-1,3,2-dioxathiane | [2] |
| DSSTox ID | DTXSID10194585 | [2] |
| PubChem CID | 77839 | [1] |
Physicochemical Properties
The physical and chemical properties of 1,3,2-Dioxathiane 2-oxide are essential for designing reaction conditions, purification protocols, and ensuring safe handling and storage.
| Property | Value | Unit | Source |
| Molecular Weight | 122.15 | g/mol | [1][2] |
| Appearance | Colorless Liquid (inferred) | - | - |
| Density | 1.47 | g/cm³ | [2] |
| Melting Point | -14 | °C | [2] |
| Boiling Point | 187.5 (at 760 mmHg) | °C | [2] |
| Flash Point | 67.2 | °C | [2] |
| Refractive Index | 1.547 | - | [2] |
| Storage Temperature | 2-8 | °C | [2] |
| Hydrogen Bond Acceptor Count | 4 | - | [2] |
| Hydrogen Bond Donor Count | 0 | - | [2] |
| Rotatable Bond Count | 0 | - | [2] |
Synthesis and Experimental Protocol
The most common and efficient synthesis of cyclic sulfites such as 1,3,2-Dioxathiane 2-oxide involves the reaction of the corresponding diol with thionyl chloride (SOCl₂). This electrophilic substitution reaction on the diol's hydroxyl groups proceeds readily, often in the presence of a base to neutralize the HCl byproduct.
Synthesis Workflow
The reaction converts 1,3-propanediol into the target cyclic sulfite.
Caption: Figure 2. Synthesis workflow for 1,3,2-Dioxathiane 2-oxide
Step-by-Step Experimental Protocol
This protocol describes a representative laboratory-scale synthesis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath.
-
Addition of Base: Add a suitable base, such as pyridine (2.2 eq), to the solution to act as a scavenger for the HCl byproduct.
-
Reactant Addition: Add thionyl chloride (1.1 eq), dissolved in anhydrous CH₂Cl₂, dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C. The causality here is critical; slow addition prevents a dangerous exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to ensure complete conversion.
-
Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1,3,2-Dioxathiane 2-oxide.
Applications in Research and Drug Development
While specific, large-scale applications for 1,3,2-Dioxathiane 2-oxide are not as widely documented as its sulfate analog (1,3,2-Dioxathiane 2,2-dioxide), its chemical structure makes it a highly useful synthetic intermediate.
-
Electrophilic Reagent: The sulfur atom in the sulfite ester is electrophilic and susceptible to nucleophilic attack. This allows the ring to be opened, functionalizing the nucleophile with a 3-hydroxypropylsulfinate moiety. This reactivity is valuable for introducing specific spacers or functional groups into target molecules.
-
Precursor to Cyclic Sulfates: Mild oxidation of the sulfite group can convert 1,3,2-Dioxathiane 2-oxide into its corresponding cyclic sulfate (1,3,2-Dioxathiane 2,2-dioxide). Cyclic sulfates are potent alkylating agents used extensively in pharmaceutical and materials science for creating complex molecular architectures[3].
-
Analogue for Mechanistic Studies: In drug development, related cyclic sulfates and sulfites are investigated as reactive intermediates. The 6-membered ring structure of 1,3,2-Dioxathiane 2-oxide provides a different conformational profile compared to 5-membered ring analogs (derived from 1,2-diols), which can be exploited to fine-tune reactivity and selectivity in synthetic pathways.
Safety and Handling
-
Storage: The compound should be stored in a cool, dry place, typically between 2-8 °C, away from moisture, as it can hydrolyze[2].
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
1,3,2-Dioxathiane 2-oxide is a versatile heterocyclic compound with a well-defined chemical profile. Its role as a synthetic intermediate, particularly as a precursor to other functionalized molecules and cyclic sulfates, underscores its utility for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its reactivity in the development of novel chemical entities and materials.
References
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An In-depth Technical Guide to 1,3,2-Dioxathiane 2-oxide: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is a cyclic sulfite ester that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a six-membered ring with a reactive sulfinyl group, impart a distinct chemical reactivity that makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1,3,2-dioxathiane 2-oxide, delves into its reactivity profile, outlines experimental protocols for its synthesis and handling, and explores its applications, particularly in the realm of drug development.
Part 1: Molecular Structure and Physical Properties
1,3,2-Dioxathiane 2-oxide is a heterocyclic compound with the chemical formula C₃H₆O₃S.[1] The six-membered ring consists of three carbon atoms, two oxygen atoms, and a sulfur atom, with the sulfinyl group (S=O) being a key functional feature.
Conformational Analysis
The 1,3,2-dioxathiane 2-oxide ring is not planar and exists predominantly in a chair conformation. Computational studies have shown that the chair conformation is the most stable, with the S=O group occupying either an axial or equatorial position.[2] The conformational preference is influenced by steric and stereoelectronic effects. The axial conformer is generally more stable due to the anomeric effect, where the lone pair of electrons on the axial oxygen atom can interact with the σ* orbital of the anti-periplanar C-S bond.
Caption: Chair conformations of 1,3,2-dioxathiane 2-oxide.
Physical Properties
A summary of the key physical properties of 1,3,2-dioxathiane 2-oxide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃S | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| CAS Number | 4176-55-0 | [1] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -14 °C | [3] |
| Boiling Point | 187.5 °C at 760 mmHg | [3] |
| Density | 1.47 g/cm³ | [3] |
| Refractive Index | 1.547 | [3] |
Spectroscopic Data
The structural elucidation and characterization of 1,3,2-dioxathiane 2-oxide are routinely performed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows complex multiplets for the methylene protons due to the conformational rigidity of the chair form and coupling between axial and equatorial protons. |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the three carbon atoms of the ring. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms. |
| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band corresponding to the S=O stretching vibration, typically observed in the region of 1200-1250 cm⁻¹. |
| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns arising from the loss of SO₂ or other small fragments. |
Part 2: Chemical Properties and Reactivity
The chemical reactivity of 1,3,2-dioxathiane 2-oxide is dominated by the electrophilic nature of the sulfur atom and the carbon atoms attached to the oxygen atoms. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reactivity as an Electrophile
Cyclic sulfites, including 1,3,2-dioxathiane 2-oxide, are effective electrophiles and can react with a variety of nucleophiles.[4] The reaction can proceed via two main pathways: attack at the sulfur atom or attack at a carbon atom.
-
Attack at Sulfur: Nucleophiles can attack the electrophilic sulfur atom, leading to the cleavage of an S-O bond.
-
Attack at Carbon: Nucleophiles can also attack one of the carbon atoms adjacent to the oxygen atoms (C4 or C6), resulting in the cleavage of a C-O bond. This is a common pathway for ring-opening reactions.
Caption: Pathways of nucleophilic attack.
Hydrolysis
1,3,2-Dioxathiane 2-oxide can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions, to yield 1,3-propanediol and sulfurous acid (which decomposes to sulfur dioxide and water). The mechanism involves nucleophilic attack of water on the sulfur atom followed by ring opening.
Oxidation
The sulfinyl group of 1,3,2-dioxathiane 2-oxide can be oxidized to a sulfonyl group to form the corresponding cyclic sulfate, 1,3,2-dioxathiane 2,2-dioxide.[5] This oxidation can be achieved using various oxidizing agents, such as ruthenium tetroxide or permanganates. The resulting cyclic sulfate is a highly reactive alkylating agent.
Part 3: Experimental Protocols
Synthesis of 1,3,2-Dioxathiane 2-oxide
A common method for the synthesis of 1,3,2-dioxathiane 2-oxide involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: A solution of 1,3-propanediol and a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.
-
Addition of Thionyl Chloride: A solution of thionyl chloride in the same solvent is added dropwise to the cooled solution of the diol and base with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1,3,2-dioxathiane 2-oxide.
Caption: Synthetic workflow for 1,3,2-dioxathiane 2-oxide.
Handling and Safety
1,3,2-Dioxathiane 2-oxide is classified as a substance that causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also suspected of causing respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Part 4: Applications in Drug Development and Organic Synthesis
The unique reactivity of cyclic sulfites and their oxidized counterparts, cyclic sulfates, makes them valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[8]
As a Bifunctional Electrophile
1,3,2-Dioxathiane 2-oxide can act as a masked 1,3-dielectrophile. Nucleophilic attack at one of the electrophilic centers leads to a ring-opened intermediate that still contains a reactive sulfonate ester, which can then be displaced by another nucleophile. This property is particularly useful for the synthesis of heterocyclic compounds and for introducing a three-carbon spacer between two nucleophilic groups.
Precursor to Cyclic Sulfates
As mentioned earlier, 1,3,2-dioxathiane 2-oxide can be readily oxidized to 1,3,2-dioxathiane 2,2-dioxide. Cyclic sulfates are potent alkylating agents and are often more reactive than their corresponding epoxides.[9] They have been extensively used in the synthesis of a variety of compounds, including amino alcohols, azido alcohols, and other functionalized molecules that are important building blocks in drug discovery.[10]
Applications in Medicinal Chemistry
The ability to introduce specific functionalities with stereochemical control makes cyclic sulfites and sulfates attractive tools in medicinal chemistry. They have been employed in the synthesis of:
-
Antiviral agents: As intermediates in the synthesis of nucleoside analogues.
-
Anticancer agents: For the preparation of modified carbohydrates and other complex natural products with cytotoxic activity.
-
Enzyme inhibitors: The electrophilic nature of the ring system can be exploited to form covalent bonds with active site residues of target enzymes.[11]
Conclusion
1,3,2-Dioxathiane 2-oxide is a versatile and reactive molecule with significant potential in organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its conformational behavior, reactivity with nucleophiles, and safe handling procedures is crucial for its effective utilization in research and development. As the demand for novel and complex drug candidates continues to grow, the importance of versatile building blocks like 1,3,2-dioxathiane 2-oxide is set to increase.
References
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- Megia-Fernandez, A., Morales-Sanfrutos, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 15(3), 401-432.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(11), 4536-4546.
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- 4-methyl-1,3,2-dioxathiolane 2-oxide: A Versatile Intermediate in Organic Synthesis. (2025). Accessed January 2, 2026.
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MDPI. Benzo[d][8][12]oxadithiole 2-Oxide. Accessed January 2, 2026.
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An In-depth Technical Guide to 1,3,2-Dioxathiane 2-oxide for Researchers and Drug Development Professionals
Core Directive: This guide provides a comprehensive overview of 1,3,2-Dioxathiane 2-oxide, also known by synonyms such as 1,3-Propylene sulfite and Trimethylene sulfite. Its chemical identity is defined by the CAS number 4176-55-0 and the molecular formula C₃H₆O₃S .[1][2] This document delves into its synthesis, physicochemical characteristics, spectroscopic signature, conformational analysis, reactivity, and key applications, with a particular focus on its utility in medicinal chemistry and materials science.
Physicochemical Properties of 1,3,2-Dioxathiane 2-oxide
1,3,2-Dioxathiane 2-oxide is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 122.14 g/mol |
| Density | 1.347 g/mL at 25 °C |
| Boiling Point | 73 °C (lit.) |
| Melting Point | -25 °C (lit.) |
| Refractive Index | n20/D 1.453 (lit.) |
| Flash Point | 83.9 °C |
(Data sourced from Sigma-Aldrich[4])
Synthesis of 1,3,2-Dioxathiane 2-oxide
The most common and straightforward synthesis of 1,3,2-Dioxathiane 2-oxide involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂).[5] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[5][6]
Reaction Mechanism
The synthesis proceeds through a nucleophilic attack of the hydroxyl group of 1,3-propanediol on the electrophilic sulfur atom of thionyl chloride. This is followed by an intramolecular cyclization to form the six-membered ring of 1,3,2-Dioxathiane 2-oxide. The presence of a base is crucial to drive the reaction to completion by scavenging the generated HCl.[5][6]
Caption: Synthesis workflow for 1,3,2-Dioxathiane 2-oxide.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,3,2-Dioxathiane 2-oxide:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂) is charged with 1,3-propanediol and a suitable inert solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution of 1,3-propanediol, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then carefully quenched with ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any remaining acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,3,2-Dioxathiane 2-oxide.
Spectroscopic Data and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,3,2-Dioxathiane 2-oxide typically shows complex multiplets for the methylene protons due to the conformational rigidity of the six-membered ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two non-equivalent methylene carbons of the dioxathiane ring.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretch, typically in the region of 1200-1250 cm⁻¹, and C-O stretching vibrations.
Conformational Analysis: 1,3,2-Dioxathiane 2-oxide exists predominantly in a chair conformation.[7] Due to the presence of the sulfoxide group, the two chair conformations are not energetically equivalent. The equilibrium favors the conformation where the exocyclic oxygen atom is in the axial position to minimize steric interactions.[7] The ring can undergo inversion between the two chair forms, passing through higher energy twist-boat and boat conformations.[7][8][9]
Caption: Conformational equilibrium of 1,3,2-Dioxathiane 2-oxide.
Reactivity and Reaction Mechanisms
The reactivity of 1,3,2-Dioxathiane 2-oxide is dominated by the electrophilic nature of the sulfur atom and the strained six-membered ring. It readily undergoes nucleophilic attack, leading to ring-opening reactions. This property makes it a valuable reagent for introducing a 3-hydroxypropyl sulfinate moiety into molecules.
Nucleophilic Ring-Opening
A wide range of nucleophiles can attack the sulfur atom, leading to the cleavage of an S-O bond and the opening of the ring. This reaction is analogous to the ring-opening of epoxides.[10][11] The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
Caption: General mechanism for nucleophilic ring-opening.
Examples of Nucleophilic Reactions:
-
With Alcohols/Alkoxides: Reaction with alcohols in the presence of a base, or with alkoxides, yields alkyl 3-hydroxypropyl sulfites.
-
With Amines: Amines react to form the corresponding sulfinamides.
-
With Grignard Reagents: Organometallic reagents like Grignard reagents attack the sulfur atom to form sulfoxides after ring opening.
Applications in Research and Drug Development
The unique reactivity of 1,3,2-Dioxathiane 2-oxide makes it a versatile building block in organic synthesis, with notable applications in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
While direct incorporation into final drug structures is less common, 1,3,2-Dioxathiane 2-oxide serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Its ability to act as a masked 1,3-diol with a reactive sulfur center allows for the introduction of specific functionalities.
A closely related class of compounds, the 1,3-oxathiolane nucleoside analogues, have demonstrated significant antiviral activity, including against HIV.[12][13] These analogues act as chain terminators in viral DNA synthesis.[12] The synthetic strategies for these compounds often involve the construction of the oxathiolane ring and subsequent coupling with a nucleobase.[13] By analogy, 1,3,2-Dioxathiane 2-oxide can be envisioned as a precursor for novel nucleoside analogues with a six-membered dioxathiane ring, potentially leading to new antiviral agents with different pharmacokinetic and pharmacodynamic properties.
Materials Science
1,3,2-Dioxathiane 2-oxide, under the name 1,3-propylene sulfite, is utilized as an electrolyte additive in lithium-ion batteries.[4] It improves the thermal stability of the electrolyte and contributes to the formation of a stable solid-electrolyte interphase (SEI) on the anode surface. This SEI layer is crucial for preventing electrolyte decomposition and enhancing the cycle life and safety of the battery.
Safety and Handling
1,3,2-Dioxathiane 2-oxide is classified as a hazardous substance. It is known to cause skin irritation and may cause an allergic skin reaction.[1] It can also cause serious eye damage and may cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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The Chemistry and Applications of 1,3,2-Dioxathiane 2-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1,3,2-Dioxathiane 2-oxide, a cyclic sulfite ester of significant interest in various scientific fields. From its foundational synthesis and historical context to its contemporary applications in energy storage and potential therapeutic development, this document serves as a comprehensive resource. Detailed experimental protocols, mechanistic insights, and critical evaluation of its chemical properties are presented to empower researchers and professionals in their work with this versatile molecule.
Introduction: Unveiling a Versatile Heterocycle
1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite, is a six-membered heterocyclic compound containing a sulfite ester functional group. Its structure, characterized by a chair-like conformation, and the stereochemistry of the exocyclic S=O bond, have been a subject of conformational analysis.[1] The inherent reactivity of the cyclic sulfite moiety, coupled with its ability to be synthesized from readily available starting materials, has made it a valuable intermediate in organic synthesis and a functional component in advanced materials. This guide will delve into the discovery, synthesis, chemical properties, and diverse applications of this intriguing molecule.
Discovery and Historical Context
The synthesis of cyclic sulfites from the reaction of diols with thionyl chloride is a well-established transformation in organic chemistry. While pinpointing the exact first synthesis of 1,3,2-Dioxathiane 2-oxide is challenging within the historical literature, early investigations into the reactions of 1,3-diols with thionyl chloride laid the groundwork for its preparation.[2] These foundational studies were primarily focused on the fundamental reactivity of diols and the formation of cyclic esters. Over time, the unique properties and reactivity of cyclic sulfites, including 1,3,2-Dioxathiane 2-oxide, were recognized, leading to their exploration in a broader range of applications.
Synthesis and Mechanistic Insights
The most common and direct method for the synthesis of 1,3,2-Dioxathiane 2-oxide is the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), often in the presence of a base such as pyridine to neutralize the HCl byproduct.[2]
Reaction Scheme:
Sources
An In-depth Technical Guide on the Ring Strain and Conformational Analysis of 1,3,2-Dioxathiane 2-oxide
Abstract: This guide provides a comprehensive technical examination of 1,3,2-dioxathiane 2-oxide, a six-membered heterocyclic compound featuring a cyclic sulfite moiety. We will explore the fundamental principles governing its three-dimensional structure, focusing on the interplay between ring strain and stereoelectronic effects. This document details the critical methodologies, both experimental and computational, employed to elucidate its conformational landscape. The pronounced preference for a chair conformation with an axially oriented S=O group will be rationalized through the anomeric effect. This guide is intended for researchers, scientists, and professionals in drug development who leverage stereochemical control in molecular design and synthesis.
Introduction: The World of Six-Membered Heterocycles
Six-membered rings are ubiquitous structural motifs in chemistry, with cyclohexane serving as the archetypal model. The stability of its chair conformation, which minimizes both angle and torsional strain, is a foundational concept. The introduction of heteroatoms—such as the two oxygen atoms and a sulfur atom in 1,3,2-dioxathiane 2-oxide—significantly alters the geometry and electronic properties of the ring. The presence of the sulfoxide group (S=O) introduces a chiral center at the sulfur atom and a powerful dipole, which profoundly influences the ring's conformational preferences and reactivity.
The stability of these conformations is dictated by a delicate balance of several factors:
-
Angle Strain: Deviation from ideal tetrahedral bond angles (109.5°).
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.
-
Steric Strain: Repulsive interactions between non-bonded atoms.
-
Stereoelectronic Effects: Interactions involving lone pairs and sigma-orbitals, such as the anomeric effect.
For 1,3,2-dioxathiane 2-oxide, the orientation of the exocyclic S=O bond, either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring), is the paramount determinant of its overall structure and energy[1][2].
The Conformational Landscape: A Tale of Two Chairs
Like cyclohexane, 1,3,2-dioxathiane 2-oxide can exist in several conformations, primarily the chair and the higher-energy twist-boat forms. The chair conformations are of principal interest due to their greater stability. The key question revolves around the orientation of the sulfoxide oxygen.
Two primary chair conformations are possible via ring inversion:
-
S=O axial (ax-Chair): The sulfoxide oxygen points away from the ring, parallel to the principal axis.
-
S=O equatorial (eq-Chair): The sulfoxide oxygen points outwards, roughly in the equatorial plane of the ring.
Overwhelming experimental and computational evidence indicates that the ax-Chair conformation is significantly more stable than the eq-Chair[1][3]. This preference, which defies simple steric arguments (the larger S=O group might be expected to prefer the less crowded equatorial position), is a classic manifestation of the anomeric effect [4].
The anomeric effect in this system is a stabilizing hyperconjugation interaction between the lone pair electrons (n) on the ring oxygen atoms and the antibonding orbital (σ) of the axial C-O or, more relevantly here, the S-O(exo) bond.[2][4] This n → σ donation is maximized when the orbitals have an anti-periplanar (180°) arrangement, a condition perfectly met in the ax-Chair conformation. This interaction effectively delocalizes electron density, lowers the overall energy of the molecule, and shortens the endocyclic O-S bonds while lengthening the exocyclic S=O bond. While hyperconjugation is a widely accepted model, other factors like dipole minimization and electrostatic attractions also contribute to the anomeric effect[4][5][6].
dot Caption: Conformational equilibrium in 1,3,2-dioxathiane 2-oxide.
Experimental Methodologies for Conformational Analysis
A multi-technique approach is essential to fully characterize the conformational properties of 1,3,2-dioxathiane 2-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying conformations in solution.[7][8][9] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce the time-averaged conformation and the dynamics of ring inversion.
Key NMR Observables:
-
Chemical Shifts (δ): The anisotropic effect of the S=O bond causes protons syn to it (on the same side) to be significantly deshielded (shifted downfield). In the stable ax-Chair, the axial protons at C4 and C6 are syn to the S=O bond and appear at a lower field than their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[8] Large ³J_ax,ax values (~10-13 Hz) are indicative of a 180° dihedral angle, confirming a chair conformation. Smaller ³J_ax,eq and ³J_eq,eq values (~2-5 Hz) are also consistent with this geometry.
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space. For the ax-Chair, NOEs would be expected between the axial protons at C4, C6, and the axial proton at C5.
Protocol: ¹H NMR Analysis for Conformational Assignment
-
Sample Preparation: Dissolve 5-10 mg of 1,3,2-dioxathiane 2-oxide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to ensure good signal dispersion.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity (i.e., which protons are coupled to each other).
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 300-500 ms to observe through-space interactions.
-
-
Data Analysis:
-
Assign Peaks: Use the COSY spectrum to trace the spin systems of the protons at C4, C5, and C6.
-
Measure Coupling Constants: Extract all relevant ³JHH values from the 1D spectrum. A large trans-diaxial coupling (³J_H4ax,H5ax and ³J_H6ax,H5ax) is a hallmark of the chair conformation.
-
Analyze NOEs: Look for key NOE cross-peaks. The presence of NOEs between the axial protons (H4ax, H5ax, H6ax) provides definitive proof of their 1,3-diaxial relationship and confirms the chair geometry.
-
Confirm S=O Orientation: The downfield shift of the axial protons at C4 and C6 relative to the equatorial ones confirms the axial orientation of the S=O group.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method to distinguish between axial and equatorial S=O conformers. The stretching frequency of the S=O bond is sensitive to its environment.
-
Axial S=O: The ν(S=O) stretching frequency typically appears at a lower wavenumber, in the range of 1160-1210 cm⁻¹ .[1]
-
Equatorial S=O: The ν(S=O) stretching frequency appears at a higher wavenumber, generally above 1220 cm⁻¹ .[1]
The observed strong absorption band for 1,3,2-dioxathiane 2-oxide in the lower frequency range provides strong evidence for the predominance of the axial conformer.[1]
X-ray Crystallography
Computational and Theoretical Analysis
Quantum chemical calculations are indispensable for a quantitative understanding of the conformational energetics. Methods like Density Functional Theory (DFT) can accurately predict geometries and relative energies.
A computational study revealed that the ax-Chair conformer is more stable than the eq-Chair by approximately -15.0 kJ/mol, a value that aligns well with experimental data.[3] These calculations confirm that the chair conformers are the energy minima on the potential energy surface, while twist-boat forms represent transition states or higher-energy local minima.[3][12]
Workflow: Computational Conformational Analysis using DFT
-
Structure Building: Construct initial 3D models of both the ax-Chair and eq-Chair conformers of 1,3,2-dioxathiane 2-oxide using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**). This step finds the lowest energy structure for each starting geometry.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Validation: A true energy minimum will have zero imaginary frequencies. This confirms the stability of the chair conformers.
-
Thermodynamic Data: The calculation yields thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Energy Comparison: Compare the Gibbs free energies (ΔG) of the ax-Chair and eq-Chair conformers to determine their relative populations at a given temperature. The conformer with the lower free energy is the more stable one.
-
Property Prediction (Optional): Use the optimized geometries to calculate other properties, such as NMR chemical shifts (using the GIAO method) and IR vibrational frequencies, and compare them with experimental data for further validation.
dot Caption: Integrated workflow for conformational analysis.
Synthesis and Implications
1,3,2-Dioxathiane 2-oxides are typically synthesized by the reaction of a 1,3-diol with thionyl chloride (SOCl₂) in the presence of a base.[13] This reaction often proceeds with stereospecificity, and the conformational rigidity of the resulting cyclic sulfite can be exploited in subsequent stereocontrolled reactions. The defined facial bias created by the axial S=O group can direct the approach of reagents, making these compounds valuable intermediates in asymmetric synthesis.[13][14]
| Parameter | ax-Chair Conformer | eq-Chair Conformer | Primary Analytical Method |
| Relative Stability | More Stable (Global Minimum) | Less Stable | Computational (DFT), NMR |
| ΔG (ax-eq) | ~ -15.0 kJ/mol[3] | — | Computational (DFT) |
| S=O Orientation | Axial | Equatorial | NMR, X-Ray Crystallography |
| ν(S=O) IR Freq. | ~1160-1210 cm⁻¹[1] | >1220 cm⁻¹[1] | IR Spectroscopy |
| Key ¹H NMR Feature | Axial H4/H6 are downfield | Equatorial H4/H6 are downfield | NMR Spectroscopy |
| Key ³JHH Coupling | Large ³J_ax,ax (~10-13 Hz) | Large ³J_ax,ax (~10-13 Hz) | NMR Spectroscopy |
Table 1: Summary of Conformational Properties of 1,3,2-Dioxathiane 2-oxide.
Conclusion and Outlook
The conformational analysis of 1,3,2-dioxathiane 2-oxide is a textbook example of how stereoelectronic forces can override steric considerations. The strong preference for the chair conformation with an axial sulfoxide group is robustly supported by a combination of NMR and IR spectroscopy, X-ray crystallography, and quantum chemical calculations. This preference is primarily driven by the anomeric effect. A thorough understanding of this conformational rigidity is crucial for professionals in drug design and synthetic chemistry, as it allows for the precise control of molecular shape and reactivity, which are critical for biological activity and the synthesis of complex target molecules.
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Thermochemical Data for 1,3,2-Dioxathiane 2,2-dioxide: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermochemical Properties in Drug Development and Chemical Synthesis
1,3,2-Dioxathiane 2,2-dioxide, a cyclic sulfate ester, is a versatile building block in modern organic synthesis. Its applications span from the development of novel pharmaceuticals, including anti-cancer and antimicrobial agents, to the formulation of specialized polymers.[1] The reactivity and stability of this compound are of paramount importance in these applications, and these characteristics are fundamentally governed by its thermochemical properties. An understanding of the enthalpy of formation, entropy, and heat capacity of 1,3,2-Dioxathiane 2,2-dioxide provides a quantitative basis for predicting its behavior in chemical reactions, assessing its thermal stability, and optimizing synthetic routes. This guide offers a comprehensive overview of the theoretical and practical aspects of determining the thermochemical data for this important molecule.
While a comprehensive set of experimentally validated thermochemical data for 1,3,2-Dioxathiane 2,2-dioxide is primarily available through subscription-based databases such as the NIST/TRC Web Thermo Tables, this guide will equip researchers with the foundational knowledge and detailed methodologies required to determine these values.[2] We will delve into both state-of-the-art computational approaches and established experimental techniques, providing a robust framework for obtaining reliable thermochemical data.
Molecular Structure and Conformational Landscape
The thermochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For cyclic molecules like 1,3,2-Dioxathiane 2,2-dioxide, this includes a consideration of different possible conformations and their relative energies. Computational studies have explored the conformational landscape of 1,3,2-dioxathiane and its oxides, revealing the existence of multiple conformers such as chair and twist forms.[3] The overall thermochemical properties of the molecule are a Boltzmann-weighted average of the properties of these individual conformers. Therefore, a thorough conformational analysis is the essential first step in accurately determining its thermochemical data.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₄S | |
| Molecular Weight | 138.14 g/mol | |
| CAS Number | 1073-05-8 | |
| Synonyms | 1,3-Propanediol cyclic sulfate, Trimethylene sulfate |
Computational Approaches to Thermochemical Data Determination
In the absence of readily available experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties.[4][5] High-level quantum chemical calculations can yield data that rivals experimental accuracy.
Theoretical Framework
The cornerstone of computational thermochemistry lies in the calculation of the electronic energy of a molecule. From this, and through the application of statistical mechanics, macroscopic thermodynamic properties can be derived. Key computational methods include Density Functional Theory (DFT) and high-accuracy composite methods like the Gaussian-n (G3, G4) theories.[6][7][8]
-
Density Functional Theory (DFT): DFT methods are a workhorse of computational chemistry, offering a good balance between accuracy and computational cost.[5] The choice of functional and basis set is critical for obtaining reliable results.[9]
-
Gaussian-n (G3 and G4) Theories: These are composite methods that approximate a very high-level calculation by a series of lower-level calculations.[7][10] They are known to provide highly accurate thermochemical data, often within "chemical accuracy" (±1 kcal/mol) of experimental values.[5]
Step-by-Step Computational Protocol
The following outlines a robust, self-validating protocol for the computational determination of the thermochemical properties of 1,3,2-Dioxathiane 2,2-dioxide.
-
Conformational Search:
-
Causality: As a flexible six-membered ring, 1,3,2-Dioxathiane 2,2-dioxide can exist in multiple conformations (e.g., chair, twist-boat). The overall thermochemical properties are a population-weighted average of these conformers. Thus, a thorough search for all low-energy conformers is the critical first step.
-
Method: Employ a conformational search algorithm using a computationally inexpensive method (e.g., molecular mechanics or a semi-empirical method) to identify all potential minima on the potential energy surface.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: Accurate molecular geometries and vibrational frequencies are essential for the calculation of thermochemical properties. Geometry optimization locates the minimum energy structure for each conformer, while frequency calculations confirm that these are true minima (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) and data for calculating vibrational contributions to enthalpy and entropy.
-
Method: For each identified conformer, perform a geometry optimization followed by a frequency calculation using a reliable DFT method (e.g., B3LYP with a 6-31G(d) or larger basis set).
-
-
High-Level Single-Point Energy Calculation:
-
Causality: To achieve high accuracy in the calculated enthalpy of formation, single-point energy calculations are performed on the optimized geometries using a more computationally expensive and accurate method.
-
Method: Use a high-level composite method such as G4 or G4(MP2) on the DFT-optimized geometries.[6][7] These methods are designed to systematically approximate a very high-level of theory.
-
-
Calculation of Thermochemical Properties:
-
Causality: The outputs from the frequency and high-level energy calculations are used in conjunction with standard statistical mechanics formulae to compute the enthalpy, entropy, and heat capacity.
-
Method: The electronic energies from the high-level calculations are combined with the thermal corrections (including ZPVE) from the frequency calculations to obtain the enthalpy of formation. The vibrational, rotational, and translational contributions to entropy and heat capacity are also calculated from the frequency output. The final thermochemical values are obtained by taking a Boltzmann-weighted average over all significant conformers.
-
Caption: Computational workflow for determining thermochemical properties.
Experimental Determination of Thermochemical Data
Experimental measurements provide the benchmark for validating computational results and are the gold standard for thermochemical data. The two primary techniques for determining the enthalpy of formation and heat capacity are bomb calorimetry and Differential Scanning Calorimetry (DSC), respectively.
Bomb Calorimetry for Enthalpy of Formation
-
Principle: Bomb calorimetry measures the heat of combustion of a substance at constant volume.[11] For sulfur-containing organic compounds, specialized techniques using a rotating bomb are necessary to ensure complete combustion and dissolution of the acidic products.[12][13]
-
Protocol:
-
A precisely weighed sample of 1,3,2-Dioxathiane 2,2-dioxide is placed in a crucible inside a high-pressure vessel (the "bomb").
-
The bomb is pressurized with a large excess of pure oxygen.
-
The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).
-
The sample is ignited, and the temperature change of the water is measured with high precision.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
-
Caption: Experimental workflow for bomb calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] This difference in heat flow is directly proportional to the heat capacity of the sample.
-
Protocol:
-
A small, accurately weighed sample of 1,3,2-Dioxathiane 2,2-dioxide is placed in a hermetically sealed pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate.
-
The instrument records the differential heat flow between the sample and the reference.
-
The heat capacity is calculated from the differential heat flow, the mass of the sample, and the heating rate. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Caption: Experimental workflow for Differential Scanning Calorimetry.
Applications in Drug Development and Research
A thorough understanding of the thermochemical data of 1,3,2-Dioxathiane 2,2-dioxide is crucial for its effective application in research and development.
-
Reaction Hazard Assessment: The enthalpy of formation is a key parameter in assessing the potential for runaway reactions. A highly exothermic reaction involving this compound could pose a safety risk, and knowledge of its thermochemistry allows for proper thermal management in scaled-up syntheses.
-
Process Optimization: Understanding the thermodynamics of reactions involving 1,3,2-Dioxathiane 2,2-dioxide enables the optimization of reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize byproducts.
-
Computational Drug Design: Thermochemical data can be used to parameterize molecular mechanics force fields, which are used in computational drug design to predict the binding affinities of drug candidates to their biological targets.
-
Stability and Shelf-Life Prediction: The heat capacity and enthalpy of phase transitions (if any) can provide insights into the solid-state stability of the compound, which is a critical consideration for the formulation and storage of active pharmaceutical ingredients.
Conclusion
While publicly available experimental thermochemical data for 1,3,2-Dioxathiane 2,2-dioxide is limited, this guide provides a comprehensive framework for researchers to obtain this critical information. Through a synergistic approach of high-level computational modeling and established experimental techniques, reliable values for the enthalpy of formation, entropy, and heat capacity can be determined. This knowledge is indispensable for the safe and efficient use of this versatile compound in drug development, polymer chemistry, and other areas of chemical research. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the obtained data.
References
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- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Grimme, S. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. WIREs Computational Molecular Science, 6(3), 211-228.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.
- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for bomb calorimetry. In F. D. Rossini (Ed.), Experimental Thermochemistry (Vol. 1, pp. 75-128). Interscience Publishers.
- Irikura, K. K. (2007). Experimental Thermochemistry. In P. v. R. Schleyer (Ed.), Encyclopedia of Computational Chemistry. John Wiley & Sons, Ltd.
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- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
- Plyamovaty, A. K., & Arshinova, R. P. (1998). Conformational analysis of 1,3,2-dioxathiane and its oxides. Russian Chemical Bulletin, 47(10), 1935-1940.
- Pople, J. A., Head-Gordon, M., Fox, D. J., Raghavachari, K., & Curtiss, L. A. (1989). Gaussian-1 theory: A general procedure for prediction of molecular energies. The Journal of Chemical Physics, 90(10), 5622-5629.
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S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]
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- Sunner, S., & Waddington, G. (1956). A rotating combustion bomb for precision calorimetry. Heats of combustion of some sulfur-containing compounds. The Journal of Physical Chemistry, 60(11), 1541-1549.
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NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2023). Bomb calorimeter. Retrieved from [Link]
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Wikipedia. (2023). Computational chemistry. Retrieved from [Link]
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Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link]
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Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Constant Volume Calorimetry. Retrieved from [Link]
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D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 1,3,2-Dioxathiane 2-oxide in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the applications of 1,3,2-dioxathiane 2-oxide and its derivatives in organic synthesis. Often referred to as a cyclic sulfite, this heterocyclic compound is a pivotal intermediate for the synthesis of cyclic sulfates, which are highly versatile and potent electrophiles. We will explore the synthesis of these reagents, their subsequent conversion to cyclic sulfates, and their powerful application in stereospecific nucleophilic substitution reactions for the construction of complex molecular architectures. This guide emphasizes the mechanistic rationale behind protocol design and provides validated, step-by-step procedures for key transformations.
Introduction: The Unique Reactivity of Cyclic Sulfites and Sulfates
1,3,2-Dioxathiane 2-oxide is a six-membered cyclic sulfite derived from a 1,3-diol.[1] While stable, its primary utility in synthesis arises from its role as a direct precursor to the corresponding 1,3,2-dioxathiane 2,2-dioxide, commonly known as a cyclic sulfate.[2] The transformation from a sulfite to a sulfate dramatically enhances the electrophilicity of the carbon atoms adjacent to the oxygen atoms.
Cyclic sulfates are powerful bifunctional electrophiles.[3] Their strained ring system and the potent electron-withdrawing nature of the sulfate group render the C-O bonds highly susceptible to nucleophilic attack. This reactivity, coupled with the stereochemical constraints of the ring, allows for highly controlled and predictable substitution reactions. The key advantage of this methodology is the ability to install two distinct functionalities at the 1,3-positions of a carbon skeleton through a sequential ring-opening process, often with excellent stereocontrol. This two-step strategy—formation of a cyclic sulfite, oxidation to a cyclic sulfate, and subsequent nucleophilic opening—provides a robust alternative to other methods for activating diols.[4]
Core Synthetic Strategy: From 1,3-Diol to Functionalized Product
The overarching synthetic pathway involves three critical stages. First, the 1,3-diol is converted to the cyclic sulfite. Second, the sulfite is oxidized to the highly reactive cyclic sulfate. Finally, the cyclic sulfate is reacted with one or more nucleophiles to yield the desired product.
Caption: Core workflow from a 1,3-diol to a functionalized product.
Synthesis of 1,3,2-Dioxathiane 2-oxide (Cyclic Sulfite)
The most common and direct method for synthesizing the cyclic sulfite is the reaction of a 1,3-diol with thionyl chloride (SOCl₂) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. The reaction proceeds readily under mild conditions.
Caption: Reaction scheme for the formation of a cyclic sulfite.
Oxidation to 1,3,2-Dioxathiane 2,2-dioxide (Cyclic Sulfate)
The oxidation of the cyclic sulfite to the cyclic sulfate is the key activation step. A widely adopted and efficient method is the catalytic use of Ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant such as sodium periodate (NaIO₄).[4] This protocol is advantageous due to its mild conditions and high yields.
The resulting cyclic sulfate is a significantly more reactive electrophile than the parent sulfite. This heightened reactivity is analogous to the difference between a sulfonate ester and a sulfate ester, making the cyclic sulfate an excellent substrate for SN2 reactions.[3]
Application: Stereospecific Synthesis via Nucleophilic Ring-Opening
The synthetic power of cyclic sulfates lies in their reaction with nucleophiles. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. The nucleophile attacks one of the electrophilic carbons, cleaving a C-O bond and opening the ring to form a linear sulfate ester.
This intermediate can then be hydrolyzed or reacted with a second nucleophile. The regioselectivity of the initial attack is typically governed by sterics, with the nucleophile preferentially attacking the less hindered carbon atom.
Caption: Sequential nucleophilic ring-opening of a cyclic sulfate.
This strategy is invaluable in pharmaceutical development for creating complex stereocenters and introducing diverse functionalities. For instance, it has been used in the synthesis of modified sugars, aziridines, and other intricate molecules.[3]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
This protocol is adapted from established procedures for the synthesis of a model cyclic sulfite from 2,2-dimethyl-1,3-propanediol.[5]
Materials:
-
2,2-dimethyl-1,3-propanediol (1.0 mol, 104.15 g)
-
Thionyl chloride (1.05 mol, 125 g, 76.5 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (200 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Four-necked flask (500 mL), magnetic stirrer, reflux condenser, thermometer, and dropping funnel
Procedure:
-
Suspend 2,2-dimethyl-1,3-propanediol in 200 mL of anhydrous CH₂Cl₂ in the four-necked flask.
-
Cool the stirred suspension to 5-10 °C using an ice bath.
-
Add thionyl chloride dropwise via the dropping funnel over 1 hour, maintaining the internal temperature between 5-10 °C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Maintain this temperature for 3 hours.
-
Cool the mixture to room temperature and carefully wash the resulting oil with 50 mL of water, followed by 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the CH₂Cl₂ on a rotary evaporator.
-
The crude residue is then purified by vacuum distillation (85°-87° C at 30 mmHg) to yield the product as a colorless oil.[5]
Protocol 2: General Oxidation of a Cyclic Sulfite to a Cyclic Sulfate
This protocol provides a general method for the catalytic oxidation step, inspired by the work of Sharpless and others.[4]
Materials:
-
Cyclic sulfite (e.g., from Protocol 1) (1.0 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01-0.05 equiv)
-
Sodium periodate (NaIO₄) (1.1-1.5 equiv)
-
Solvent system: Acetonitrile, Carbon tetrachloride, and Water (e.g., 2:2:3 ratio)
-
Ethyl acetate (for extraction)
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
Dissolve the cyclic sulfite in the acetonitrile/carbon tetrachloride/water solvent system.
-
Add RuCl₃·xH₂O to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium periodate portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting cyclic sulfate is often used in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.
Data Summary and Comparison
The cyclic sulfate methodology offers a powerful alternative to other sulfation techniques. The table below provides a qualitative comparison.
| Method | Reagent(s) | Conditions | Advantages | Limitations |
| Cyclic Sulfate Route | 1,3-Diol, SOCl₂, RuCl₃/NaIO₄ | Mild, multi-step | Excellent for creating bifunctional electrophiles; high stereocontrol. | Requires a diol precursor; multi-step process. |
| SO₃-Amine Complexes | Alcohol, SO₃-Py or SO₃-NMe₃ | Varies (RT to elevated temp.) | Direct sulfation of alcohols; good for monosulfation.[4] | Can be aggressive; per-sulfation can be difficult; regioselectivity issues with polyols.[4] |
Conclusion
1,3,2-Dioxathiane 2-oxide serves as a critical and accessible intermediate for the synthesis of cyclic sulfates. This class of reagents provides a robust and stereocontrolled platform for the introduction of nucleophiles in a 1,3-relationship. The protocols outlined herein offer a validated pathway for chemists to leverage this powerful synthetic tool. The ability to transform simple 1,3-diols into highly reactive intermediates makes this methodology a cornerstone of modern asymmetric synthesis, with significant applications in the development of pharmaceuticals and other complex organic molecules.
References
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Chatterjee, A., & Anslyn, E. V. (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. [Link]
- Google Patents. (1991). EP0460239A1 - 1,3,2-dioxathiolane oxide derivative.
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Wang, Y., et al. (2021). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. [Link]
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Specialty Chemicals. (n.d.). 4-methyl-1,3,2-dioxathiolane 2-oxide: A Versatile Intermediate in Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]
-
Makin, S., et al. (2004). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters. [Link]
-
Kiessling Lab. (2004). Synthesis of Cyclic Sulfates by Halocyclization. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF. Retrieved from [Link]
-
Heron, B. M. (2017). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. University of Huddersfield. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3,2-Dioxathiolane, 2-oxide (CAS 3741-38-6). Retrieved from [Link]
-
PubChem. (n.d.). 1,3,2-dioxathiane 2-oxide (C3H6O3S). Retrieved from [Link]
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PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3,2-Dioxathiolane, 2-oxide. Retrieved from [Link]
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LookChem. (n.d.). 1,3,2-Dioxathiane 2-oxide|4176-55-0. Retrieved from [Link]
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PubChem. (n.d.). 1,3,2-Dioxathiepane 2-oxide. Retrieved from [Link]
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ResearchGate. (2001). Conformational analysis of 1,3,2-dioxathiane and its oxides. Retrieved from [Link]
-
DiVA portal. (2019). Study of nucleophilic aromatic substitution with diaryliodonium salts. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. Retrieved from [Link]
-
RSC Publishing. (1995). Reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2021). Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Retrieved from [Link]
-
Radboud Repository. (2024). Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: 1,3,2-Dioxathiolane Oxides: Epoxide Equivalents and Versatile Synthons. Retrieved from [Link]
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Application Note & Protocol Guide: 1,3,2-Dioxathiane 2-oxide as a Functional Electrolyte Additive for Enhanced Lithium-Ion Battery Performance
Introduction: The Critical Role of the Electrolyte Interphase
The performance, lifespan, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the interfaces between the electrodes and the electrolyte. During the initial charging cycles, electrolyte components decompose on the highly reactive electrode surfaces to form a passivation layer known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode. An ideal interphase should be electronically insulating yet ionically conductive, preventing further electrolyte degradation while allowing efficient Li⁺ transport.
Standard carbonate-based electrolytes, such as those containing ethylene carbonate (EC) and linear carbonates, often form unstable SEI layers, leading to continuous electrolyte consumption, impedance growth, and capacity fade over the battery's lifetime. This challenge is exacerbated in next-generation, high-energy-density batteries that operate at higher voltages. Consequently, the rational design of functional electrolyte additives that can preferentially decompose to form a robust and stable SEI/CEI is a critical strategy for advancing LIB technology.[1]
Among various classes of additives, sulfur-containing compounds have demonstrated significant promise.[2] This guide focuses on 1,3,2-Dioxathiane 2-oxide , also known as trimethylene sulfite (TMS), a six-membered cyclic sulfite. When introduced in small quantities (typically ≤ 5 wt%) into a conventional electrolyte, it acts as a potent film-forming agent, significantly enhancing the stability and electrochemical performance of LIBs.
Compound Profile: 1,3,2-Dioxathiane 2-oxide
1,3,2-Dioxathiane 2-oxide is a cyclic organic sulfite. Its six-membered ring structure influences its electrochemical reduction potential and the composition of its decomposition products, making it an effective SEI modifier.
| Property | Value | Source |
| Synonyms | Trimethylene sulfite (TMS), 1,3-Propylene sulfite | [3][4] |
| CAS Number | 4176-55-0 | [3][4] |
| Molecular Formula | C₃H₆O₃S | [3][4] |
| Molecular Weight | 122.14 g/mol | [3][4] |
| Appearance | Colorless liquid or low-melting solid | |
| Density | ~1.32 - 1.47 g/cm³ | [4][5] |
| Boiling Point | ~88 °C @ 39 Torr; ~187.5 °C @ 760 mmHg | [4][5] |
| Melting Point | -14 °C | [4][5] |
| Flash Point | ~67.2 °C | [4] |
Mechanism of Action: Engineering a Superior SEI
The primary function of 1,3,2-Dioxathiane 2-oxide is to be sacrificially reduced on the anode surface at a higher potential than the primary solvent molecules (e.g., EC). This preferential reduction ensures that the SEI is primarily composed of its decomposition products, which possess more favorable properties than an SEI derived from carbonate solvents alone.
Causality of SEI Formation:
-
Preferential Reduction: Cyclic sulfites like 1,3,2-Dioxathiane 2-oxide have a higher reduction potential compared to cyclic carbonates like EC.[2] During the first charge, as the anode potential drops, the additive is the first electrolyte component to be reduced.
-
Ring-Opening Polymerization: The reduction initiates a ring-opening reaction. This process can lead to the formation of lithium alkyl sulfite species and potentially polymeric structures on the electrode surface.
-
Formation of Stable Inorganic Components: The decomposition ultimately yields stable, inorganic sulfur-containing species such as lithium sulfite (Li₂SO₃) and lithium sulfate (Li₂SO₄). These components are excellent Li⁺ conductors but are electronically insulating, contributing to a more compact, stable, and less resistive SEI layer.[2]
This engineered SEI effectively suppresses the continuous decomposition of the bulk electrolyte, minimizes solvent co-intercalation into graphite anodes, and reduces parasitic reactions throughout the battery's operational life.
Application Protocols
These protocols provide a framework for evaluating 1,3,2-Dioxathiane 2-oxide as an electrolyte additive. All procedures involving electrolytes must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrolyte Preparation
Rationale: Precise formulation is critical for reproducibility. The baseline electrolyte serves as a control to scientifically validate the additive's effects. Battery-grade solvents and salts with low water content (<20 ppm) are mandatory for high-performance cells.
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Ethylene carbonate (EC), battery grade
-
Ethyl methyl carbonate (EMC), battery grade
-
1,3,2-Dioxathiane 2-oxide (≥98.0%), anhydrous
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Solvent Mixture: In the glovebox, prepare the EC/EMC solvent mixture. A common ratio is 3:7 by weight. For example, to make 100 g of solvent, mix 30 g of EC with 70 g of EMC. Stir until the solid EC is fully dissolved and the solution is homogeneous.
-
Prepare Baseline Electrolyte (Control): a. Weigh the required amount of LiPF₆ to create a 1.0 M solution in the EC/EMC solvent. (Molecular weight of LiPF₆ is 151.9 g/mol ). b. Slowly add the LiPF₆ to the solvent mixture while stirring continuously. Avoid rapid addition to prevent localized concentration gradients. c. Stir for several hours until the salt is completely dissolved. This is the "Baseline Electrolyte" .
-
Prepare Additive-Containing Electrolyte: a. To a known weight of the Baseline Electrolyte, add the desired weight percentage of 1,3,2-Dioxathiane 2-oxide. A typical starting concentration is 1-2 wt%. b. For example, to prepare a 2 wt% solution, add 0.2 g of the additive to 9.8 g of the Baseline Electrolyte. c. Stir the solution until the additive is fully dissolved and the electrolyte is homogeneous. This is the "Test Electrolyte" .
-
Storage: Store both electrolytes in tightly sealed containers inside the glovebox. Allow them to rest for at least 24 hours before cell assembly to ensure complete dissolution and thermal equilibrium.
Protocol 2: CR2032 Coin Cell Assembly
Rationale: A standardized cell assembly process is essential to minimize cell-to-cell variation, ensuring that observed performance differences are due to the electrolyte chemistry and not assembly artifacts. Electrodes must be thoroughly dried to remove any trace moisture, which is highly detrimental to battery performance.
Materials:
-
Graphite anode and LiNiₓMnᵧCo₂O₂ (NMC) cathode (or other desired chemistry)
-
Celgard 2325 separator (or similar)
-
CR2032 coin cell components (casings, spacers, springs)
-
Electrolytes (Baseline and Test)
-
Micropipette
-
Crimping machine
-
Vacuum oven
Procedure:
-
Electrode and Separator Drying: Dry the anodes at 120 °C and cathodes at 110 °C in a vacuum oven for at least 12 hours. Dry the separators at 70 °C under vacuum for at least 4 hours. Transfer the dried components directly into the glovebox.
-
Cell Stacking: a. Place the cathode-side cap on the assembly surface. b. Place the cathode, active material side up, into the cap. c. Dispense a precise amount of electrolyte (e.g., 20-25 µL) to wet the cathode surface. d. Place the separator on top of the cathode. e. Add another small drop of electrolyte (e.g., 15-20 µL) to wet the separator. f. Place the graphite anode, active material side down, onto the separator. g. Add a spacer disk, followed by the spring. h. Carefully place the anode-side cap on top of the stack.
-
Crimping: Transfer the assembled cell to the crimper. Apply consistent pressure to seal the cell hermetically.
-
Resting: Let the assembled cells rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes and separator pores.
Protocol 3: Electrochemical Evaluation Workflow
Rationale: This multi-step electrochemical characterization provides a comprehensive assessment of the additive's impact. Each technique probes a different aspect of cell performance, from initial SEI formation to long-term stability and kinetics.
Equipment:
-
Multi-channel battery cycler (e.g., Maccor, Arbin)
-
Potentiostat with frequency response analysis capability (for EIS)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles (SEI Formation): a. Place the cells in the temperature chamber set to 25 °C. b. Perform two to three initial cycles at a very low C-rate, such as C/20 (where C is the theoretical capacity of the cell). c. Analysis: The key metric here is the Initial Coulombic Efficiency (ICE) of the first cycle (ICE = Discharge Capacity / Charge Capacity × 100%). A higher ICE for the Test Electrolyte indicates that less irreversible capacity was lost to SEI formation, suggesting a more efficient passivation process enabled by the additive.
-
Cyclic Voltammetry (CV): a. (Optional, typically done on half-cells). Sweep the potential of a graphite/Li half-cell from its open-circuit voltage (OCV) down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s). b. Analysis: Look for a reduction peak in the first cathodic scan that is present for the Test Electrolyte but not the Baseline. This peak corresponds to the decomposition of the 1,3,2-Dioxathiane 2-oxide additive. Its position on the voltage scale confirms its preferential reduction relative to the solvent.[6]
-
Electrochemical Impedance Spectroscopy (EIS): a. After formation and before long-term cycling, measure the EIS of each cell. Typically, this is done at a fully charged state over a frequency range of 100 kHz to 10 mHz. b. Repeat the EIS measurement after the completion of long-term cycling. c. Analysis: The resulting Nyquist plot can be fitted to an equivalent circuit model. Compare the growth of the SEI resistance (R_sei) and charge-transfer resistance (R_ct) between the baseline and test cells. A smaller increase in impedance for the test cells signifies the formation of a more stable SEI that does not thicken excessively over time.
-
Long-Term Cycling: a. Cycle the cells at a moderate rate (e.g., C/3 charge, C/3 discharge) for an extended number of cycles (e.g., 100-500 cycles) between the desired voltage limits (e.g., 3.0 V to 4.2 V). b. Analysis: Plot the discharge capacity and Coulombic efficiency versus the cycle number. Superior capacity retention and consistently high efficiency (>99.7%) in the test cells directly demonstrate the long-term stabilizing effect of the additive.
Summary of Expected Performance Enhancements
The successful implementation of 1,3,2-Dioxathiane 2-oxide as an additive is expected to yield several key performance improvements, as documented in scientific literature for cyclic sulfites and sulfates.
| Performance Metric | Expected Improvement with Additive | Rationale |
| Initial Coulombic Efficiency | Increased | More efficient SEI formation with less irreversible Li⁺ consumption.[2] |
| Capacity Retention | Significantly Improved | A stable SEI prevents ongoing electrolyte decomposition and preserves the active lithium inventory.[2][6] |
| Impedance Growth | Suppressed | The resulting thin, compact, and stable SEI has low resistance and does not grow excessively during cycling. |
| Rate Capability | Potentially Improved | A low-resistance SEI facilitates faster Li⁺ transport across the interface. |
| High-Voltage Performance | Improved | May also participate in forming a protective CEI on the cathode, mitigating oxidative decomposition of the electrolyte at high potentials.[6] |
Conclusion
1,3,2-Dioxathiane 2-oxide serves as a highly effective film-forming electrolyte additive for lithium-ion batteries. Through its preferential reduction, it engineers a robust, sulfur-rich SEI on the anode surface that is superior to the interphase formed from conventional carbonate electrolytes. This leads to demonstrable improvements in initial Coulombic efficiency, long-term cycling stability, and reduced impedance growth. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically prepare, test, and validate the performance enhancements offered by this promising additive, paving the way for the development of more durable and reliable energy storage systems.
References
-
Cheméo. (n.d.). Chemical Properties of 1,3,2-Dioxathiolane, 2-oxide (CAS 3741-38-6). Retrieved from [Link]
-
LookChem. (n.d.). 1,3,2-Dioxathiane 2-oxide|4176-55-0. Retrieved from [Link]
-
NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, B., et al. (2020). Sulfur‐containing compounds as electrolyte additives for lithium‐ion batteries.
- Wang, J., et al. (2022). Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries.
- Gao, T., et al. (2022). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV.
- Wrodnigg, G. H., et al. (2001). Cyclic and acyclic sulfites: New solvents and electrolyte additives for lithium ion batteries with graphitic anodes?. Journal of Power Sources.
- Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters.
- Li, W., et al. (2014).
- Wang, B., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Journal of Colloid and Interface Science.
- Zhu, Y., et al. (2020). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering.
- Liu, X., et al. (2022). Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.3 O 2 /Graphite Pouch‐Cell at High Voltage.
- Petibon, R., et al. (2015). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society.
-
Oneenergi. (n.d.). DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. Retrieved from [Link]
- Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca).
- Zhang, S. S. (2013). Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. Energy Storage Science and Technology.
-
AZoCleantech. (2024). Ensuring Lithium Battery Performance: A Guide to Electrolyte Analysis. Retrieved from [Link]
-
MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery. Retrieved from [Link]
- Kim, K., et al. (2019). [4,4′-bi(1,3,2-dioxathiolane)
-
ChemBK. (n.d.). 1,3,2-DIOXATHIOLAN-2-OXIDE. Retrieved from [Link]
- Zhang, S. S. (2006).
-
Alibaba. (n.d.). Lithium Battery Electrolyte Additive 1 3 2-Dioxathiolane 2,2-Dioxide CAS 1072-53-3. Retrieved from [Link]
- Zhang, S. S. (2006).
- Erytis Publishing Limited. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Journal of Energy and Power Technology.
- Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters.
- Gallant, B. M., et al. (2020). A Critical Analysis of Chemical and Electrochemical Oxidation Mechanisms in Li-Ion Batteries. Journal of the American Chemical Society.
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Application Notes & Protocols: The Role of 1,3,2-Dioxathiane 2-oxide in Solid Electrolyte Interphase (SEI) Formation
Introduction
In the pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface is paramount. The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles from the reductive decomposition of electrolyte components.[1][2] A robust and stable SEI is critical; it must be ionically conductive to allow Li⁺ transport but electronically insulating to prevent continuous electrolyte reduction, thereby dictating the battery's overall performance, lifespan, and safety.[2]
Standard carbonate-based electrolytes, while widely used, do not always form an ideal SEI on graphite or next-generation silicon-containing anodes. This has led to the extensive investigation of electrolyte additives, small quantities of specific compounds that are preferentially reduced to form a more effective SEI. Among these, sulfur-containing compounds, particularly cyclic sulfites like 1,3,2-Dioxathiane 2-oxide (also known as trimethylene sulfite, TMS), have demonstrated significant promise.[3]
This guide provides an in-depth analysis of the role of 1,3,2-Dioxathiane 2-oxide in SEI formation. We will explore its reduction mechanism, its impact on battery performance, and provide detailed protocols for its evaluation, aimed at researchers and scientists in the field of battery technology and drug development.
The Mechanism of Action: How 1,3,2-Dioxathiane 2-oxide Builds a Better SEI
The effectiveness of 1,3,2-Dioxathiane 2-oxide (DTD) as an SEI-forming additive stems from its electrochemical properties. It possesses a higher reduction potential compared to common cyclic carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[4][5] This allows DTD to be preferentially reduced on the anode surface during the first lithiation process.
The reductive decomposition of DTD is believed to be a multi-step process. The initial reduction leads to the opening of the cyclic sulfite ring. This is a critical step that generates radical anions which can then polymerize or further decompose. The proposed mechanism involves a two-electron reduction, leading to the formation of lithium sulfite (Li₂SO₃) and propylene gas.
The key advantage of DTD lies in the composition of the SEI it helps to create. The presence of sulfur-containing species, such as lithium sulfite and potentially organic sulfur compounds, results in an SEI that is:
-
More Stable: The sulfur-based components can form a denser and more compact passivation layer, which is less prone to cracking and dissolution.[6]
-
Lower Impedance: The resulting SEI often exhibits lower impedance for Li⁺-ion conduction compared to an SEI formed from carbonate solvents alone.[3] This facilitates better rate performance and low-temperature operation.
-
Graphite Protection: In electrolytes containing propylene carbonate (PC), DTD decomposition occurs before PC can co-intercalate into the graphite layers, a process that leads to destructive exfoliation of the anode.[7]
The diagram below illustrates the proposed reduction pathway of 1,3,2-Dioxathiane 2-oxide on the anode surface.
Caption: Proposed mechanism of DTD reduction on the anode surface.
Impact on Battery Performance: A Quantitative Overview
The incorporation of DTD as an electrolyte additive leads to measurable improvements in key battery performance metrics. The table below summarizes typical data from studies on graphite-based anodes, comparing a baseline electrolyte with an electrolyte containing DTD.
| Performance Metric | Baseline Electrolyte (e.g., 1M LiPF₆ in EC/DMC) | Electrolyte with DTD (e.g., 2% wt.) | Rationale for Improvement |
| First Cycle Coulombic Efficiency | ~85-90% | ~88-93% | More efficient SEI formation consumes less active lithium. |
| Capacity Retention (after 200 cycles) | ~80-85% | ~90-95% | A more stable SEI prevents continuous electrolyte decomposition and loss of lithium inventory.[3] |
| Rate Capability (Capacity at 2C vs 0.1C) | ~75% | ~85% | Lower SEI impedance allows for faster Li⁺ transport. |
| Impedance (R_SEI after formation) | Higher | Lower | The sulfur-containing components of the SEI are more ionically conductive.[6] |
Note: The exact values can vary significantly based on the specific cell chemistry, DTD concentration, and testing conditions.
Application Notes and Protocols
PART 1: Protocol for Electrolyte Preparation
This protocol details the preparation of a standard lithium-ion battery electrolyte containing 1,3,2-Dioxathiane 2-oxide as an additive. Causality: All steps must be performed in an inert atmosphere (e.g., an argon-filled glovebox) because lithium salts like LiPF₆ and the DTD additive are highly sensitive to moisture and oxygen. Contamination can lead to the formation of HF and other undesirable side products, compromising electrochemical performance.
Materials:
-
Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other desired solvents)
-
Lithium hexafluorophosphate (LiPF₆)
-
1,3,2-Dioxathiane 2-oxide (DTD)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Environment Preparation: Ensure the glovebox is purged and has stable low levels of water and oxygen. Transfer all materials and equipment into the glovebox.
-
Solvent Preparation: In a volumetric flask, prepare the desired solvent mixture. For a common 1:1 by weight mixture of EC:DMC, weigh equal amounts of each solvent.
-
Salt Dissolution: While stirring the solvent mixture, slowly add the LiPF₆ salt to achieve the target concentration (e.g., 1.0 M). Allow the salt to dissolve completely. This process can be slightly exothermic.
-
Self-Validation: The solution should be clear and colorless. Any discoloration may indicate contamination.
-
-
Additive Incorporation: Weigh the required amount of DTD to achieve the desired weight percentage (e.g., for a 2 wt% solution, add 2g of DTD to 98g of the LiPF₆ solution).
-
Final Mixing: Continue stirring the final electrolyte solution for at least 2-3 hours to ensure homogeneity.
-
Storage: Store the electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte within a few days of preparation for best results.
PART 2: Protocol for Electrochemical Evaluation in Coin Cells
This protocol describes the assembly and testing of 2032-type coin cells to evaluate the performance of the DTD-containing electrolyte. A control cell with the baseline electrolyte must be assembled and tested in parallel for valid comparison.
Workflow Diagram:
Caption: Standard workflow for evaluating electrolyte additives.
Procedure:
-
Component Preparation: Dry the graphite anodes, lithium metal counter electrodes, and separators in a vacuum oven at appropriate temperatures (e.g., 120°C for anodes, 70°C for separators) overnight. Transfer to the glovebox.
-
Cell Assembly (CR2032):
-
Place the negative case on the assembly base.
-
Place the graphite anode in the center.
-
Add 2-3 drops of the prepared electrolyte (either baseline or DTD-containing) to wet the anode surface.
-
Place the separator on top of the anode.
-
Add another 2-3 drops of electrolyte to the separator.
-
Place the lithium metal counter electrode on the separator.
-
Add a spacer disk and a spring.
-
Place the positive case on top and crimp the cell using a coin cell crimper.
-
Self-Validation: The open-circuit voltage (OCV) should be stable and within the expected range (~2.8-3.2 V). A rapidly dropping OCV indicates a short circuit.
-
-
Formation Cycling: Let the cells rest for at least 12 hours. Then, perform two initial formation cycles at a low C-rate (e.g., C/20). This slow rate is crucial for forming a stable and uniform SEI.
-
Electrochemical Impedance Spectroscopy (EIS): After formation, perform an EIS measurement to determine the initial SEI resistance (R_SEI).
-
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/5) for an extended number of cycles (e.g., 200) to evaluate capacity retention and coulombic efficiency.
-
Post-Cycling Analysis: Perform another EIS measurement to observe changes in impedance. Compare the cycling data between the baseline and DTD cells.
PART 3: Protocol for Surface Analysis of the SEI via XPS
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe the chemical composition of the SEI. Causality: To prevent contamination from the atmosphere, cells must be disassembled in a glovebox, and the electrodes must be rinsed to remove residual electrolyte salt before being transferred to the XPS system in an inert-transfer vessel.
Procedure:
-
Cell Disassembly: Carefully open the cycled coin cells inside the glovebox.
-
Electrode Rinsing: Gently rinse the retrieved graphite anode with a volatile, battery-grade solvent like dimethyl carbonate (DMC) to remove any residual LiPF₆ salt, which could obscure the SEI signals. Let the electrode dry completely inside the glovebox.
-
Sample Mounting: Mount the dried anode onto an XPS sample holder using conductive tape.
-
Inert Transfer: Use a vacuum-sealed or argon-filled transfer vessel to move the sample holder from the glovebox to the XPS instrument without exposure to air.
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements: C 1s, O 1s, S 2p, and F 1s.
-
Expected Signatures for DTD-SEI: Look for a characteristic peak in the S 2p spectrum corresponding to sulfite species (Li₂SO₃) around 166-168 eV. This is the primary indicator of DTD's participation in the SEI. The C 1s and O 1s spectra will show components related to carbonates and other organic species.
-
Self-Validation: Compare the spectra to a control anode cycled in the baseline electrolyte. The presence of the sulfite S 2p peak and differences in the C 1s and O 1s envelopes will validate the contribution of DTD to the SEI.[3]
-
Conclusion
1,3,2-Dioxathiane 2-oxide is a highly effective SEI-forming additive for lithium-ion batteries. Its preferential reduction on the anode surface creates a stable, low-impedance SEI rich in sulfur-containing compounds. This modified interface leads to significant improvements in coulombic efficiency, cycle life, and rate capability. The protocols outlined in this guide provide a robust framework for researchers to prepare, evaluate, and characterize the effects of DTD, enabling further innovation in electrolyte engineering for next-generation energy storage systems.
References
-
Wrodnigg, G. H., et al. (Year). Cyclic and acyclic sulfites: New solvents and electrolyte additives for lithium ion batteries with graphitic anodes?. Journal of the Electrochemical Society. Available at: [Link]
-
Gim, J., et al. (2014). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. Scientific Reports. Available at: [Link]
-
Lin, L., et al. (2020). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A. Available at: [Link]
-
Bhatt, M. D., & O'Dwyer, C. (2014). The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at Graphitic Li-Ion Battery Anodes. Journal of The Electrochemical Society. Available at: [Link]
-
Nie, M., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society. Available at: [Link]
-
MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery Electrolyte Additive. Available at: [Link]
-
Aktekin, B., et al. (2018). 1,3,2-Dioxathiolane 2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. Journal of the Electrochemical Society. Available at: [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. Available at: [Link]
-
Ponrouch, A., et al. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials. Available at: [Link]
-
Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Available at: [Link]
-
Jongerius, A. (n.d.). Mixing Electrolyte for Ion-Lithium Batteries. Jongerius B.V.. Available at: [Link]
Sources
- 1. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]
- 2. kratos.com [kratos.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3,2-Dioxathiane 2-oxide as a Functional Electrolyte Additive for Advanced Sodium-Ion Batteries
Introduction
Sodium-ion batteries (SIBs) are a highly promising alternative to lithium-ion technologies, primarily due to the natural abundance and low cost of sodium. However, a significant challenge impeding their widespread adoption is the unstable nature of the solid electrolyte interphase (SEI) that forms on the anode surface. A poorly formed SEI leads to continuous electrolyte decomposition, low coulombic efficiency, and rapid capacity decay.
Electrolyte engineering, specifically the use of functional additives, is a cost-effective and highly efficient strategy to address this instability.[1] This guide focuses on 1,3,2-Dioxathiane 2-oxide , also known as Trimethylene Sulfite (TMS) , a cyclic sulfite additive. It is crucial to distinguish TMS (a 6-membered ring, CAS 4176-55-0) from the more extensively studied but structurally different 1,3,2-Dioxathiolane 2,2-dioxide (DTD or Ethylene Sulfate, a 5-membered ring).[2] Like other sulfur-containing additives, TMS functions by preferentially decomposing on the anode surface to form a robust, stable, and ionically conductive SEI, thereby enhancing the overall performance and longevity of sodium-ion batteries.[3][4]
These application notes provide a detailed overview of the mechanism, performance benefits, and experimental protocols for utilizing 1,3,2-Dioxathiane 2-oxide in SIB research.
Physicochemical Properties of 1,3,2-Dioxathiane 2-oxide (TMS)
A clear understanding of the additive's properties is essential for its effective application and safe handling.
| Property | Value |
| Synonyms | Trimethylene Sulfite, 1,3-Propylene Sulfite |
| CAS Number | 4176-55-0 |
| Molecular Formula | C₃H₆O₃S |
| Molecular Weight | 122.14 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Density | ~1.47 g/cm³ |
| Boiling Point | 187.5 °C at 760 mmHg |
| Melting Point | -14 °C |
| Storage | Store under inert gas, sensitive to moisture |
Data sourced from PubChem CID 77839 and other chemical suppliers.
Mechanism of Action: Formation of a Sulfite-Rich SEI
The primary function of TMS is to electrochemically decompose on the anode surface during the initial charging cycles, a process known as reductive decomposition.[4]
Causality of Preferential Reduction: Cyclic sulfites and sulfates like TMS are designed to have a higher reduction potential (i.e., they are reduced at a less negative voltage) compared to the bulk carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC).[4][5] This ensures that TMS decomposes first, forming a passivating film before the solvent can continuously react with the sodiated anode. This pre-emptive passivation is critical for preventing issues like graphite exfoliation in PC-based electrolytes and minimizing irreversible capacity loss.[5]
The decomposition of TMS on the anode surface leads to the formation of a unique SEI layer enriched with inorganic and organic sodium sulfite and sulfate species, such as sodium sulfite (Na₂SO₃) and alkyl sulfites (ROSO₂Na).[3][6] These sulfur-containing components are key to creating an SEI that is:
-
Denser and More Uniform: Compared to the SEI formed from carbonate solvents alone.[6]
-
Ionically Conductive: Facilitating the smooth transport of Na⁺ ions.
-
Electronically Insulating: Preventing further electron transfer from the anode to the electrolyte, thus halting further decomposition.
Caption: Mechanism of TMS-derived SEI formation on a hard carbon anode.
Impact on Electrochemical Performance
The formation of a superior SEI layer directly translates into measurable improvements in battery performance. While data for TMS in SIBs is emerging, comparative studies on similar sulfur-containing additives like 1,3-propane sultone (PS) and DTD provide a strong indication of the expected benefits.
A study comparing PS and DTD additives in a Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂ / Hard Carbon full cell demonstrated a significant enhancement in cycle life.[6] The addition of 2 wt% of the sulfur-based additive increased capacity retention from under 60% to over 80% after hundreds of cycles.
Table 2: Performance Comparison of SIB Full Cells
| Electrolyte Composition | Anode/Cathode | Capacity Retention | Coulombic Efficiency (Stable) | Key Finding | Reference |
| Baseline: 1M NaPF₆ in EC:DMC + 2% FEC | HC / NMCT-La | 58.7% after 450 cycles | ~99.5% | Poor stability due to inadequate SEI/CEI protection. | [6] |
| + 2 wt% 1,3-PS: (Similar to TMS) | HC / NMCT-La | 82.0% after 500 cycles | >99.8% | Formation of a dense, uniform SEI stabilizes the electrode interfaces. | [6] |
| + 2 wt% DTD: | HC / NMCT-La | 79.4% after 500 cycles | >99.8% | DTD also effectively forms a protective SEI, similar to other sulfur additives. | [6] |
This data, while for the related compound 1,3-PS, illustrates the typical performance enhancement expected from using a cyclic sulfur-based additive like TMS.
Experimental Protocols
Adherence to meticulous experimental procedures is critical for obtaining reproducible and reliable data. All procedures involving electrolytes and cell components must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 4.1: Preparation of TMS-Containing Electrolyte
Objective: To prepare a standard sodium-ion battery electrolyte with a functional concentration of TMS.
Materials:
-
Sodium hexafluorophosphate (NaPF₆, battery grade, >99.9%)
-
Ethylene carbonate (EC, anhydrous, >99.9%)
-
Dimethyl carbonate (DMC, anhydrous, >99.9%)
-
1,3,2-Dioxathiane 2-oxide (TMS, >99%)
-
Volumetric flasks, magnetic stirrer, and PTFE-coated stir bars.
Procedure:
-
Solvent Preparation: In the glovebox, mix anhydrous EC and DMC in a 1:1 volume ratio to prepare the base solvent.
-
Rationale: This combination provides a good balance of high dielectric constant (from EC) for salt dissolution and low viscosity (from DMC) for ionic conductivity.
-
-
Salt Dissolution: Slowly add NaPF₆ to the EC:DMC solvent mixture while stirring to achieve a final concentration of 1.0 M. Stir until the salt is fully dissolved (this may take several hours).
-
Rationale: 1.0 M is a standard concentration that balances ionic conductivity and viscosity. NaPF₆ is highly sensitive to moisture, which can lead to the formation of HF, hence the strict glovebox conditions.
-
-
Additive Incorporation: To the prepared 1.0 M NaPF₆ in EC:DMC electrolyte, add TMS to reach a final concentration of 2% by weight. For example, to 98 g of electrolyte, add 2 g of TMS.
-
Homogenization: Stir the final mixture for at least 2-3 hours to ensure the additive is completely dissolved and the electrolyte is homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox, away from light.
Protocol 4.2: Assembly of a Hard Carbon || Na Half-Cell (CR2032)
Objective: To construct a standard coin cell for evaluating the effect of the TMS additive on the anode performance.
Materials:
-
Hard carbon anode (coated on copper foil)
-
Sodium metal disc (counter and reference electrode)
-
Glass fiber separator (e.g., Whatman GF/D)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared TMS-containing electrolyte
-
Crimping machine
Procedure:
-
Component Preparation: Cut the hard carbon electrode into a 14 mm diameter disc and the sodium metal into a 15 mm diameter disc. Cut the separator into a 19 mm diameter disc.
-
Drying: Dry the hard carbon electrode and separator in a vacuum oven at 120°C and 70°C, respectively, for at least 12 hours before transferring to the glovebox.
-
Rationale: Removing all trace moisture is critical to prevent side reactions and ensure the integrity of the SEI.[7]
-
-
Stacking: Place the negative casing (cathode can) on the work surface. Sequentially place a spacer, the sodium metal disc, and the separator on top.
-
Electrolyte Wetting: Dispense approximately 80-100 µL of the TMS-containing electrolyte onto the separator, ensuring it is thoroughly wetted.
-
Final Assembly: Place the hard carbon anode on top of the wetted separator, followed by a spacer and the spring.
-
Sealing: Carefully place the positive casing (anode cap) on top and transfer the assembly to the crimper. Crimp the cell with appropriate pressure to ensure a hermetic seal.
-
Resting: Let the assembled cell rest for at least 6-8 hours before testing to ensure complete electrolyte penetration into the electrode pores.
Protocol 4.3: Electrochemical Characterization Workflow
Objective: To systematically evaluate the electrochemical performance of the assembled half-cell.
Caption: Standard workflow for electrochemical testing of the TMS additive.
Step-by-Step Methodology:
-
Formation Cycling: Cycle the cell at a very low current rate (e.g., C/20, where 1C = 300 mA/g for hard carbon) for the first 2-3 cycles.
-
Rationale: A low rate provides sufficient time for the TMS to decompose and form a stable, homogeneous SEI layer without side reactions dominating.
-
-
Post-Formation EIS: Perform Electrochemical Impedance Spectroscopy (EIS) to measure the initial interfacial resistance after the SEI is formed.
-
Rate Capability Testing: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, and back to C/10) for 5-10 cycles at each rate to evaluate its performance under different current loads.
-
Long-Term Stability Cycling: Cycle the cell at a moderate rate (e.g., C/5 or C/2) for an extended number of cycles (300+) to determine the capacity retention and long-term stability imparted by the TMS-derived SEI.
-
Post-Cycling EIS: Conduct a final EIS measurement to analyze changes in impedance, which can provide insights into SEI degradation or growth over cycling.
-
Post-Mortem Analysis: Disassemble the cell inside a glovebox to recover the anode for surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to chemically and morphologically characterize the SEI layer.
References
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD). Retrieved from [Link]
-
Yan, G., et al. (2022). Comparative study of 1,3-propane sultone, prop-1-ene-1,3-sultone and ethylene sulfate as film-forming additives for sodium ion batteries. ResearchGate. Retrieved from [Link]
-
Aksenov, H., et al. (2023). Electrode/Electrolyte Interphases of Sodium-Ion Batteries. MDPI. Retrieved from [Link]
-
One energy. (n.d.). DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. Retrieved from [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. Retrieved from [Link]
-
Madec, L., et al. (2015). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethylene sulfite (ES) as an electrolyte additive for negative.... Retrieved from [Link]
-
Zhang, Z., et al. (2024). Research Progress on Electrolyte Additives for Sodium Ion Batteries. SCIEPublish. Retrieved from [Link]
-
ResearchGate. (n.d.). Prop-1-ene-1,3-sultone as SEI formation additive in propylene carbonate-based electrolyte for lithium ion batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of solid electrolyte interphase formed by prop-1-ene-1,3-sultone on graphite anode of Li-ion batteries. Retrieved from [Link]
-
Xia, J., et al. (2015). Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis. RSC Publishing. Retrieved from [Link]
-
Zhong, L., et al. (2022). Research Progress on Electrolyte Additives for Sodium Ion Batteries. SCIEPublish. Retrieved from [Link]
-
Bhatt, M. D., & O'Dwyer, C. (2014). The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at Graphitic Li-Ion Battery Anodes. Journal of The Electrochemical Society. Retrieved from [Link]
Sources
Application Notes & Protocols: 1,3,2-Dioxathiane 2-Oxide and its Derivatives as Versatile Precursors for Novel Materials
Abstract
This technical guide provides researchers, material scientists, and drug development professionals with a comprehensive overview of 1,3,2-dioxathiane 2-oxide and its pivotal role as a precursor to advanced functional materials. While 1,3,2-dioxathiane 2-oxide (a cyclic sulfite) is a stable and important synthetic intermediate, its true potential is unlocked upon oxidation to its corresponding cyclic sulfate, 1,3,2-dioxathiane 2,2-dioxide. This guide elucidates the synthesis of these precursors and details their application in two high-impact areas: the creation of functional polysulfates via ring-opening polymerization and the development of next-generation battery electrolytes. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and present data to demonstrate the transformative capabilities of these monomers.
Introduction: The Chemistry of Cyclic Alkylene Sulfites and Sulfates
The six-membered heterocyclic compound 1,3,2-dioxathiane 2-oxide, also known as trimethylene sulfite, belongs to the class of cyclic sulfites.[1][2] It is synthesized from 1,3-propanediol and a sulfinylating agent like thionyl chloride. While stable, its reactivity as a monomer is limited. The true workhorse for novel material synthesis is its oxidized form, 1,3,2-dioxathiane 2,2-dioxide , a cyclic sulfate also referred to as trimethylene sulfate (TMS).[3]
The key difference lies in the oxidation state of the sulfur atom. The sulfate group in TMS is an outstanding leaving group, making the ring susceptible to nucleophilic attack. This high ring strain and reactivity are the driving forces for ring-opening polymerization (ROP), a powerful technique for producing well-defined polymers. Furthermore, this electrochemical reactivity makes cyclic sulfates like TMS and its five-membered analog, 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate or DTD), highly effective as electrolyte additives in energy storage devices.[4][5][6] They play a crucial role in forming a stable solid electrolyte interphase (SEI) on battery electrodes, which is critical for enhancing battery longevity and performance.[7][8]
This guide will therefore focus on the synthesis of the 2-oxide precursor and its conversion to the highly reactive 2,2-dioxide monomer, followed by detailed protocols for its use in polymer chemistry and battery science.
Synthesis of Cyclic Sulfite and Sulfate Precursors
The journey from a simple diol to a highly reactive monomer is a two-step process involving the formation of a cyclic sulfite, followed by its oxidation to a cyclic sulfate. This workflow ensures high purity and yield of the final product.
Caption: Figure 1: Two-Step Synthesis Workflow for Cyclic Sulfate Monomers
Protocol 1: Synthesis of 1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite)
This protocol describes the reaction of 1,3-propanediol with thionyl chloride. The use of a base like pyridine is critical to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and driving the reaction to completion.
Materials:
-
1,3-Propanediol (1.0 eq)
-
Thionyl chloride (1.1 eq)
-
Anhydrous pyridine (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Dissolve 1,3-propanediol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,3,2-dioxathiane 2-oxide as a colorless liquid.[9]
Protocol 2: Oxidation to 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene Sulfate)
This step converts the stable sulfite into the reactive sulfate monomer. A common and effective method is the RuCl₃-catalyzed oxidation with sodium periodate.
Materials:
-
1,3,2-Dioxathiane 2-oxide (1.0 eq)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.01 eq)
-
Sodium periodate (NaIO₄, 1.5 eq)
-
Acetonitrile, ethyl acetate, and water (solvent system)
-
Celite or silica gel
Procedure:
-
In a round-bottom flask, dissolve 1,3,2-dioxathiane 2-oxide (1.0 eq) in a solvent mixture of acetonitrile, ethyl acetate, and water (e.g., 2:2:3 ratio).
-
Add RuCl₃·xH₂O (0.01 eq) and NaIO₄ (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Causality: The biphasic solvent system is necessary because the reactants and oxidant have different solubilities. Vigorous stirring is essential to facilitate interfacial catalysis.
-
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite or silica gel to remove the ruthenium salts and excess oxidant.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure 1,3,2-dioxathiane 2,2-dioxide as a white crystalline solid.
Application I: Ring-Opening Polymerization for Functional Polysulfates
The high reactivity of cyclic sulfates makes them ideal monomers for living anionic ring-opening polymerization (ROP). This method allows for precise control over polymer molecular weight and distribution, yielding well-defined poly(trimethylene sulfate).
Caption: Figure 2: Mechanism of Anionic Ring-Opening Polymerization
Protocol 3: Anionic ROP of 1,3,2-Dioxathiane 2,2-Dioxide
This protocol details a typical anionic ROP procedure. The success of this technique hinges on maintaining strictly anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains.
Materials:
-
1,3,2-Dioxathiane 2,2-dioxide (monomer), freshly recrystallized and dried under vacuum
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Initiator solution (e.g., sodium benzylate in THF), titrated
-
Anhydrous methanol (for termination)
-
Schlenk flask, gas-tight syringes
Procedure:
-
Assemble a Schlenk flask under high vacuum and flame-dry it. Backfill with high-purity argon or nitrogen.
-
Transfer the purified monomer into the flask under an inert atmosphere. Dissolve it in anhydrous THF to the desired concentration (e.g., 1 M).
-
Calculate the required volume of initiator solution based on the desired target molecular weight (M/I ratio).
-
Using a gas-tight syringe, rapidly inject the initiator solution into the vigorously stirred monomer solution at room temperature.
-
Causality: A rapid, single-shot initiation ensures that all polymer chains begin growing simultaneously, which is key to achieving a narrow molecular weight distribution (low polydispersity index, PDI).
-
-
Allow the polymerization to proceed for the desired time (minutes to hours). The reaction is often very fast.
-
Terminate the polymerization by injecting a small amount of anhydrous methanol to protonate the active chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold diethyl ether or methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mn) and PDI, and NMR spectroscopy for structural confirmation.
| Parameter | Description | Typical Values | Impact on Polymer |
| [M]/[I] Ratio | Molar ratio of Monomer to Initiator | 20:1 to 500:1 | Directly controls the theoretical molecular weight (Mn). |
| Solvent | Reaction Medium | THF, Dioxane | Affects polymerization rate and solubility of the polymer. |
| Temperature | Reaction Temperature | 0°C to 25°C | Influences the rate of polymerization and potential side reactions. |
| PDI (Mw/Mn) | Polydispersity Index | 1.05 - 1.30 | Indicates the narrowness of the molecular weight distribution. Lower is better. |
Application II: Solid Electrolyte Interphase (SEI) Forming Additive in Batteries
Cyclic sulfates are highly effective electrolyte additives in lithium-ion and sodium-ion batteries.[8] They have a higher reduction potential than common carbonate solvents, allowing them to be preferentially reduced on the anode surface during the initial charging cycles. This process forms a stable, thin, and ionically conductive SEI layer.
Mechanism of Action:
-
Preferential Reduction: The cyclic sulfate molecule accepts an electron from the anode, leading to ring-opening.[5][7]
-
Film Formation: The resulting radical anion rapidly polymerizes or decomposes into inorganic sulfate species (e.g., Li₂SO₃, Li₂S₂O₄) and organic components.
-
Stable Passivation: This creates a robust SEI film that is electronically insulating but ionically conductive. This film physically blocks the solvent molecules from reaching the anode surface, preventing continuous electrolyte decomposition and improving the battery's lifespan and Coulombic efficiency.[4]
Caption: Figure 3: Role of Cyclic Sulfate Additive in SEI Formation
Protocol 4: Electrochemical Evaluation in a Lithium-Ion Half-Cell
This protocol describes the assembly and testing of a 2032-type coin cell to evaluate the effect of a cyclic sulfate additive on the performance of a graphite anode.
Materials:
-
Graphite anode, Lithium metal counter electrode, Celgard separator
-
Baseline Electrolyte: 1 M LiPF₆ in ethylene carbonate/diethyl carbonate (EC/DEC, 1:1 v/v)
-
Test Electrolyte: Baseline electrolyte + 1-2 wt% 1,3,2-dioxathiane 2,2-dioxide
-
Coin cell components (casings, spacers, springs), crimper
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Electrode/Separator Preparation: Punch electrodes and separators to the required diameter inside a glovebox antechamber and transfer them into the main chamber. Dry all components under vacuum at 80-120 °C overnight.
-
Cell Assembly (inside glovebox): a. Place the graphite working electrode in the center of the bottom casing. b. Drop a few microliters of the test electrolyte onto the electrode surface to wet it. c. Place the separator on top of the working electrode. d. Add more electrolyte to fully saturate the separator. e. Place the lithium metal counter/reference electrode on the separator. f. Add a spacer and spring. g. Place the top cap and crimp the cell using an electric crimper.
-
Causality: The entire assembly must be performed in an ultra-dry argon atmosphere (<0.1 ppm H₂O, O₂) because lithium metal and the LiPF₆ salt are extremely sensitive to moisture.
-
-
Formation Cycling: a. Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes. b. Perform the initial formation cycles on a battery cycler. A typical protocol involves charging/discharging at a low C-rate (e.g., C/20) for 2-3 cycles. This is when the SEI is primarily formed.
-
Performance Testing: a. After formation, cycle the cells at higher rates (e.g., C/5, 1C) for an extended period (100+ cycles) to evaluate long-term capacity retention and Coulombic efficiency. b. Compare the results to a control cell built with the baseline electrolyte.
| Performance Metric | Control Cell (No Additive) | Test Cell (with TMS/DTD) | Scientific Rationale |
| 1st Cycle Coulombic Efficiency | Typically 80-88% | Typically >90% | The additive forms a more efficient SEI, consuming less Li⁺ in irreversible side reactions. |
| Capacity Retention @ 100 cycles | Often <90% | Often >95% | The stable SEI prevents continuous capacity fade from electrolyte degradation.[4] |
| Impedance (after cycling) | Higher | Lower | The thinner, more uniform SEI created by the additive has lower ionic resistance. |
Conclusion and Future Outlook
1,3,2-Dioxathiane 2-oxide is a valuable and accessible starting material. Its true potential, however, is realized upon oxidation to 1,3,2-dioxathiane 2,2-dioxide. This reactive cyclic sulfate monomer serves as a powerful building block for two distinct and highly relevant fields. In polymer science, its ability to undergo controlled ring-opening polymerization paves the way for novel, degradable polysulfates with potential applications in biomedicine. In energy storage, its tailored electrochemical properties enable the formation of superior passivating SEI layers, directly addressing the critical challenge of battery longevity and performance.
Future research will likely focus on synthesizing functionalized derivatives of these cyclic sulfates to introduce specific properties (e.g., hydrophilicity, therapeutic moieties) into the resulting polymers, and to further refine the chemical and mechanical properties of the SEI layer for next-generation, high-energy-density batteries.
References
- Black, J. (n.d.). Some Aspects of the Synthesis and Polymerisation of 1,3,2-Dioxathiolan -4-one-2-Oxides. Google Books.
- ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD).
- EvitaChem. (n.d.). Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146).
- Benchchem. (n.d.). 1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3.
- Chem-Impex. (n.d.). 1,3,2-Dioxathiane 2,2-dioxide.
- MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery.
- MSE Supplies. (n.d.). MSE PRO 1,3,2-Dioxathiolane 2,2-dioxide Battery Additives, 100g.
- PubChem. (n.d.). 1,3,2-Dioxathiane 2-oxide.
- LookChem. (n.d.). 1,3,2-Dioxathiane 2-oxide|4176-55-0.
- RSC Publishing. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering.
- Chemsrc. (n.d.). 1,3,2-Dioxathiane 2-oxide | CAS#:4176-55-0.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,2-Dioxathiane 2-Oxide | 4176-55-0.
- ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF.
- NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. NIST WebBook.
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- 1. 1,3,2-Dioxathiane 2-oxide | C3H6O3S | CID 77839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1,3,2-Dioxathiane, 2,2-dioxide [webbook.nist.gov]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
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- 9. 1,3,2-Dioxathiane 2-Oxide | 4176-55-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes and Protocols for the Electrochemical Evaluation of 1,3,2-Dioxathiane 2-oxide as an Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Electrolyte Additives in Advanced Energy Storage
The pursuit of next-generation energy storage solutions with higher energy densities, longer cycle life, and enhanced safety is a cornerstone of modern materials science and electrochemistry. At the heart of these advancements lies the electrolyte, a critical component that dictates ion transport and interfacial stability. While bulk electrolyte formulations provide the primary medium for ionic conduction, the introduction of small quantities of functional additives has emerged as a highly effective strategy to tailor the electrochemical performance of rechargeable batteries.[1]
1,3,2-Dioxathiane 2-oxide, a cyclic sulfite, is a noteworthy compound in this class of performance-enhancing additives. While its close analog, 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate or DTD), is more extensively studied, the principles and experimental methodologies are largely translatable.[1][2][3] These cyclic sulfites and sulfates are recognized for their ability to form stable solid electrolyte interphase (SEI) layers on anode surfaces and protective cathode electrolyte interphase (CEI) layers on cathodes.[2][4][5] This guide provides detailed experimental protocols for the comprehensive electrochemical evaluation of 1,3,2-Dioxathiane 2-oxide and related cyclic sulfur compounds as electrolyte additives.
The Science Behind the Stability: Mechanism of Action
The primary function of 1,3,2-Dioxathiane 2-oxide as an electrolyte additive is its preferential decomposition on the electrode surfaces during the initial charging cycles. This process, driven by the additive's specific redox potentials, leads to the formation of a robust and ionically conductive passivation layer.[5][6]
-
On the Anode (Negative Electrode): During the first lithiation (or sodiation/potassiation), the cyclic sulfite is reduced at a higher potential than the bulk electrolyte solvents (e.g., ethylene carbonate, diethyl carbonate). This preemptive reduction forms a stable SEI layer rich in sulfur-containing species.[5][7] This SEI layer is crucial for:
-
Preventing the continuous decomposition of the electrolyte.
-
Minimizing irreversible capacity loss.
-
Suppressing solvent co-intercalation and subsequent exfoliation of graphitic anodes.[8]
-
-
On the Cathode (Positive Electrode): At high operating voltages, conventional carbonate-based electrolytes are prone to oxidation on the cathode surface, leading to impedance growth and capacity fading. 1,3,2-Dioxathiane 2-oxide can be preferentially oxidized to form a protective CEI layer.[4] This layer passivates the cathode surface, mitigating electrolyte decomposition and transition metal dissolution from the cathode material.[5]
The effectiveness of 1,3,2-Dioxathiane 2-oxide is therefore intrinsically linked to its ability to favorably modify the electrode-electrolyte interphases, a phenomenon that can be rigorously investigated using the electrochemical protocols detailed below.
Experimental Design and Materials
A systematic evaluation of an electrolyte additive requires a well-controlled experimental setup and high-purity materials.
Materials and Reagents
| Component | Specification | Supplier Example | Purpose |
| 1,3,2-Dioxathiane 2-oxide | Battery grade (>99.5%) | TCI, Sigma-Aldrich | Additive under investigation |
| Baseline Electrolyte | 1 M LiPF6 in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) | MTI Corporation, Sigma-Aldrich | Control and solvent for the additive |
| Anode | Graphite, Silicon-Graphite Composite | MTI Corporation | Working electrode |
| Cathode | LiNiMnCoO2 (NMC), LiCoO2 (LCO) | MTI Corporation | Counter electrode |
| Separator | Celgard 2325 or equivalent microporous polyolefin | Celgard | Prevents short circuits |
| Cell Hardware | CR2032 coin cell components | MTI Corporation | Electrochemical test vehicle |
| Solvents for Cleaning | Dimethyl carbonate (DMC), Acetone | Fisher Scientific | Cleaning of cell components |
Essential Equipment
-
Glovebox: Argon-filled with H2O and O2 levels < 0.1 ppm.
-
Potentiostat/Galvanostat: Multi-channel battery testing system (e.g., Arbin, BioLogic, NEWARE).
-
Electrochemical Impedance Spectroscopy (EIS) Analyzer: Integrated with the potentiostat or a standalone unit.
-
Coin Cell Crimper: For assembling CR2032 cells.
-
Vacuum Oven: For drying electrodes and components.
-
Analytical Balance: For precise measurement of additive concentration.
-
Characterization Tools (Optional but Recommended):
-
Scanning Electron Microscope (SEM) for morphology analysis.
-
X-ray Photoelectron Spectrometer (XPS) for surface chemistry analysis.
-
Core Experimental Protocols
The following protocols provide a step-by-step guide for the electrochemical evaluation of 1,3,2-Dioxathiane 2-oxide.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing a precise concentration of the additive.
Procedure:
-
Work in a Glovebox: All electrolyte preparation must be performed inside an argon-filled glovebox to prevent contamination from moisture and air.
-
Prepare Additive Stock Solution (Optional but Recommended):
-
Accurately weigh a specific amount of 1,3,2-Dioxathiane 2-oxide.
-
Dissolve it in a known volume of the baseline electrolyte to create a concentrated stock solution (e.g., 10 wt%). This allows for more accurate preparation of different concentrations.
-
-
Prepare Test Electrolyte:
-
For a typical 1 wt% additive concentration, add the appropriate amount of the stock solution or the pure additive to the baseline electrolyte. For example, to prepare 10 g of a 1 wt% solution, add 0.1 g of the additive to 9.9 g of the baseline electrolyte.
-
Stir the solution overnight on a magnetic stirrer to ensure complete dissolution and homogeneity.
-
-
Prepare Control Electrolyte: The baseline electrolyte without any additive will serve as the control for all experiments.
Electrochemical Cell Assembly (CR2032 Coin Cell)
Objective: To assemble a consistent and reliable test vehicle for electrochemical measurements.
Workflow for Coin Cell Assembly:
Caption: Workflow for CR2032 Coin Cell Assembly.
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes (e.g., 15 mm diameter for the anode, 14 mm for the cathode) from the electrode sheets.
-
Punch circular separators (e.g., 19 mm diameter).
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.
-
-
Assembly:
-
Place the cathode in the center of the CR2032 cell casing (negative cap).
-
Place the separator on top of the cathode.
-
Add a few drops (typically 60-80 µL) of the prepared electrolyte (either control or with additive) to wet the separator and cathode.
-
Carefully place the anode on top of the wet separator.
-
Add a spacer disk and a spring.
-
Place the positive cap on top.
-
Crimp the cell using a coin cell crimper to ensure a proper seal.
-
-
Resting Period: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.
Cyclic Voltammetry (CV)
Objective: To investigate the reduction and oxidation potentials of the electrolyte with and without the additive. This helps to confirm the preferential decomposition of the additive.
Procedure:
-
Cell Configuration: A three-electrode cell with lithium metal as both the counter and reference electrodes is ideal for this measurement. However, a two-electrode coin cell (e.g., Graphite || Li) can also be used.
-
CV Parameters:
-
Potential Window: For anode studies, scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li+ and back to OCV. For cathode studies, scan from OCV up to the desired upper voltage limit (e.g., 4.5 V vs. Li/Li+) and back.
-
Scan Rate: A slow scan rate of 0.1 mV/s is typically used to resolve the redox peaks.
-
Cycles: Perform at least 3-5 initial cycles to observe the formation of the SEI/CEI.
-
-
Data Interpretation:
-
Look for new reduction or oxidation peaks in the CV of the electrolyte containing the additive compared to the baseline. These new peaks correspond to the decomposition of the additive.
-
The disappearance or reduction in the intensity of these peaks in subsequent cycles indicates the formation of a passivating layer.
-
Galvanostatic Cycling (Charge-Discharge Testing)
Objective: To evaluate the long-term cycling performance, coulombic efficiency, and capacity retention of the cells with and without the additive.
Procedure:
-
Formation Cycles:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3 cycles). This is crucial for the formation of a stable SEI layer.
-
The voltage window should be appropriate for the electrode chemistry (e.g., 0.01-1.5 V for graphite anode, 3.0-4.3 V for NMC cathode).
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 10 cycles). This evaluates the performance under different current loads.
-
-
Long-Term Cycling:
-
Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and stability.
-
-
Data Analysis:
-
Coulombic Efficiency (CE): Calculate the ratio of discharge capacity to charge capacity for each cycle. A high and stable CE (ideally >99.5%) indicates a stable SEI and minimal side reactions.
-
Capacity Retention: Plot the discharge capacity as a function of cycle number. A slower capacity decay for the cell with the additive demonstrates its effectiveness.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the interfacial properties and charge transfer kinetics of the cells.
Procedure:
-
Measurement Conditions:
-
Perform EIS at different states of charge (SOC) and after a certain number of cycles (e.g., after formation, after 50 cycles, after 100 cycles).
-
The frequency range is typically from 100 kHz to 10 mHz.
-
The AC amplitude is usually 5-10 mV.
-
-
Data Analysis:
-
The Nyquist plot obtained from EIS can be fitted to an equivalent circuit model.
-
The semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct) and the resistance of the surface film (Rsei/Rcei).
-
A lower and more stable Rsei/Rcei and Rct for the cell with the additive indicates the formation of a more conductive and stable interphase.
-
Workflow for Electrochemical Evaluation:
Caption: Comprehensive workflow for evaluating electrolyte additives.
Data Presentation and Interpretation
| Parameter | Control Electrolyte | Electrolyte + 1 wt% Additive | Significance |
| 1st Cycle Coulombic Efficiency | e.g., 85% | e.g., 90% | Higher efficiency indicates less irreversible capacity loss during SEI formation. |
| Capacity Retention after 200 Cycles | e.g., 70% | e.g., 90% | Demonstrates improved long-term stability. |
| Interfacial Resistance (Rsei) after Formation | e.g., 50 Ω | e.g., 25 Ω | A lower resistance suggests a more ionically conductive SEI. |
| Interfacial Resistance (Rsei) after 200 Cycles | e.g., 150 Ω | e.g., 40 Ω | A stable, low resistance indicates a robust SEI that does not continuously grow. |
Concluding Remarks for the Senior Scientist
The protocols outlined in this guide provide a robust framework for the systematic evaluation of 1,3,2-Dioxathiane 2-oxide and other novel electrolyte additives. By correlating the results from various electrochemical techniques, researchers can gain a comprehensive understanding of the additive's mechanism of action and its impact on battery performance. It is imperative to maintain consistency in cell assembly and testing parameters to ensure the reproducibility and validity of the experimental data. Further characterization through techniques like SEM and XPS can provide invaluable insights into the morphological and chemical changes at the electrode-electrolyte interphase, thereby completing the scientific narrative of the additive's role in enhancing energy storage performance.
References
-
Wrodnigg, G. H., Besenhard, J. O., & Winter, M. (1999). Cyclic and acyclic sulfites: new solvents and electrolyte additives for lithium ion batteries with graphitic anodes?. Journal of Power Sources, 81-82, 494-498. [Link]
-
Xia, J., et al. (2014). The role of two homologous cyclic sulfate electrolyte additives, trimethylene sulfate (or 1,3,2-dioxathiane-2,2-dioxide, TMS) and ethylene sulfate (or 1,3,2-dioxathiolane-2,2-dioxide, DTD), used either alone or in combination with vinylene carbonate (VC) on the lifetime of LiNi1/3Mn1/3Co1/3O2(NMC)/graphite pouch cells. Journal of The Electrochemical Society, 161(5), A723. [Link]
-
Park, K. J., et al. (2018). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. Journal of Power Sources, 396, 554-560. [Link]
-
MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery Electrolyte Additive. Retrieved from [Link]
-
Zhang, X., et al. (2020). Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.3 O 2 /Graphite Pouch‐Cell at High Voltage. Batteries & Supercaps, 3(11), 1206-1213. [Link]
-
Chemfine. (n.d.). Lithium Battery Electrolyte Additive 1 3 2-Dioxathiolane 2,2-Dioxide CAS 1072-53-3. Retrieved from [Link]
-
Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6(10), 3568-3574. [Link]
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD). Retrieved from [Link]
-
Li, Y., et al. (2021). New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. Angewandte Chemie International Edition, 60(33), 18049-18055. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Characterizing the Decomposition Profile of 1,3,2-Dioxathiane 2-oxide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
1,3,2-Dioxathiane 2-oxide, a cyclic sulfite also known as 1,3-propylene sulfite, is a compound of increasing importance, particularly as an electrolyte additive in high-performance lithium-ion batteries and as a versatile intermediate in organic synthesis.[1][2] Its stability under operational stress—thermal, chemical, and electrochemical—is paramount to its function and the safety of its applications. This document provides a detailed application note and a robust protocol for the analysis of the decomposition of 1,3,2-Dioxathiane 2-oxide using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, from sample preparation designed to induce and capture volatile decomposition products to the fine-tuning of GC-MS parameters for optimal separation and identification. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for investigating the stability and degradation pathways of this critical chemical compound.
Introduction: The Scientific Imperative
1,3,2-Dioxathiane 2-oxide (CAS No. 4176-55-0) is the cyclic sulfite ester of 1,3-propanediol.[3] Its utility is growing, notably in the formulation of specialty polymers and as an intermediate in pharmaceutical development.[4] However, its six-membered ring structure, containing a relatively labile S-O bond, is susceptible to degradation under various conditions. Understanding the decomposition mechanism and identifying the resulting products are critical for predicting its performance, ensuring the safety of its applications, and complying with regulatory standards.
Thermal stress, in particular, can initiate complex decomposition cascades. For inorganic sulfites, thermal decomposition can proceed through disproportionation to form sulfates and sulfides, or through the direct extrusion of sulfur dioxide (SO₂).[5][6] Organic sulfites, such as 1,3,2-Dioxathiane 2-oxide, are expected to follow analogous, yet more complex pathways, potentially involving ring-opening, fragmentation, and rearrangement to yield a variety of volatile organic compounds alongside SO₂.
GC-MS is the analytical method of choice for this investigation due to its unparalleled ability to separate volatile and semi-volatile compounds in a complex mixture and provide definitive structural identification through mass spectral fragmentation patterns.[7][8] This guide explains how to leverage GC-MS to create a detailed profile of the decomposition products, thereby elucidating the degradation pathway.
Experimental Design & Rationale
The core of this analysis lies in subjecting the parent compound to controlled stress (in this case, thermal) and analyzing the resulting headspace or liquid sample. The experimental choices are dictated by the need to separate and identify potentially reactive, low-concentration sulfur compounds from a complex matrix.[9]
The process begins with controlled thermal degradation of the sample, followed by extraction and injection into the GC-MS system for separation and identification.
Caption: High-level workflow for GC-MS analysis of decomposition.
Detailed Protocol: GC-MS Analysis
This protocol is a self-validating system. The inclusion of a time-zero (undecomposed) sample and a solvent blank is critical for distinguishing degradation products from artifacts and impurities.
-
Reagents: 1,3,2-Dioxathiane 2-oxide (≥98% purity), Dichloromethane (DCM, HPLC grade or higher), Helium (99.999% purity).
-
Apparatus: 2 mL amber glass GC vials with PTFE-lined septa, heating block or oven, volumetric flasks, microsyringes.
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a quadrupole mass spectrometer.
-
Stock Solution: Prepare a 1000 µg/mL stock solution of 1,3,2-Dioxathiane 2-oxide in dichloromethane.
-
Sample Aliquoting: Transfer 1 mL of the stock solution into three separate 2 mL GC vials.
-
Control Sample (T=0): Immediately store one vial at 4°C. This is the undecomposed control.
-
Decomposition Sample (T=x): Place the second vial in a heating block set to a scientifically justified temperature (e.g., 80°C, above the flash point but controlled). Heat for a defined period (e.g., 24 hours). Causality: This temperature is chosen to accelerate decomposition without causing instantaneous, explosive degradation, allowing for the study of intermediate products.
-
Solvent Blank: Fill the third vial with 1 mL of dichloromethane only. This will be used to identify any artifacts from the solvent or the vial/septum.
-
Cooling: After heating, allow the decomposition sample to cool completely to room temperature before analysis.
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of volatile and semi-volatile compounds. Provides good peak shape for sulfur-containing molecules. |
| Injector | Split/Splitless | |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample without causing on-injector decomposition of thermally labile products. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injection Mode | Split (10:1) | Prevents column overload from the solvent and parent compound, ensuring better peak shape for trace-level decomposition products. Adjust to splitless for ultra-trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS performance. |
| Oven Program | 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial hold allows for separation of very volatile products (like SO₂ if detectable). The ramp rate effectively separates compounds across a wide boiling point range. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for compound identification. |
| Source Temperature | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temperature | 150°C | Ensures consistent mass filtering and prevents contamination. |
| Transfer Line Temp | 280°C | Prevents condensation of less volatile compounds between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that are comparable to established libraries (e.g., NIST). |
| Mass Scan Range | m/z 35-400 | Covers the mass range of the parent compound (MW: 122.14) and its expected fragments and decomposition products. |
| Solvent Delay | 3 minutes | Prevents the high solvent load from reaching the MS detector, preserving the filament and ensuring better data quality for early-eluting peaks. |
Data Analysis and Expected Results
The analysis of the Total Ion Chromatogram (TIC) from the three samples (Control, Decomposed, Blank) is the first step.
-
Blank: Should show only the solvent peak and minor system contaminants.
-
Control (T=0): Should show a major peak for 1,3,2-Dioxathiane 2-oxide and potentially small impurity peaks present in the original standard.
-
Decomposed (T=x): Will show a diminished parent peak and the appearance of new peaks corresponding to decomposition products.
Each new peak in the decomposed sample's chromatogram should be identified by comparing its mass spectrum to a reference library like the NIST Mass Spectral Library. The presence of a larger-than-usual M+2 peak can be a strong indicator of a sulfur-containing fragment.[10]
Table of Potential Decomposition Products:
| Tentative ID | Expected Retention Time | Key Mass Fragments (m/z) | Notes |
| Sulfur Dioxide (SO₂) | Very Early | 64 (M+), 48 | May be difficult to detect without specific tuning; co-elutes with the solvent front. |
| Acrolein (Propenal) | Early | 56 (M+), 55, 27 | A potential product from ring fragmentation and rearrangement. |
| Allyl Alcohol | Early-Mid | 58 (M+), 57, 31 | Another possible C3 product. |
| 1,3-Propanediol | Mid | 76 (M+), 75, 57, 43, 31 | Expected if the sulfite ester is hydrolyzed by trace water. |
| Parent Compound | Mid-Late | 122 (M+), 92, 78, 64, 55 | The molecular ion may be present. Key fragments correspond to losses of SO₂ and other moieties. |
| Higher MW byproducts | Late | Dependent on structure | Possible products from polymerization or recombination reactions. |
Based on the identified products, a decomposition mechanism can be proposed. A primary pathway for cyclic sulfites is a retro-cycloaddition reaction, extruding SO₂ and forming an alkene or a cyclialkane, which can then rearrange.
Caption: A simplified proposed decomposition pathway via SO₂ extrusion.
Conclusion and Further Applications
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1,3,2-Dioxathiane 2-oxide decomposition by GC-MS. By carefully controlling the experimental conditions and systematically analyzing the resulting data, researchers can gain crucial insights into the stability and degradation pathways of this compound. The methodology is not limited to thermal stress and can be adapted to study decomposition under other conditions, such as exposure to acidic/basic media, oxidative/reductive agents, or photocatalytic degradation, making it an invaluable tool in materials science, pharmaceutical development, and quality control.
References
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Qin, C., et al. (2021). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. University of Huddersfield Research Portal. Available at: [Link]
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Wang, T., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. Available at: [Link]
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NIST. Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]
-
PubChem. 1,3,2-Dioxathiane 2-oxide. National Center for Biotechnology Information. Available at: [Link]
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Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica. Available at: [Link]
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Hamming, M. C., & Foster, N. G. (1972). Mass Spectrometric Studies of Sulfur Compounds. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]
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Scilit. The Thermal Decomposition Process of Calcium Sulfite. Scilit. Available at: [Link]
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Ryoko, H., & Atsuko, O. (1978). The Thermal Decomposition Process of Calcium Sulfite. Semantic Scholar. Available at: [Link]
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Parmar, S. S., et al. (2002). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Atmospheric Analysis and Consulting, Inc. Available at: [Link]
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Xia, D., et al. (2001). Study on the Thermal Decomposition of Cyclic Sulfides. American Chemical Society, Division of Petroleum Chemistry, Preprints. Available at: [Link]
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LookChem. 1,3,2-Dioxathiane 2-oxide. LookChem. Available at: [Link]
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Wang, T., et al. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2013). Theoretical Study of the Reductive Decomposition of Ethylene Sulfite: A Film-Forming Electrolyte Additive in Lithium Ion Batteries. The Journal of Physical Chemistry A. Available at: [Link]
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Application Note: High-Yield Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide Utilizing Continuous Flow Microreactors
Abstract
1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate, is a critical electrolyte additive that significantly enhances the performance and service life of lithium-ion batteries.[1][2] It also serves as a versatile intermediate in organic synthesis.[3] Traditional batch synthesis of DTD is plagued by challenges related to the highly exothermic nature of the key oxidation step, which often leads to product hydrolysis, reduced yields, and significant safety risks.[4] This application note provides a detailed protocol for the synthesis of DTD using continuous flow microreactor technology, which overcomes the limitations of batch processing. By leveraging the superior heat and mass transfer capabilities of microreactors, this method achieves precise reaction control, enhances safety, and significantly improves the product yield to over 92%.[1]
Introduction: The Case for Continuous Flow Synthesis
1,3,2-Dioxathiolane 2,2-dioxide (DTD) has emerged as a compound of significant industrial interest, primarily for its role in forming a stable and effective solid electrolyte interphase (SEI) on the electrodes of lithium-ion batteries.[5] The conventional synthesis route involves the oxidation of ethylene sulfite. This reaction is notoriously exothermic, and the heat generated in conventional batch reactors is difficult to dissipate efficiently.[4] This lack of thermal control leads to localized hot spots, promoting the hydrolysis of the DTD product into ethylene glycol and sulfuric acid, which directly compromises the final yield and product purity.[3]
Microreactor technology offers a transformative solution to these challenges.[6] The defining feature of a microreactor is its extremely high surface-area-to-volume ratio, which enables near-instantaneous heat exchange.[7][8] This allows for precise and uniform temperature control across the reaction medium, effectively suppressing thermal decomposition and unwanted side reactions.[7] The result is a safer, more efficient, and higher-yielding process, making it an ideal platform for the synthesis of thermally sensitive compounds like DTD.[1][8] This guide details an optimized protocol for DTD synthesis in a microreactor, demonstrating a yield increase from ~86% in a batch process to over 92% in a continuous flow system.[1]
Reaction Scheme
The synthesis is a two-step process. The first step, typically performed in a batch reactor, is the formation of the intermediate, 1,3,2-dioxathiolane 2-oxide (ethylene sulfite), from ethylene glycol and thionyl chloride.[3][5] The second, critical step, which is the focus of this protocol, is the oxidation of ethylene sulfite to DTD, catalyzed by ruthenium(III) chloride (RuCl₃).[5]
Step 1: Formation of Ethylene Sulfite (Intermediate)
-
HO−CH₂CH₂−OH + SOCl₂ → (CH₂O)₂SO + 2HCl
Step 2: Oxidation to DTD in a Microreactor
-
(CH₂O)₂SO + NaClO ---(RuCl₃ catalyst)--> (CH₂O)₂SO₂ + NaCl
Experimental Protocol
This protocol is based on the optimized conditions reported by Wang et al. in Reaction Chemistry & Engineering.[1][4]
Materials and Equipment
Reagents:
-
Ethylene sulfite (C₂H₄O₃S), >98%
-
Sodium hypochlorite (NaClO), ~10-15% aqueous solution
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Dichloromethane (CH₂Cl₂), ACS grade
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Microreactor System (e.g., from Vapourtec, Uniqsis, or similar) comprising:
-
Two high-precision syringe pumps or HPLC pumps
-
Glass microreactor chip (e.g., 1-5 mL volume)
-
T-mixer or similar micromixing unit
-
Back-pressure regulator (set to 3-5 bar to ensure single-phase flow)
-
Tubing (PTFE or PFA)
-
Thermoregulation unit (circulating chiller/heater)
-
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
Reagent Preparation
-
Dispersed Phase (Organic): Prepare a solution of ethylene sulfite in dichloromethane. The concentration will depend on the desired throughput. For this protocol, a 1.0 M solution is recommended.
-
Continuous Phase (Aqueous): Prepare the aqueous oxidant solution. In a volumetric flask, dissolve a catalytic amount of RuCl₃·xH₂O in deionized water. Then, add the sodium hypochlorite solution to achieve a final catalyst concentration of 0.5 g/L and a molar ratio of NaClO to ethylene sulfite of 1.81.[1]
-
Expert Tip: The NaClO solution should be titrated before use to determine its exact concentration, as it can degrade over time. This is critical for achieving the correct stoichiometry.
-
Microreactor System Setup and Operation
The logical flow for setting up the microreactor system is crucial for a successful and safe experiment.
Caption: Workflow for DTD synthesis in a microreactor system.
Step-by-Step Protocol:
-
System Assembly: Assemble the microreactor components as shown in the workflow diagram. Ensure all fittings are secure to prevent leaks.
-
Temperature Control: Set the thermoregulation unit to 14.73 °C and allow the reactor to reach thermal equilibrium.[1] This precise temperature is vital to maximize yield by preventing hydrolysis.
-
Priming: Prime Pump A with the aqueous phase and Pump B with the organic phase, ensuring no air bubbles are present in the lines.
-
Initiate Flow: Set the pump flow rates. To achieve the optimal conditions of a total flow rate of 2 mL/min and a flow rate ratio (Qc/Qd) of 0.6, set the pumps as follows:[1]
-
Pump A (Aqueous/Continuous): 0.75 mL/min
-
Pump B (Organic/Dispersed): 1.25 mL/min
-
-
Equilibration: Allow the system to run for a duration equivalent to three times the reactor volume to ensure it reaches a steady state before collecting the product. The optimal residence time for this reaction is 117.75 seconds.[1]
-
Product Collection: Collect the output from the back-pressure regulator into a flask cooled in an ice bath.
-
Shutdown: Once the reaction is complete, flush the entire system with deionized water followed by an organic solvent (e.g., acetone or dichloromethane) to remove all residual reagents and products.
Product Work-up and Purification
-
Transfer the collected reaction mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with small portions of dichloromethane to recover any dissolved product.
-
Combine all organic fractions and wash with a saturated sodium sulfite solution to quench any unreacted oxidant, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the 1,3,2-dioxathiolane 2,2-dioxide product. Purity can be assessed by GC or NMR.
Results: A Leap in Synthesis Efficiency
The use of a microreactor provides a substantial improvement in yield compared to traditional batch methods, even when the same reaction temperature is applied. The efficient heat removal in the microreactor is the primary driver for this enhancement.
| Parameter | Microreactor (Continuous Flow) | Batch Reactor |
| Reaction Temperature | 14.73 °C | 14.73 °C |
| Residence Time | 117.75 seconds | N/A (typically hours) |
| Achieved Yield | 92.22% [1][4] | 85.93%[1] |
| Key Advantage | Superior thermal control prevents hydrolysis | Poor heat transfer leads to side reactions |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Inaccurate temperature control.- Incorrect residence time (flow rates).- Degradation of NaClO solution. | - Calibrate thermocouple.- Verify pump flow rates.- Titrate or use fresh NaClO solution. |
| Reactor Clogging | - Product precipitation at low temperatures.- Insoluble impurities in reagents. | - Slightly increase reaction temperature (may lower yield).- Pre-filter all reagent solutions before use.- Consider applying ultrasonic power to the reactor if available.[9] |
| Inconsistent Output | - Unstable pump flow (pulsing).- Air bubbles in the system. | - Use pulse dampeners if using HPLC pumps.- Thoroughly degas all solutions and prime the system carefully. |
| Poor Phase Separation | - Emulsion formation due to high flow rates or inefficient mixing. | - Adjust the T-mixer or flow rates to alter the flow regime.- Add brine during work-up to aid in breaking the emulsion. |
Mandatory Safety Precautions
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this process are hazardous.
-
1,3,2-Dioxathiolane 2,2-dioxide (Product): This compound is harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is also suspected of causing cancer.[11]
-
Thionyl Chloride / Sulfuryl Chloride (Precursor Reagents): These are highly corrosive and react violently with water, releasing toxic HCl gas.[12][13] They must be handled in a well-ventilated fume hood.
-
Sodium Hypochlorite: A strong oxidizing agent and corrosive.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles at all times.[12]
-
When handling thionyl chloride or concentrated reagents, a face shield is recommended.[12]
Spill & Emergency Procedures:
-
Spills: Absorb spills with a non-combustible material like dry sand or vermiculite.[12] Do NOT use water on thionyl/sulfuryl chloride spills.[12] Neutralize the area with sodium carbonate.
-
Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11]
Conclusion
The transition from batch to continuous flow microreactor synthesis for 1,3,2-dioxathiolane 2,2-dioxide represents a significant process intensification. This technology directly addresses the core challenges of the reaction—exothermicity and product instability—by providing unparalleled control over reaction parameters. The result is a more robust, safer, and significantly higher-yielding process, delivering a valuable product for the advancement of energy storage technologies and synthetic chemistry.
References
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-
SIM² KU Leuven. (2018, March 14). Why use a Microreactor for Chemical Processes?. SIM². Retrieved January 2, 2026, from [Link]
-
Wang, T., Wang, J., He, C., Wang, Z., Li, Y., Zhu, C., Ma, Y., & Fu, T. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. Published on April 17, 2024. Retrieved January 2, 2026, from [Link]
- Semantic Scholar. (n.d.). MICROREACTORS: A NEW CONCEPT FOR CHEMICAL SYNTHESIS AND TECHNOLOGICAL FEASIBILITY (Review). Retrieved January 2, 2026.
- ACS Publications. (n.d.). Application of Microreactor Technology in Process Development. Retrieved January 2, 2026.
- Wikipedia. (n.d.). Microreactor. Retrieved January 2, 2026.
- Royal Society of Chemistry. (2024). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved January 2, 2026.
-
Sage Industrial. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 2, 2026, from [Link]
- EvitaChem. (n.d.). Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146). Retrieved January 2, 2026.
-
Li, Y., et al. (2024). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. Organic Process Research & Development. Published on August 20, 2024. Retrieved January 2, 2026, from [Link]
- ACS Publications. (2024, August 12). Green and Efficient Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide by a Microreaction System. Retrieved January 2, 2026.
- SD Fine-Chem. (n.d.).
-
Royal Society of Chemistry Publishing. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved January 2, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF. Retrieved January 2, 2026.
- NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals. Retrieved January 2, 2026.
-
Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Retrieved January 2, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved January 2, 2026, from [Link]
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Application Notes & Protocols: 1,3,2-Dioxathiolane 2,2-dioxide as a Pivotal Film-Forming Agent for Enhanced Electrode Stability
Audience: Researchers, scientists, and drug development professionals venturing into advanced energy storage solutions.
Abstract: This document provides a comprehensive technical guide on the application of 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate, as a high-performance film-forming additive in electrolytes for next-generation battery technologies. We will delve into the fundamental mechanisms of Solid Electrolyte Interphase (SEI) formation, provide detailed protocols for its integration and evaluation, and present data-driven insights to optimize electrode performance and battery longevity.
Foundational Principles: The Critical Role of the Solid Electrolyte Interphase (SEI)
The performance, safety, and cycle life of modern rechargeable batteries are intrinsically linked to the quality of the Solid Electrolyte Interphase (SEI). This nanoscale layer forms on the anode surface during the initial charging cycles due to the electrochemical reduction of electrolyte components. An ideal SEI should be:
-
Electronically Insulating: To prevent further electrolyte decomposition.
-
Ionically Conducting: To allow for the efficient transport of lithium (or other charge-carrying) ions.
-
Chemically and Mechanically Stable: To withstand the volumetric changes of the electrode during cycling and remain intact.
Conventional carbonate-based electrolytes often form a less stable SEI, leading to continuous electrolyte consumption, capacity fade, and the formation of dendritic structures that can cause short circuits.[1][2] This necessitates the use of electrolyte additives that can be preferentially reduced to form a more robust and effective SEI.
1,3,2-Dioxathiolane 2,2-dioxide (DTD): A Superior SEI Architect
1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate ester that has emerged as a highly effective film-forming additive.[3][4] Its molecular structure, featuring a strained five-membered ring and a highly electrophilic sulfur atom, makes it susceptible to reductive decomposition at a higher potential than common electrolyte solvents like ethylene carbonate (EC) and propylene carbonate (PC).[3][5] This preferential reduction is the cornerstone of its efficacy.
Mechanism of DTD-Mediated SEI Formation
The primary mechanism involves the electrochemical reduction of DTD on the anode surface during the initial charge. This process leads to the formation of a stable, sulfate-rich SEI layer.[3] The key steps are:
-
Preferential Reduction: DTD molecules are reduced on the anode surface before the bulk electrolyte solvents.
-
Ring-Opening Polymerization: The reduction of DTD initiates a ring-opening reaction, leading to the formation of lithium alkyl sulfates and other polymeric species.
-
Formation of a Stable SEI: These decomposition products constitute a dense and uniform SEI layer that is rich in inorganic sulfate species. This composition imparts superior stability and ionic conductivity compared to the SEI formed from carbonate solvents alone.
The resulting SEI effectively passivates the electrode surface, preventing further electrolyte decomposition and minimizing capacity loss.[1][6][7]
Caption: DTD's preferential reduction on the anode surface forms a stable, sulfate-rich SEI, enabling Li⁺ transport while inhibiting solvent decomposition.
Protocols for Application and Evaluation
Electrolyte Preparation
Objective: To prepare a carbonate-based electrolyte containing a specified concentration of DTD.
Materials:
-
Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC))
-
Lithium salt (e.g., LiPF₆, LiBF₄)
-
1,3,2-Dioxathiolane 2,2-dioxide (DTD), battery grade (>99.9% purity)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Precision balance, volumetric flasks, and magnetic stirrer
Procedure:
-
Solvent Mixture Preparation: Inside the glovebox, prepare the desired solvent mixture by volume or weight ratio (e.g., EC:DEC = 1:1 v/v).
-
Lithium Salt Dissolution: Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. A typical concentration is 1.0 M LiPF₆.
-
DTD Addition: Weigh the required amount of DTD to achieve the target concentration (typically 0.5 - 5 wt%).[1][2] Add the DTD to the electrolyte solution and stir until fully dissolved.
-
Homogenization: Allow the final electrolyte solution to stir for several hours to ensure homogeneity. Store the electrolyte in a tightly sealed container inside the glovebox.
Note: DTD is sensitive to moisture and high temperatures, which can lead to hydrolysis and decomposition.[8] Handle exclusively within an inert atmosphere.
Electrochemical Cell Assembly and Formation Cycling
Objective: To assemble a test cell and perform initial formation cycles to establish the DTD-derived SEI.
Materials:
-
Anode (e.g., graphite, lithium metal) and cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811), LiFePO₄)
-
Separator (e.g., Celgard 2325)
-
Coin cell components (CR2032 or similar)
-
Electrolyte with and without DTD (for control)
-
Battery cycler
Procedure:
-
Cell Assembly: In an argon-filled glovebox, assemble the coin cell in the order of anode, separator, and cathode.
-
Electrolyte Addition: Add a sufficient amount of the prepared electrolyte to wet the separator and electrodes.
-
Sealing: Crimp the coin cell to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete electrolyte wetting of the electrode pores.
-
Formation Cycling:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10).
-
The voltage window should be appropriate for the electrode chemistry (e.g., 3.0 - 4.2 V for a graphite || NCM811 cell).
-
The formation cycles are crucial for the controlled decomposition of DTD and the establishment of a stable SEI.
-
Caption: A typical workflow for evaluating DTD as an electrolyte additive, from preparation to post-mortem analysis.
Data Interpretation and Performance Metrics
The effectiveness of DTD as a film-forming agent can be quantified through several key performance indicators.
| Performance Metric | Typical Improvement with DTD | Rationale |
| Initial Coulombic Efficiency (ICE) | Increased from ~71% to >95% in some systems.[1][2] | A more stable SEI formed by DTD reduces irreversible capacity loss during the first cycle. |
| Cycling Stability | Significant improvement in capacity retention over hundreds of cycles.[3] | The robust SEI minimizes continuous electrolyte decomposition and preserves the electrode structure. |
| Rate Capability | Maintained or improved performance at higher C-rates. | The DTD-derived SEI is highly Li⁺ conductive, facilitating rapid ion transport. |
| Electrochemical Impedance Spectroscopy (EIS) | Lower and more stable charge transfer resistance (Rct) after formation.[9][10] | Indicates the formation of a stable and low-resistance SEI on the electrode surface. |
| Dendrite Suppression (for Li metal anodes) | Effectively suppresses the growth of lithium dendrites.[1][2] | DTD modifies the Li deposition morphology, promoting uniform plating.[1] |
Troubleshooting and Advanced Insights
-
High Initial Irreversible Capacity: While DTD improves ICE, its initial reduction still consumes some charge. Optimizing the DTD concentration is key; too high a concentration can lead to a thick, resistive SEI.[6]
-
Compatibility with Other Additives: DTD can be used in conjunction with other additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to achieve synergistic effects, although careful optimization is required as combined benefits are not always observed.[3]
-
Application Beyond Lithium-ion Batteries: DTD has shown promise in improving the performance of sodium-ion and potassium-ion batteries by forming a stable SEI on their respective anodes.[3][9] In potassium-metal cells, DTD has been shown to suppress the formation of soluble oligocarbonates that cause irreversible reactions.[9][11]
Conclusion
1,3,2-Dioxathiolane 2,2-dioxide is a potent and versatile film-forming additive that addresses one of the fundamental challenges in rechargeable battery technology: the formation of a stable solid electrolyte interphase. Its ability to be preferentially reduced to form a robust, ionically conductive SEI leads to significant improvements in Coulombic efficiency, cycling stability, and safety. The protocols and insights provided in this guide offer a solid foundation for researchers and developers to leverage the benefits of DTD in their pursuit of high-performance energy storage solutions.
References
-
1,3,2-Dioxathiolane 2,2-dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. ACS Sustainable Chemistry & Engineering. [Link]
-
1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]
-
1,3,2‐dioxathiolane‐2,2‐dioxide (DTD) as an electrolyte additive for negative electrode. ResearchGate. [Link]
-
1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery. MTI Corporation. [Link]
-
[4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. ResearchGate. [Link]
-
1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. ResearchGate. [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. Sci-Hub. [Link]
-
(PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate. [Link]
-
1,3,2-dioxathiolane 2,2-dioxide(DTD). ANHUI MEISENBAO TECHNOLOGY CO., LTD. [Link]
-
1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. American Chemical Society. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Battery Cycling Stability with 1,3,2-Dioxathiolane 2,2-Dioxide (DTD)
Welcome to the technical support center for leveraging 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate, as a high-performance electrolyte additive. This guide is designed for researchers and professionals in battery technology and drug development who are looking to enhance the cycling stability and overall performance of their battery systems. Here, we will delve into the mechanisms, protocols, and troubleshooting of DTD application, grounded in scientific principles and field-tested expertise.
Frequently Asked Questions (FAQs)
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and how does it improve battery performance?
A1: 1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate compound used as an electrolyte additive in lithium-ion, sodium-ion, and potassium-ion batteries.[1][2] Its primary function is to act as a film-forming agent, creating a stable and ionically conductive solid electrolyte interphase (SEI) on the surface of the electrodes, particularly the anode.[1][3] This protective SEI layer is crucial for enhancing battery performance by improving cycling stability, coulombic efficiency, and overall battery lifespan.[1][4]
The mechanism of action for DTD involves its preferential reduction on the anode surface during the initial charging cycles.[5][6] This reductive decomposition occurs at a higher potential than the reduction of common electrolyte solvents like ethylene carbonate (EC) or propylene carbonate (PC). By decomposing first, DTD forms a robust, sulfate-enriched SEI layer that effectively suppresses further electrolyte decomposition, minimizes parasitic reactions, and in the case of PC-based electrolytes, prevents the co-intercalation of solvent molecules that can lead to graphite exfoliation.[5][6]
Q2: What is the optimal concentration of DTD to use in my electrolyte?
A2: The optimal concentration of DTD can vary depending on the specific battery chemistry (anode, cathode, and electrolyte composition) and the desired performance characteristics. However, a general guideline for many applications is a concentration in the range of 1-5% by weight.[4][7] For instance, in potassium-metal cells, a concentration of around 1 wt% has been shown to be effective.[7][8] In some PC-based electrolytes for lithium-ion batteries, a higher concentration of up to 10 wt% has been used to effectively prevent graphite exfoliation.[6] It is crucial to experimentally determine the optimal concentration for your specific system, as excessive amounts of DTD can lead to increased SEI resistance and a decrease in ionic conductivity.[6]
Q3: Can DTD be used with different types of anodes and cathodes?
A3: Yes, DTD has demonstrated compatibility with a variety of electrode materials. It is particularly effective with graphite anodes in lithium-ion batteries, where it helps to form a stable SEI and prevent solvent co-intercalation.[5][6] DTD has also been successfully used in sodium metal batteries and potassium metal cells to stabilize the metal anode interface.[4][7][8] On the cathode side, DTD has been shown to be compatible with common materials like LiNiMnCoO₂ (NMC) and LiCoO₂.[5][6] There is also research on modified versions of DTD, such as [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide (BDTD), which are specifically designed as cathode additives for high-voltage applications to form a stable cathode-electrolyte interface (CEI).[9]
Q4: How does DTD compare to other common electrolyte additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC)?
A4: DTD, VC, and FEC are all effective SEI-forming additives, but they have different chemical structures and decomposition mechanisms, leading to SEI layers with distinct properties.
-
DTD typically forms a thinner, sulfate-rich SEI layer.[1] This can be advantageous for reducing interfacial resistance and improving rate capability.
-
VC is known to form a polymeric SEI layer that is effective in suppressing electrolyte reduction. However, in some cases, a combination of VC and DTD did not show further enhancement compared to using them individually.[1]
-
FEC is often used to form a stable, LiF-rich SEI, which is particularly beneficial for silicon anodes.
The choice between these additives, or their combination, will depend on the specific requirements of the battery system. DTD has been shown to outperform some other sulfur-containing additives like 1,3-propane sultone in certain applications.[1]
Troubleshooting Guide
Issue 1: High first-cycle irreversible capacity loss.
-
Possible Cause: The primary mechanism of DTD involves its reductive decomposition on the anode surface to form the SEI. This is an irreversible process that consumes some of the lithium ions, leading to a capacity loss in the first cycle. A higher concentration of DTD can lead to a more significant initial capacity loss.[6]
-
Solution:
-
Optimize DTD Concentration: Systematically vary the concentration of DTD in your electrolyte to find a balance between a stable SEI formation and acceptable first-cycle efficiency. Start with a low concentration (e.g., 0.5-1 wt%) and gradually increase it.
-
Formation Protocol: Employ a specific formation protocol with slow charging and discharging rates for the first few cycles. This allows for the formation of a more uniform and stable SEI layer, which can improve subsequent cycling efficiency.
-
Acknowledge the Trade-off: Understand that a certain degree of first-cycle irreversible capacity is an inherent trade-off for the long-term cycling stability gained from a robust SEI formed by DTD.
-
Issue 2: Increased cell impedance and poor rate capability.
-
Possible Cause: While DTD is intended to form an ionically conductive SEI, an excessively thick or resistive SEI layer can form if the concentration of DTD is too high.[6] This can impede the transport of lithium ions, leading to higher cell impedance and reduced performance at high charge/discharge rates.
-
Solution:
-
Reduce DTD Concentration: Lower the concentration of DTD in the electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to monitor the evolution of the interfacial resistance during cycling. This will help you correlate the DTD concentration with the impedance of the SEI layer.
-
Co-additives: In some cases, combining DTD with other additives that can modify the SEI composition and structure might be beneficial.
-
Issue 3: Cell gassing and swelling, especially at high temperatures or voltages.
-
Possible Cause: Although DTD is generally effective at stabilizing the electrolyte, side reactions can still occur, especially under extreme conditions. The decomposition of the electrolyte or reactions involving DTD itself can lead to gas generation.
-
Solution:
-
Purity of DTD: Ensure the use of high-purity DTD (≥99.9%).[10] Impurities can lead to undesirable side reactions.
-
Operating Window: Characterize the electrochemical stability window of your electrolyte containing DTD using techniques like linear sweep voltammetry (LSV) to ensure you are operating within a stable voltage range.
-
Synergistic Additives: Explore the use of other additives in combination with DTD that are known to suppress gas generation.
-
Experimental Protocols
Protocol 1: Preparation of DTD-Containing Electrolyte
-
Materials:
-
High-purity battery-grade electrolyte solvents (e.g., EC, EMC, PC, DEC).
-
High-purity lithium salt (e.g., LiPF₆, LiBF₄).
-
High-purity 1,3,2-Dioxathiolane 2,2-dioxide (DTD) (≥99.9%).
-
-
Procedure (inside an argon-filled glovebox):
-
Prepare the base electrolyte by dissolving the lithium salt in the solvent mixture to the desired molarity (e.g., 1 M LiPF₆ in EC:EMC 3:7 by volume).
-
Accurately weigh the required amount of DTD to achieve the target weight percentage.
-
Slowly add the DTD powder to the base electrolyte while stirring with a magnetic stirrer.
-
Continue stirring until the DTD is completely dissolved. This may take several hours.
-
Store the final electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Coin Cell Assembly and Formation Cycling
-
Cell Components:
-
Anode (e.g., graphite coated on copper foil).
-
Cathode (e.g., NMC coated on aluminum foil).
-
Separator (e.g., Celgard 2325).
-
Spacers and spring.
-
Coin cell hardware (CR2032).
-
DTD-containing electrolyte.
-
-
Assembly Procedure (inside an argon-filled glovebox):
-
Punch electrodes and separator to the required dimensions.
-
Dry all components under vacuum at an appropriate temperature to remove any moisture.
-
Assemble the coin cell in the order: negative can, anode, separator, cathode, spacer, spring, positive cap.
-
Add a few drops of the DTD-containing electrolyte to wet the separator and electrodes.
-
Crimp the coin cell to ensure proper sealing.
-
-
Formation Cycling Protocol:
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Cycle 1: Charge the cell at a low C-rate (e.g., C/20 or C/10) to the upper cutoff voltage. Then, discharge at the same C-rate to the lower cutoff voltage.
-
Cycle 2-3: Repeat the charge/discharge process at a slightly higher C-rate (e.g., C/10 or C/5).
-
After formation, the cell is ready for further electrochemical testing at desired C-rates.
-
Data Presentation
Table 1: Effect of DTD Concentration on Battery Performance (Illustrative)
| DTD Conc. (wt%) | First Cycle Efficiency (%) | Capacity Retention after 200 cycles (%) | Rate Capability (Capacity at 2C vs 0.1C) |
| 0 (Control) | 85 | 70 | 65% |
| 1 | 82 | 92 | 75% |
| 2 | 80 | 95 | 72% |
| 5 | 75 | 90 | 68% |
Visualizations
Caption: Mechanism of SEI formation with DTD additive.
Caption: Troubleshooting high first-cycle irreversible capacity.
References
- EvitaChem. (n.d.). Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146).
- PubMed. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Journal of Colloid and Interface Science, 702(Pt 1), 138841.
- ResearchGate. (n.d.). 1,3,2‐dioxathiolane‐2,2‐dioxide (DTD) as an electrolyte additive for....
- oneenergi. (n.d.). DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries.
- ResearchGate. (n.d.). Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte | Request PDF.
- ACS Energy Letters. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells.
- ResearchGate. (2021). (PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells.
- ResearchGate. (2025). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries | Request PDF.
- ResearchGate. (n.d.). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries.
- MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery.
Sources
- 1. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
- 2. mtixtl.com [mtixtl.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oneenergi.com [oneenergi.com]
Technical Support Center: Enhancing K-Metal Cell Performance with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
Welcome to the technical support guide for utilizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as a critical electrolyte additive to mitigate irreversible capacity in potassium-metal cells. This document is designed for researchers and scientists in the field of battery technology, providing in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful integration of DTD into your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and function of DTD in potassium-ion battery systems.
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and why is it a beneficial additive for K-metal cells?
A1: 1,3,2-Dioxathiolane 2,2-dioxide, also known as ethylene sulfate, is a cyclic sulfate ester.[1][2] It is employed as a film-forming electrolyte additive that significantly enhances the performance of K-metal cells.[2] Its primary benefit lies in its ability to form a stable and effective solid electrolyte interphase (SEI) on the surface of the potassium metal anode.[1][3][4] This engineered SEI is crucial for passivating the highly reactive K-metal surface, thereby improving cycling stability, reducing polarization, and increasing the overall lifespan of the battery.[1][3]
Q2: What is the core mechanism by which DTD reduces irreversible capacity?
A2: The high irreversible capacity in K-metal cells without DTD is largely due to two issues: the continuous, unstable growth of the SEI and the formation of soluble oligocarbonates from the decomposition of the carbonate-based electrolyte (e.g., EC:DEC).[3][4][5][6][7] These oligocarbonates are subsequently oxidized at the positive electrode, consuming active potassium and contributing to irreversible capacity loss.[3][4][5][6][7]
DTD addresses this by being preferentially reduced on the K-metal surface before the bulk electrolyte components. This controlled decomposition forms a stable, DTD-derived SEI rich in sulfur-containing species.[3] This robust SEI layer effectively passivates the K-metal anode, preventing further electrolyte decomposition and, crucially, inhibiting the formation of the detrimental electrolyte-soluble oligocarbonates.[3][4][5][6][7]
Q3: What is the recommended concentration for DTD in the electrolyte?
A3: Research has shown that even small amounts of DTD can be highly effective. A concentration of 1 wt% DTD in a standard electrolyte, such as 0.8 M KPF₆ in EC:DEC, has been demonstrated to deliver significant performance improvements, including drastically reduced polarization and suppressed irreversible capacity.[3][5][6][7] While concentrations from 0.1% to 10% have shown positive effects, 1 wt% is a well-documented and effective starting point for most applications.[5]
Q4: What specific performance improvements can be expected with the addition of DTD?
A4: The introduction of DTD into the electrolyte leads to several measurable improvements, as summarized in the table below. Key enhancements include a dramatic increase in the initial Coulombic efficiency (ICE) and a significant reduction in the plating-stripping polarization of the potassium metal electrode.[3][4]
Q5: Is DTD as effective in other alkali metal battery systems, such as Lithium-ion (LIBs) or Sodium-ion (SIBs)?
A5: While DTD is a known SEI-forming additive in LIBs and SIBs, its effect is particularly pronounced in K-metal cells.[3][8] Studies have shown that the addition of DTD does not lead to the same drastic reduction in polarization in Li||Li or Na||Na symmetric cells as it does in K||K cells.[3][4] This suggests that the unique reactivity of potassium metal and the specific composition of the resulting DTD-derived SEI are key to its exceptional performance in K-ion systems.[3][4]
Data Summary: Performance Enhancement with DTD
The following table quantifies the typical performance gains observed when incorporating 1 wt% DTD into a standard K-metal cell electrolyte.
| Performance Metric | Standard Electrolyte (0.8 M KPF₆/EC:DEC) | DTD-Added Electrolyte (1 wt% DTD) | Rationale for Improvement |
| Initial Coulombic Efficiency (ICE) | ~25-26%[3] | ~76% [3][4] | Suppression of oligocarbonate formation and parasitic reactions at the cathode.[3][4][5] |
| K | K Cell Polarization | High (~100 mV) | |
| Reversible Capacity (K | PBA Cell) | Lower | |
| Irreversible Capacity | High | Suppressed [3][5][6][7] | DTD passivates the K-metal and prevents electrolyte decomposition into oxidizable species.[3][4][5][6][7] |
PBA: Prussian Blue Analogue, e.g., K₂Mn[Fe(CN)₆]
Visualizing the DTD Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of DTD and the experimental workflow.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with DTD.
Problem 1: My initial Coulombic efficiency (ICE) is still low (<60%) even with 1 wt% DTD.
-
Potential Cause 1: Impure DTD or Electrolyte Components. DTD is a cyclic sulfate and can be sensitive to hydrolysis if exposed to moisture.[9] Trace water in the electrolyte solvents or salt can consume active potassium and interfere with proper SEI formation.
-
Solution: Ensure DTD is handled in an inert atmosphere (glovebox). Dry all electrolyte components rigorously before use; for instance, KPF₆ salt should be dried under vacuum at elevated temperatures (e.g., 200°C for 12 hours) before dissolving.[6] Use battery-grade solvents with low water content (<20 ppm).
-
-
Potential Cause 2: Incomplete Dissolution of DTD. If the DTD powder is not fully dissolved, its concentration will be non-uniform throughout the electrolyte, leading to inconsistent SEI formation on the electrode surface.
-
Solution: After adding DTD powder to the electrolyte, stir or sonicate the solution until the powder is completely dissolved and the solution is visually clear. A pale brown color in the initial DTD-added electrolyte is normal.[3]
-
-
Potential Cause 3: High Voltage Hold or Aggressive First Cycle. A very high initial charging voltage or current density might initiate rapid, uncontrolled electrolyte decomposition before the DTD has a chance to form a uniform, protective layer.
-
Solution: Employ a "formation" protocol for the first cycle. Use a low, constant current density (e.g., 25 μA cm⁻²) to allow for the slow, ordered reduction of DTD and the formation of a high-quality SEI.[4]
-
Problem 2: The polarization in my K||K symmetric cell is high (>50 mV) or increases rapidly.
-
Potential Cause 1: Sub-optimal DTD Concentration. While 1 wt% is a good starting point, the optimal concentration can depend on the specific electrolyte salt, solvent system, and electrode materials used.
-
Solution: Systematically vary the DTD concentration (e.g., 0.5 wt%, 1 wt%, 2 wt%) to find the optimal level for your specific cell chemistry.
-
-
Potential Cause 2: Unstable Potassium Metal Surface. The surface of commercially available potassium metal can have a native oxide or carbonate layer that interferes with the plating/stripping process and SEI formation.
-
Solution: Before cell assembly, gently scrape the surface of the potassium metal discs inside the glovebox to expose a fresh, metallic surface. This ensures a clean interface for the electrolyte and uniform current distribution.
-
-
Potential Cause 3: Cell Assembly Issues. Inconsistent pressure or misaligned components in the coin cell can lead to non-uniform current density, causing localized high polarization and dendritic growth.
-
Solution: Ensure all cell components (electrodes, separator, gaskets) are properly aligned. Use a torque wrench or a reproducible press to apply consistent pressure during coin cell assembly.
-
Experimental Protocols
The following are standardized, step-by-step protocols for preparing and testing K-metal cells with the DTD additive. All procedures involving potassium metal or electrolyte preparation must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Preparation of DTD-Containing Electrolyte
-
Salt Preparation: Dry KPF₆ salt (≥95%) at 200°C for 12 hours under vacuum to remove residual moisture.[6] Allow it to cool to room temperature inside the glovebox antechamber.
-
Solvent Preparation: Use battery-grade ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v).
-
Mixing: In a volumetric flask, dissolve the dried KPF₆ in the EC:DEC solvent to achieve the target molarity (e.g., 0.8 M).
-
DTD Addition: Weigh the required amount of DTD powder (≥98%) to achieve 1 wt% of the total electrolyte solution.
-
Dissolution: Add the DTD powder to the KPF₆/EC:DEC solution. Stir with a magnetic stir bar or sonicate until the DTD is fully dissolved. The final solution may have a pale brown color.[3][6]
Protocol 2: K||K Symmetric Cell Assembly and Testing
-
Electrode Preparation: Punch two identical discs (e.g., 15 mm diameter) from potassium metal foil. Gently scrape the surface of each disc to ensure it is clean and metallic.
-
Separator: Use a glass fiber separator, and dry it in a vacuum oven before transferring it to the glovebox.
-
Assembly (CR2032 Coin Cell):
-
Place one K-metal disc in the center of the cell case.
-
Wet the separator with ~60-80 µL of the DTD-containing electrolyte and place it on top of the K-metal disc.
-
Place the second K-metal disc on top of the wet separator.
-
Add the spacer and spring, and then seal the cell using a crimper.
-
-
Testing:
-
Allow the cell to rest for 1-2 hours to ensure complete wetting.
-
Perform galvanostatic plating-stripping cycles at a fixed current density (e.g., 25 µA cm⁻²) for a set duration (e.g., 1 hour plating, 1 hour stripping).
-
Monitor the voltage profile. A stable, low-voltage hysteresis loop indicates good performance.[3][4]
-
Protocol 3: Electrochemical Characterization
-
Galvanostatic Cycling: For full cells (e.g., K||K₂Mn[Fe(CN)₆]), cycle the battery between defined voltage limits (e.g., 2.0-4.2 V) at various C-rates to determine reversible capacity, Coulombic efficiency, and cycle life.[3]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on symmetric cells before and after cycling to analyze the interfacial resistance. A lower charge-transfer resistance in the DTD-added cell indicates the formation of a more ionically conductive SEI.
-
Linear Sweep Voltammetry (LSV): Use an Al foil working electrode in a three-electrode cell to assess the anodic stability of the electrolyte. The DTD-added electrolyte should show suppressed anodic decomposition currents at high potentials compared to the baseline electrolyte, especially after being stored with K-metal.[3][4]
References
- Benchchem. (n.d.). 1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3.
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., & Komaba, S. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6(10), 3642-3648. Retrieved from [Link]
-
Laskova, B., Hubacek, J., & Czernek, J. (2020). Origins of irreversible capacity loss in hard carbon negative electrodes for potassium-ion batteries. The Journal of Chemical Physics, 152(20), 204703. Retrieved from [Link]
-
Laskova, B., Hubacek, J., & Czernek, J. (2020). Origins of irreversible capacity loss in hard carbon negative electrodes for potassium-ion batteries. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2023). 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. ACS Sustainable Chemistry & Engineering, 11(8), 3259-3267. Retrieved from [Link]
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., & Komaba, S. (2021). (PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate. Retrieved from [Link]
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., & Komaba, S. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate. Retrieved from [Link]
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., & Komaba, S. (2021). Supporting Information: 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Publications. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering, 6(11), 2115-2122. Retrieved from [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K‑Metal Cells. Figshare. Retrieved from [Link]
Sources
- 1. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 2. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for KâMetal Cells - ACS Energy Letters - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfate) Concentration in Electrolytes
Welcome to the Technical Support Center for the application and optimization of 1,3,2-Dioxathiane 2-oxide, commonly known as Trimethylene Sulfate (TMS), as a functional electrolyte additive. This guide is designed for researchers, scientists, and professionals in battery development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.
Introduction to 1,3,2-Dioxathiane 2-oxide (TMS) in Electrolytes
1,3,2-Dioxathiane 2-oxide (TMS) is a cyclic sulfate ester that has garnered significant attention as an electrolyte additive for enhancing the performance and stability of lithium-ion batteries (LIBs).[1] When introduced in small quantities to conventional carbonate-based electrolytes, TMS plays a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective film on the cathode.[1] This leads to improved cycling stability, higher coulombic efficiency, and enhanced safety, particularly in high-voltage applications.[1]
The primary mechanism of TMS involves its preferential reduction on the anode surface during the initial formation cycles. Having a higher reduction potential than common electrolyte solvents like ethylene carbonate (EC), TMS decomposes first to create a uniform and stable passivation layer.[2] This initial layer then facilitates a more controlled decomposition of the primary electrolyte components, resulting in a more robust and effective SEI.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,3,2-Dioxathiane 2-oxide (TMS) in a lithium-ion battery electrolyte?
A1: The primary function of TMS is to act as an SEI-forming additive. By preferentially decomposing on the anode surface, it helps create a stable, compact, and smooth SEI layer with low resistance.[4] This protective layer is crucial for preventing continuous electrolyte decomposition, thus enhancing the overall cycle life and performance of the battery.[1]
Q2: What is a typical starting concentration for TMS in an electrolyte formulation?
A2: A general starting point for optimizing TMS concentration is between 0.5% and 2% by weight of the total electrolyte solution.[5] However, the optimal concentration is highly dependent on the specific battery chemistry (cathode and anode materials) and the intended operating conditions. Some studies have shown benefits with concentrations up to 5 wt% in certain systems.[6]
Q3: How does TMS compare to its five-membered ring analogue, 1,3,2-Dioxathiolane 2,2-dioxide (DTD or Ethylene Sulfate)?
A3: Both TMS and DTD are effective SEI-forming additives. DTD has been reported to form a highly effective SEI, leading to significant improvements in coulombic efficiency and capacity retention.[3] However, both additives can lead to gas generation during the initial formation cycles when used alone.[5] In some applications, such as potassium-metal cells, DTD has shown superior performance in reducing polarization compared to TMS.[7] The choice between TMS and DTD often depends on the specific battery system and whether they are used in conjunction with other additives like vinylene carbonate (VC), which can suppress gassing.[5]
Q4: Can TMS be used with high-voltage cathode materials?
A4: Yes, TMS is particularly beneficial for high-voltage applications. It helps to form a protective layer on the cathode, mitigating the oxidative decomposition of the electrolyte at higher potentials, which is a common cause of capacity fade and safety issues.[1]
Troubleshooting Guide
This section addresses common issues that may arise during the use of TMS as an electrolyte additive.
Issue 1: Excessive Gas Generation During Formation Cycles
-
Symptoms:
-
Swelling of pouch cells or high internal pressure in cylindrical/prismatic cells during the first few charge/discharge cycles.
-
Inconsistent initial capacity measurements.
-
-
Probable Causes:
-
Decomposition of TMS: While beneficial for SEI formation, the reductive decomposition of TMS can produce gaseous byproducts. This is more pronounced when TMS is used as a single additive.[5]
-
Reaction with impurities: Trace amounts of water or other impurities in the electrolyte can react with TMS decomposition products, leading to gas evolution.
-
-
Solutions & Mitigation Strategies:
-
Co-additive Synergy: Introduce a co-additive such as vinylene carbonate (VC) . A combination of TMS and VC has been shown to significantly reduce or even eliminate gas generation during formation. A common starting formulation is 2% VC with 1-2% TMS.[5]
-
Optimize TMS Concentration: High concentrations of TMS can lead to increased gas generation. Systematically reduce the TMS concentration (e.g., in 0.5 wt% decrements) to find a balance between SEI formation and gas evolution.
-
Controlled Formation Protocol: Employ a slower C-rate during the initial formation cycles. This allows for a more gradual and stable formation of the SEI, which can reduce the rate of gas-producing side reactions.[8]
-
Ensure High Purity of Materials: Use battery-grade solvents and salts with low moisture content (<20 ppm) to minimize side reactions.
-
Issue 2: High Cell Impedance and Poor Rate Capability
-
Symptoms:
-
Larger than expected voltage drop under high current loads.
-
Lower than expected discharge capacity at high C-rates.
-
A noticeable increase in the semi-circle diameter in the mid-frequency region of an Electrochemical Impedance Spectroscopy (EIS) plot.
-
-
Probable Causes:
-
Excessive TMS Concentration: An overly high concentration of TMS can lead to a significant increase in the viscosity of the electrolyte, which in turn hinders lithium-ion transport and increases ionic resistance.[6]
-
Thick or Resistive SEI: While a stable SEI is desired, an excessively thick or poorly formed SEI can impede lithium-ion diffusion, leading to high interfacial impedance.
-
-
Solutions & Mitigation Strategies:
-
Reduce TMS Concentration: This is the most direct way to address high viscosity. If you are using a concentration at the higher end of the typical range (e.g., >2 wt%), try reducing it. Studies have shown that increasing TMS from 5 wt% to 10 wt% or 20 wt% can negatively impact performance due to increased viscosity.[6]
-
Optimize Formation Protocol: The conditions of the initial cycles are critical for forming a high-quality SEI. Consider a formation protocol with a constant current-constant voltage (CC-CV) charging step at a low C-rate to allow for the formation of a thinner, more uniform SEI.
-
Electrolyte Solvent Composition: The choice of co-solvents can influence electrolyte viscosity. Ensure your base electrolyte formulation is optimized for your desired operating conditions.
-
Issue 3: Inconsistent Cycling Performance or Premature Capacity Fade
-
Symptoms:
-
Poor cycle-to-cycle capacity retention.
-
A gradual but steady decrease in coulombic efficiency over extended cycling.
-
-
Probable Causes:
-
Sub-optimal TMS Concentration: Both too little and too much TMS can be detrimental. Insufficient TMS may result in an incomplete or unstable SEI, leading to continuous electrolyte decomposition. Excessive TMS can lead to the issues described in the previous section.
-
Unstable SEI Formation: The SEI layer may not be forming correctly, or it may be dissolving and reforming during cycling, consuming active lithium and electrolyte.
-
-
Solutions & Mitigation Strategies:
-
Systematic Concentration Optimization: Conduct a systematic study to determine the optimal TMS concentration for your specific cell chemistry. This involves testing a range of concentrations (e.g., 0.5, 1, 2, 3, 5 wt%) and evaluating key performance metrics such as cycling stability, coulombic efficiency, and impedance.
-
Characterize the SEI: If possible, use surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to characterize the SEI formed on the anode after cycling. This can provide valuable insights into its composition and morphology, helping to diagnose issues with its formation.
-
Consider Co-additives: As with gas generation, other additives can work synergistically with TMS to create a more robust SEI.
-
Quantitative Data and Performance Metrics
The following tables provide a summary of the expected impact of TMS on battery performance based on published research.
Table 1: Effect of TMS Concentration on Electrochemical Performance
| Concentration (wt%) | Initial Charge Capacity (mAh/g) | Capacity Retention after 100 Cycles (%) | Key Observations |
|---|---|---|---|
| 0 (Control) | ~332 | ~96.6% | Baseline performance. |
| 2 | ~363 | ~97.4% | Improved initial capacity and slightly better capacity retention.[4] |
| 5 | High first-cycle coulombic efficiency (90.2%) | Superior performance at high charge/discharge rates.[6] | Optimal for high-power applications in some NCM/soft carbon systems.[6] |
| 10-20 | Lower initial coulombic efficiency | Poor rate capability and capacity decay at high rates. | Negative impact on performance due to high electrolyte viscosity.[6] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| Excessive Gas Generation | TMS decomposition, impurities | Add VC as a co-additive, reduce TMS concentration, optimize formation protocol. |
| High Impedance | High electrolyte viscosity, thick/resistive SEI | Reduce TMS concentration, optimize formation protocol. |
| Poor Cycling Stability | Sub-optimal TMS concentration, unstable SEI | Systematically optimize TMS concentration, consider co-additives. |
Experimental Protocols and Visualizations
Protocol for Optimizing TMS Concentration
This protocol outlines a systematic approach to determining the optimal TMS concentration for a given lithium-ion battery chemistry.
1. Electrolyte Preparation (in an Argon-filled glovebox):
- Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in EC:EMC 3:7 by wt.).
- Create a series of electrolyte batches with varying TMS concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 5.0 wt%).
- Ensure TMS is fully dissolved by stirring for several hours.
2. Cell Assembly:
- Assemble coin cells (or other form factors) using your target anode and cathode materials.
- Maintain consistency in electrode loading, separator type, and electrolyte volume across all cells.
3. Formation Cycling:
- Charge the cells at a low C-rate (e.g., C/20 or C/10) for the first cycle.
- Include a constant voltage (CV) step until the current drops to a specified value (e.g., C/50).
- Discharge at a similar C-rate.
- Repeat for 2-3 cycles to ensure stable SEI formation.
4. Electrochemical Characterization:
- Cycling Performance: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.
- Rate Capability: Test the discharge capacity at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess the impact of TMS on cell power.
- Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at a set state of charge (e.g., 50% SOC) at different cycle intervals to monitor changes in ohmic and charge-transfer resistance.
5. Data Analysis and Optimization:
- Plot capacity retention, coulombic efficiency, and rate capability as a function of TMS concentration.
- Analyze the EIS data to understand the impact of TMS on different resistance components.
- The optimal TMS concentration will provide the best balance of improved cycling stability without a significant increase in impedance.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing TMS concentration.
Conceptual Mechanism of TMS in SEI Formation
Caption: TMS role in SEI formation.
References
-
Xia, J., et al. (2013). A Comparative Study of a Family of Sulfate Electrolyte Additives. ResearchGate. [Link]
-
MDPI. (2023). Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. MDPI. [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. [Link]
-
ResearchGate. (2014). Molecular formula and structural information of DTD, TMS and PLS. [Link]
-
ResearchGate. (2021). Impact of Sulfur-Containing Additives on Lithium-Ion Battery Performance: From Computational Predictions to Full-Cell Assessments. [Link]
-
ResearchGate. (2014). Effect of Sulfate Electrolyte Additives on LiNi 1/3 Mn 1/3 Co 1/3 O 2 /Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. [Link]
-
Chinese Journal of Applied Chemistry. (2010). Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries. [Link]
-
ResearchGate. (2023). Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. [Link]
-
OSTI.GOV. (2018). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. [Link]
-
Zhao, L., et al. (2020). TriMethylene sulfite as a novel additive for SEI film formation in lithium-ion batteries. Semantic Scholar. [Link]
-
European Patent Office. (2024). ELECTROLYTE ADDITIVE FOR LITHIUM-ION BATTERY AND PREPARATION METHOD AND APPLICATION THEREOF. [Link]
-
ResearchGate. (2021). (PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. [Link]
-
ResearchGate. (2022). Impedance-based forecasting of battery performance amid uneven usage. [Link]
-
MDPI. (2024). Perturbation-Based Battery Impedance Characterization Methods: From the Laboratory to Practical Implementation. [Link]
-
MDPI. (2023). Optimizing the Cell Finishing Process: An Overview of Steps, Technologies, and Trends. [Link]
-
OSTI.GOV. (2020). Understanding the Effect of Salt Concentrations on Fast Charging Performance of Li-ion Cells. [Link]
Sources
- 1. Effect of additives on the high-temperature performance of a sodium bis(oxalato)borate in triethyl phosphate electrolyte in sodium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. TriMethylene sulfite as a novel additive for SEI film formation in lithium-ion batteries | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,3,2-Dioxathiane 2-oxide and its Derivatives
Welcome to the technical support center for the synthesis of 1,3,2-dioxathiane 2-oxide and its analogues. These cyclic sulfites are valuable intermediates in organic synthesis, serving as precursors to cyclic sulfates and acting as versatile dielectrophiles.[1][2] The most common and direct route to these compounds involves the cyclization of a 1,3-diol with thionyl chloride (SOCl₂).[1][3] While seemingly straightforward, this reaction is fraught with potential challenges related to reagent sensitivity, competing side reactions, and product stability.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and robust troubleshooting strategies. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices to ensure your synthesis is both successful and self-validating.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of 1,3,2-dioxathiane 2-oxide.
Question 1: My reaction yield is extremely low or non-existent. What are the most probable causes?
Answer: A low or zero yield in this reaction almost always points to one of three critical areas: moisture contamination, suboptimal reaction conditions, or reagent quality.
-
Moisture Contamination: Thionyl chloride reacts violently and exothermically with water, rapidly decomposing into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][5][6] This side reaction consumes your primary reagent before it can react with the diol.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The 1,3-diol precursor should be anhydrous; if necessary, dry it by azeotropic distillation with toluene or by storing over a desiccant. The solvent (e.g., dichloromethane) must be of anhydrous grade and stored over molecular sieves. The entire reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Poor Temperature Control: The reaction between the diol and thionyl chloride is exothermic. Adding the thionyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions, including polymerization and the formation of chlorinated byproducts.[3][7]
-
Solution: The dropwise addition of thionyl chloride must be performed slowly at a reduced temperature, typically between 0°C and 10°C.[8] Use an ice bath to maintain this temperature range throughout the addition. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated (e.g., to 40°C) to ensure it proceeds to completion.[8]
-
-
Reagent Purity: Old or improperly stored thionyl chloride may have partially decomposed, reducing its effectiveness.
Question 2: My characterization data (e.g., NMR, MS) suggests the formation of 1,3-dichloropropane instead of the cyclic sulfite. How can I prevent this?
Answer: The formation of the dichloro byproduct is a known competing reaction pathway where thionyl chloride acts as a chlorinating agent, converting both hydroxyl groups into chlorides.[3][7] This is often promoted by an excess of HCl generated during the reaction.
-
Mechanism of Side Reaction: The intermediate chlorosulfite ester can be attacked by a chloride ion, leading to the alkyl chloride. This process is catalyzed by acid.
-
Solution: The most effective way to suppress this side reaction is to include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture.[3] The base acts as an HCl scavenger, neutralizing the acid as it is formed and preventing it from catalyzing the undesired chlorination. Typically, slightly more than two equivalents of base are used per equivalent of diol.
Question 3: The product appears to decompose during the aqueous workup or purification. How can I improve its stability and isolation?
Answer: 1,3,2-Dioxathiane 2-oxide is a cyclic sulfite, which is susceptible to hydrolysis, especially under acidic conditions.[1] The workup and purification strategy must be designed to minimize contact with water and acid.
-
Workup Procedure:
-
Perform the aqueous quench quickly and at low temperatures. Pour the reaction mixture over crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution.[8] The bicarbonate will neutralize any remaining HCl and acidic byproducts.
-
Promptly extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, and dry it thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
-
Purification Strategy:
-
Distillation: For liquid products, vacuum distillation is the preferred method of purification.[8] This avoids heating the compound to high temperatures where it might decompose.
-
Chromatography: Be cautious with silica gel chromatography. The acidic nature of standard silica gel can promote ring-opening or decomposition. If chromatography is necessary, consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina. In some cases, a quick filtration through a small plug of silica may be sufficient to remove baseline impurities without significant product loss.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling thionyl chloride?
A1: Thionyl chloride is a hazardous and highly reactive chemical. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle thionyl chloride in a properly functioning chemical fume hood to avoid inhalation of its corrosive and toxic vapors.[4][5] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (rubber or neoprene are recommended).[4]
-
Chemical Incompatibility: Keep thionyl chloride away from water, alcohols, bases (like ammonia), and metals, as it can react violently with them.[9][11]
-
Spill Management: In case of a spill, do NOT use water.[11] Absorb the spill with an inert material like dry sand or vermiculite, and dispose of it as hazardous waste.[6][11]
Q2: How do I confirm the successful synthesis of 1,3,2-Dioxathiane 2-oxide?
A2: A combination of spectroscopic methods is used for confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool. For the parent compound, you will observe characteristic signals for the three methylene groups of the propane backbone. The stereochemistry at the sulfur atom can create diastereomers if the carbon backbone is substituted, resulting in more complex spectra due to the anisotropic effect of the S=O bond.[1]
-
Infrared (IR) Spectroscopy: Look for a strong absorption band characteristic of the S=O stretch, typically in the range of 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q3: Can this procedure be adapted for substituted 1,3-diols?
A3: Yes, this is a general method for converting 1,3-diols into their corresponding cyclic sulfites.[3] A published procedure details the synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide from 2,2-dimethyl-1,3-propanediol.[8] However, be aware that steric hindrance from substituents on the diol may slow the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures to achieve full conversion. The presence of chiral centers will also lead to the formation of diastereomeric cyclic sulfites, which may or may not be separable.[1]
Experimental Protocols & Data
Detailed Protocol: Synthesis of 1,3,2-Dioxathiane 2-oxide
This protocol is adapted from established procedures for the synthesis of related cyclic sulfites.[3][8]
| Step | Procedure | Key Considerations & Rationale |
| 1 | Setup | Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. |
| 2 | Reagents | In the flask, dissolve 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. Cool the solution to 0-5°C using an ice bath. |
| 3 | Addition | Charge the dropping funnel with thionyl chloride (SOCl₂) (1.05-1.1 eq). Add the SOCl₂ dropwise to the stirred diol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. |
| 4 | Reaction | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting diol. |
| 5 | Workup | Slowly pour the reaction mixture into a flask containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution. |
| 6 | Extraction | Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers. |
| 7 | Drying | Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). |
| 8 | Purification | Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield the pure 1,3,2-dioxathiane 2-oxide. |
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | Moisture contamination; Poor temperature control; Impure reagents. | Use anhydrous reagents/solvents; Conduct reaction under inert gas; Add SOCl₂ slowly at 0-10°C; Use freshly distilled SOCl₂. |
| Chlorinated Byproduct | Excess HCl generation. | Add >2 equivalents of a non-nucleophilic base (e.g., pyridine) to the reaction mixture to act as an HCl scavenger. |
| Product Decomposition | Hydrolysis during workup; Acid-catalyzed decomposition on silica gel. | Use a cold NaHCO₃ solution for the quench; Minimize contact time with aqueous phase; Purify by vacuum distillation instead of chromatography. |
| Reaction Polymerizes | Uncontrolled exotherm (reagents added too quickly). | Ensure slow, dropwise addition of SOCl₂ at low temperature with efficient stirring. |
Visualized Workflows
General Synthesis Workflow
Caption: A decision tree to diagnose and solve low-yield issues.
References
- The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride. (n.d.). Youngstown State University.
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2011). Drexel University.
- SAFETY DATA SHEET - THIONYL CHLORIDE, PURIFIED. (2017). Spectrum Chemical.
- HAZARD SUMMARY - THIONYL CHLORIDE. (n.d.). NJ.gov.
- Thionyl chloride - Safety Data Sheet. (2013). Fisher Scientific.
- THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. (2023). Loba Chemie.
- Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). (2025). Filo.
- Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. (n.d.). PrepChem.com.
- Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (2000). ResearchGate.
- Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (n.d.). Scite.ai.
- Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. (2010). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]
- 4. drexel.edu [drexel.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl\u2082) Wha.. [askfilo.com]
- 8. prepchem.com [prepchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. scite.ai [scite.ai]
- 11. nj.gov [nj.gov]
Technical Support Center: Stabilizing the Solid-Electrolyte Interphase with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
Welcome to the technical support guide for 1,3,2-Dioxathiolane 2,2-dioxide (DTD), a critical electrolyte additive for next-generation energy storage systems. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions for researchers and scientists working to enhance battery performance. Our goal is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and insightful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role, mechanism, and application of DTD in battery electrolytes.
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and what is its primary function in a battery?
A1: 1,3,2-Dioxathiolane 2,2-dioxide, also known as ethylene sulfate, is a cyclic sulfate compound used as a functional electrolyte additive in lithium-ion and other alkali-metal batteries.[1] Its primary role is to act as a film-forming agent.[1] DTD preferentially decomposes on the electrode surface during the initial charging cycles to form a stable and robust Solid-Electrolyte Interphase (SEI).[2][3] This engineered SEI layer is crucial for enhancing battery performance, including improving cycle life, thermal stability, and overall safety.[4]
Q2: What is the detailed mechanism by which DTD stabilizes the SEI?
A2: DTD's effectiveness stems from its specific electrochemical properties. It has a higher reduction potential (around 1.4 V vs. Li/Li+) compared to common carbonate solvents like ethylene carbonate (EC) or dimethyl carbonate (DMC).[5][6] This causes DTD to be reduced on the anode surface before the bulk electrolyte components. This preferential decomposition leads to the formation of an SEI layer rich in lithium sulfates and lithium alkylsulfates.[3] This sulfur-rich SEI has several advantages:
-
Ionic Conductivity: It facilitates efficient lithium-ion transport.
-
Mechanical Stability: It is mechanically robust, effectively suppressing the continuous decomposition of the electrolyte throughout the battery's life.
-
Dendrite Suppression: In lithium metal batteries, the stable SEI helps to create a more uniform lithium deposition morphology, which suppresses the growth of lithium dendrites that can cause short circuits.[7][8]
-
Solvation Shell Modification: DTD can also alter the Li-ion solvation structure within the electrolyte, which can lower the energy barrier for lithium deposition and reduce the formation of inactive "dead Li".[7][9]
Q3: What is the optimal concentration of DTD to use in an electrolyte?
A3: The optimal concentration of DTD is highly dependent on the specific battery chemistry (cathode, anode, and base electrolyte) and the intended application. There is no single universal value. However, based on published research, a general guideline can be established. It is crucial to perform concentration optimization studies for your specific system.
| Battery System | Typical DTD Concentration (wt%) | Key Benefits Noted |
| Li-ion (Graphite/NMC) | 0.5 - 3% | Improved high-temperature performance, reduced gas generation.[4] |
| Li-ion (Graphite/LFP) | < 1% | Enhanced cycling stability.[4] |
| Lithium Metal (LMBs) | 2 - 5% | Significant suppression of dendrite growth, improved Coulombic efficiency.[7] |
| Sodium-ion (SMBs) | ~5% | Optimized solvation structure and enhanced interfacial stability.[9] |
| Potassium-ion (KIBs) | 1 - 6% | Passivates the K-metal surface and inhibits side reactions.[10][11] |
Q4: Can DTD be used in combination with other common additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC)?
A4: Yes, DTD can be used in multi-additive systems, but synergistic effects are not guaranteed and can be complex.
-
DTD and VC: Some studies have found that combining DTD and VC does not provide additional benefits compared to using each additive individually.[1]
-
DTD and FEC: FEC is well-known for forming a stable, LiF-rich SEI layer.[12][13] The combination of DTD and FEC could potentially create a hybrid SEI with both sulfate and fluoride components, leveraging the benefits of both. However, the interplay between additives can affect their decomposition pathways and the final SEI composition.[14] It is recommended to empirically test various ratios to determine the optimal combination for your specific cell chemistry.
Q5: What is the electrochemical stability window (ESW) of DTD?
A5: The electrochemical stability window refers to the voltage range over which the electrolyte remains stable without significant oxidation or reduction.[15][16] DTD's primary role is through its reductive decomposition at the anode. Its reduction potential is higher than that of carbonate solvents, which is by design.[5][6] While its oxidative stability is generally sufficient for standard cathode materials, in very high voltage applications (>4.5V), DTD and its derivatives are being investigated to passivate both the positive and negative electrodes.[17] The overall ESW of the final electrolyte formulation should always be verified experimentally using techniques like linear sweep voltammetry.
Section 2: Troubleshooting Guide
This guide is formatted to help you quickly identify and solve common issues encountered during experiments with DTD.
Problem 1: My cell shows high irreversible capacity and low Initial Coulombic Efficiency (ICE).
-
Potential Cause: This is often expected to some degree when using a film-forming additive. The initial charge is consumed to form the SEI layer via the reductive decomposition of DTD.[2][18] However, excessively low ICE (<80%) may indicate a problem.
-
Troubleshooting Steps:
-
Verify DTD Concentration: An overly high concentration of DTD can lead to the formation of an excessively thick and resistive SEI, consuming a large amount of lithium. Try reducing the DTD concentration by 50%.
-
Optimize Formation Protocol: The initial SEI formation is critical. Use a slow C-rate (e.g., C/20 or C/25) for the first one or two cycles. This allows a more ordered and compact SEI to form, rather than a porous, high-surface-area layer.
-
Check for Contaminants: Water or other impurities in the electrolyte or on electrode surfaces can react and consume lithium, lowering the ICE. Ensure all components are handled in a controlled environment (e.g., an argon-filled glovebox).
-
Problem 2: The cell shows rapid capacity fading after the initial cycles.
-
Potential Cause: This suggests that the SEI formed is not stable or is continuously being repaired, leading to ongoing electrolyte consumption and loss of active lithium.
-
Troubleshooting Steps:
-
Re-evaluate DTD Concentration: While too much DTD is bad, too little may not form a sufficiently protective layer. The SEI may be incomplete, allowing the base electrolyte to slowly decompose on the anode. Consider a modest increase in DTD concentration (e.g., from 0.5% to 1.0 wt%).
-
Analyze SEI Composition: If possible, perform post-mortem analysis using X-ray Photoelectron Spectroscopy (XPS) on the cycled anode.[19] The absence of a strong sulfur signal may indicate the DTD was not effectively incorporated into the SEI.
-
Consider Electrode Compatibility: In some systems, like certain graphite anodes in potassium-ion batteries, DTD has been shown to increase polarization, which could negatively impact long-term cycling.[10][20]
-
Problem 3: I am observing a significant increase in cell impedance (resistance) during cycling.
-
Potential Cause: Impedance rise is typically linked to the growth of the SEI layer or other resistive surface films.
-
Troubleshooting Steps:
-
Perform Electrochemical Impedance Spectroscopy (EIS): Use EIS to de-convolute the sources of impedance.[5][21] An increase in the semicircle corresponding to the SEI resistance confirms that the interface is the problem.
-
Reduce DTD Concentration: This is the most common cause. A high DTD concentration can lead to a continuous, slow thickening of the sulfate-rich SEI, which increases Li-ion transport resistance.[10]
-
Check for Cathode-Side Effects: While DTD is primarily an anode film-former, interactions at the cathode can occur, especially at high voltages.[17] Analyze the cathode's impedance separately in a symmetric cell if possible.
-
Problem 4: My experimental results are inconsistent from cell to cell.
-
Potential Cause: Inconsistency often points to process control issues rather than a fundamental chemical failure.
-
Troubleshooting Steps:
-
Ensure Homogeneous Electrolyte: DTD must be completely dissolved in the base electrolyte. Use a magnetic stirrer or vortex mixer to ensure the additive is homogeneously distributed before preparing your cells.
-
Standardize Cell Assembly: Maintain consistent electrode stacking pressure, electrolyte volume, and sealing procedures. Variations in these parameters can significantly affect wetting and initial SEI formation.
-
Control Temperature: SEI formation is a temperature-sensitive process. Ensure that your formation cycling and subsequent testing are performed at a stable, controlled temperature.
-
Section 3: Experimental Protocols
These protocols provide a starting point for incorporating DTD into your workflow.
Protocol 1: Preparation of DTD-Containing Electrolyte
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Materials:
-
High-purity (≥99.9%) 1,3,2-Dioxathiolane 2,2-dioxide.[22]
-
Battery-grade base electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Sterile, airtight storage vials.
-
-
Procedure:
-
Calculate the required mass of DTD to achieve the target weight percentage (e.g., for 1 wt% DTD in 20g of electrolyte, add 0.202g of DTD).
-
Dispense the base electrolyte into a clean, dry beaker on a magnetic stir plate.
-
Carefully add the calculated mass of DTD to the electrolyte while stirring.
-
Stir the mixture for at least 2-4 hours at room temperature to ensure complete dissolution. The solution should be clear and colorless.
-
Transfer the final electrolyte to a labeled, airtight vial for storage.
-
Protocol 2: Recommended Cell Formation Procedure
-
Assembly: Assemble your coin cell (or other form factor) inside the glovebox using the DTD-containing electrolyte.
-
Resting Period: Allow the assembled cell to rest for 6-12 hours at a controlled temperature. This ensures complete wetting of the electrodes and separator.
-
First Cycle (SEI Formation):
-
Charge (lithiate the anode) at a constant current of C/25 until the lower voltage cutoff is reached (e.g., 0.01 V for graphite).
-
Hold at the lower voltage cutoff (constant voltage step) until the current drops to < C/50.
-
Discharge at a constant current of C/25 to the upper voltage cutoff.
-
-
Second Cycle:
-
Charge and discharge at a constant current of C/10.
-
-
Subsequent Cycling: Proceed with your standard experimental cycling protocol (e.g., C/5 or C/2).
Section 4: Visualizations and Data
Diagram 1: DTD-Mediated SEI Formation Mechanism
This diagram illustrates the preferential reduction of DTD on the anode surface compared to standard electrolyte solvents, leading to the formation of a stable, sulfur-containing SEI.
Caption: DTD's preferential reduction forms a stable, sulfur-rich SEI, passivating the anode surface.
Diagram 2: Troubleshooting Workflow for DTD Experiments
This flowchart provides a logical path for diagnosing common issues when using DTD as an electrolyte additive.
Caption: A logical guide to diagnosing and solving common issues in DTD-based battery experiments.
References
- Title: DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.
- Title: Lithium battery electrolyte additive industry research Source: tycorun URL
- Title: 1,3,2-Dioxathiolane 2,2-dioxide | 1072-53-3 Source: Benchchem URL
- Title: Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146)
- Source: ANHUI MEISENBAO TECHNOLOGY CO.
- Title: Rise of Electrolyte Additives in Advancing Lithium ion Battery Source: Sigma-Aldrich URL
- Title: Ethylenesulfate DTD CAS 1072-53-3 for Additive for lithium-ion battery electrolyte Source: Xinggao Chemical URL
- Title: 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes Source: ACS Sustainable Chemistry & Engineering URL
- Title: 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells Source: ACS Energy Letters URL
- Title: 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries Source: PubMed URL
- Title: ADDITIVES FOR HIGH VOLTAGE LITHIUM-ION BATTERIES Source: DalSpace URL
- Source: wjcl.ciac.jl.
- Title: (PDF)
- Title: Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation Source: ResearchGate URL
- Title: Analysis of the SEI role in the stabilization of the graphite...
- Title: The characterization of SEI formed on deposited Li in different...
- Title: Effects of Key Factors on Lithium Dendrite Dissolution and Dead Lithium Formation: A Phase-Field Simulation Study Source: MDPI URL
- Title: Combining Operando Techniques for an Accurate Depiction of the SEI Formation in Lithium-Ion Batteries Source: MDPI URL
- Title: 1,3,2‐dioxathiolane‐2,2‐dioxide (DTD) as an electrolyte additive for...
- Title: Effect of Vinylethylene Carbonate and Fluoroethylene Carbonate Electrolyte Additives on the Performance of Lithia-Based Cathodes Source: PMC - NIH URL
- Title: Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW)
- Title: Electrochemical Stability Window of Polymeric Electrolytes Source: Ramprasad Group URL
- Title: Investigating the Compatibility of TTMSP and FEC Electrolyte Additives for LiNi 0.5 Mn 0.3 Co 0.2 O 2 (NMC)
Sources
- 1. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
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- 3. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 4. tycorun.com [tycorun.com]
- 5. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 21. Combining Operando Techniques for an Accurate Depiction of the SEI Formation in Lithium-Ion Batteries [mdpi.com]
- 22. oneenergi.com [oneenergi.com]
Technical Support Center: Enhancing Graphite Electrode Performance with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate, as a high-performance electrolyte additive. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your experiments with graphite anodes in lithium-ion batteries.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and function of DTD in electrochemical systems.
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and what is its primary function in a lithium-ion battery?
A1: 1,3,2-Dioxathiolane 2,2-dioxide (CAS No. 1072-53-3) is a cyclic sulfate compound used as a functional electrolyte additive.[1][2] Its primary role is to enhance the performance and lifespan of lithium-ion batteries, particularly those with graphite anodes.[3][4] It achieves this by participating in the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the surface of the graphite electrode during the initial charging cycles.[5][6] This protective SEI layer is crucial for preventing unwanted side reactions, improving cycling stability, and enhancing overall battery performance.[7][8]
Q2: How does DTD improve the Solid Electrolyte Interphase (SEI) on graphite electrodes?
A2: DTD has a higher reduction potential (around 1.3-1.4 V vs. Li/Li+) compared to common carbonate solvents like ethylene carbonate (EC) (around 0.95 V vs. Li/Li+).[9][10] This means DTD is preferentially reduced on the graphite surface before the bulk electrolyte solvents.[5][10] This initial reduction forms a thin, uniform, and stable SEI layer.[11] The decomposition products of DTD, such as lithium sulfate (Li₂SO₄) and lithium alkyl sulfonates (ROSO₂Li), are key components of this robust SEI.[10][11] This DTD-derived SEI layer effectively suppresses the co-intercalation of solvent molecules into the graphite layers, a process that can cause exfoliation and rapid capacity degradation, especially with electrolytes containing propylene carbonate (PC).[10][12][13]
Q3: What is the typical concentration range for DTD in an electrolyte?
A3: The optimal concentration of DTD can vary depending on the specific electrolyte system, cell chemistry, and intended application. However, effective concentrations are often found in the range of 0.5 wt% to 3 wt%.[11] Some studies have shown benefits with as little as 0.01% by volume, while others have explored up to 10 wt% for specific applications like stabilizing PC-based electrolytes.[9][12][13] It is crucial to optimize the concentration for your specific system, as excessive amounts can lead to increased impedance and gas generation.[11][13]
Q4: Is DTD compatible with other common electrolyte additives and solvents?
A4: Yes, DTD is often used in combination with other additives to achieve synergistic effects. It is commonly paired with vinylene carbonate (VC) to enhance the stability of both the anode and cathode interphases.[14] It has also been studied with additives like prop-1-ene-1,3-sultone (PES) and tris(trimethylsilyl)phosphite (TTSPi).[13] DTD is compatible with standard carbonate solvents such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[9] Its ability to form a stable SEI makes it particularly valuable for enabling the use of propylene carbonate (PC) with graphite anodes, which is otherwise problematic.[11][12]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DTD.
Problem 1: Low Initial Coulombic Efficiency (ICE)
-
Question: My graphite half-cell shows a significantly low ICE (below 85%) during the first formation cycle, even with DTD. What could be the cause?
-
Answer:
-
Insufficient DTD Concentration: The amount of DTD may be too low to form a complete and passivating SEI layer. This allows for continued electrolyte reduction, consuming active lithium and lowering the ICE.[15] Consider incrementally increasing the DTD concentration (e.g., from 0.5% to 1-2 wt%).
-
Impurities in DTD or Electrolyte: DTD is sensitive to moisture and can hydrolyze to form sulfuric acid, which is highly detrimental to cell performance.[2][4] Ensure you are using high-purity, battery-grade DTD (≥99.9%) and that your electrolyte and cell components are rigorously dried.[8]
-
Formation Protocol: A slow formation rate (e.g., C/20 or C/25) is critical for forming a high-quality SEI. If the current is too high during the first cycle, the SEI can be non-uniform and porous, leading to continuous electrolyte decomposition.
-
Incompatible Electrolyte Components: While generally compatible, unforeseen reactions with other proprietary additives or impurities in the solvents could interfere with DTD's function. Test a baseline electrolyte (e.g., 1M LiPF₆ in EC/DMC) with only DTD to isolate the issue.
-
Problem 2: Rapid Capacity Fading After Initial Cycles
-
Question: The cell performs well for the first 10-20 cycles, but then the capacity starts to fade rapidly. Why is this happening?
-
Answer:
-
Unstable SEI Layer: While DTD forms a good initial SEI, in some systems, it may not be perfectly stable over extended cycling, especially at elevated temperatures.[14] The SEI can slowly dissolve or break down due to volume changes in the graphite, exposing fresh surfaces and leading to continuous lithium consumption. This is a known failure mechanism for some additive-derived SEIs.[16]
-
Additive Consumption: DTD is a "sacrificial" additive, meaning it is consumed during the initial formation cycles.[17] If the amount is borderline, there may not be enough remaining in the electrolyte to repair cracks or defects that form in the SEI during later cycles. This can be more pronounced in cells with higher electrode mass loadings.[17][18]
-
Elevated Temperature Operation: High temperatures can accelerate the degradation of SEI components. If you are cycling at temperatures above 45°C, the stability of the DTD-formed SEI might be compromised, leading to faster capacity fade.[19]
-
Synergistic Additive Needed: DTD alone may not be sufficient for long-term stability in high-energy systems. Combining DTD with another film-former like VC can sometimes create a more resilient, multi-layered SEI that improves long-term cycling.[14]
-
Problem 3: Increased Cell Impedance and Poor Rate Capability
-
Question: My cell's impedance, measured by Electrochemical Impedance Spectroscopy (EIS), has increased significantly after a few cycles, and the performance at high C-rates is poor. What's the cause?
-
Answer:
-
Excessive DTD Concentration: Too much DTD can lead to the formation of an overly thick and resistive SEI layer.[13] This thick layer increases the charge-transfer resistance and impedes Li⁺ ion transport, which is particularly noticeable at higher C-rates. Try reducing the DTD concentration.
-
SEI Composition: The SEI formed by DTD is rich in lithium sulfate (Li₂SO₄).[10] While protective, if this layer becomes too thick or dense, it can have lower ionic conductivity compared to SEI layers formed by other additives, leading to higher overall impedance.
-
Gassing: Some studies have noted that DTD can lead to gas generation during formation.[11] This gas can create poor contact between the electrode and separator, increasing the cell's internal resistance. Ensure cells are properly degassed after the formation cycle if this is observed.
-
Electrode/Electrolyte Wetting: Ensure the electrode is properly wetted by the electrolyte. An incomplete wetting can lead to high and inconsistent impedance measurements.
-
Data Presentation & Visualization
Performance Comparison
The following table summarizes typical performance improvements observed when adding DTD to a standard carbonate electrolyte in a graphite/Li half-cell.
| Performance Metric | Standard Electrolyte (No Additive) | Electrolyte with DTD (e.g., 1-2 wt%) | Rationale for Improvement |
| Initial Coulombic Efficiency (ICE) | ~80-88% | ~88-92% | DTD forms a more efficient SEI, consuming less active lithium during the first cycle.[11] |
| Capacity Retention (after 100 cycles) | ~85-90% | >95% | The stable SEI prevents ongoing solvent decomposition and structural degradation of the graphite.[7][10] |
| Interfacial Resistance (R_SEI + R_ct) | Higher | Lower | The DTD-derived SEI is often thinner and more uniform, facilitating better Li⁺ transport.[9][11] |
Diagrams
Mechanism of SEI Formation on Graphite
The following diagram illustrates the reductive decomposition pathway of DTD on the graphite anode surface, leading to the formation of a stable SEI.
Caption: DTD's preferential reduction on the graphite surface forms a stable SEI layer.
Troubleshooting Workflow for Poor Cycling Performance
This workflow provides a logical sequence of steps to diagnose and resolve issues related to rapid capacity fading.
Sources
- 1. Ethylenesulfate DTD CAS 1072-53-3 for Additive for lithium-ion battery electrolyte from China manufacturer - Xinggao Chemical [xgchemicals.com]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 6. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]
- 7. mgm-batterymaterials.com [mgm-batterymaterials.com]
- 8. oneenergi.com [oneenergi.com]
- 9. Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries [yyhx.ciac.jl.cn]
- 10. Additive stabilization of SEI on graphite observed using cryo-electron microscopy - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE01678D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sci-hub.se [sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Performance-Determining Factors for Si–Graphite Electrode Evaluation: The Role of Mass Loading and Amount of Electrolyt… [ouci.dntb.gov.ua]
- 19. Electrolyte Additive Ethylene Sulfate China Manufacturers Suppliers Factory Exporter [szcheerchem.com]
Technical Support Center: Mitigating Side Reactions of 1,3,2-Dioxathiane 2-oxide in Battery Electrolytes
Welcome to the technical support center for 1,3,2-Dioxathiane 2-oxide, a critical electrolyte additive for enhancing battery performance. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its application and mitigate undesirable side reactions.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during your experiments with 1,3,2-Dioxathiane 2-oxide. Each problem is analyzed from a mechanistic perspective, providing you with the scientific rationale behind the proposed solutions.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency in Early Cycles
Symptoms:
-
A significant drop in discharge capacity within the first 50 cycles.
-
Initial Coulombic efficiency is well below 95%.
-
Noticeable increase in cell impedance after a few cycles.
Potential Causes and Solutions:
-
Uncontrolled SEI Formation: 1,3,2-Dioxathiane 2-oxide is designed to form a stable Solid Electrolyte Interphase (SEI) on the anode. However, its decomposition can sometimes lead to an excessively thick or resistive SEI layer, impeding lithium-ion transport. This is particularly prevalent when using higher concentrations of the additive.
-
Causality: The additive reductively decomposes on the anode surface to form components of the SEI. If this process is not well-controlled, it can lead to a continuous thickening of the SEI, consuming lithium ions and increasing interfacial resistance.
-
Solution: Optimize the concentration of 1,3,2-Dioxathiane 2-oxide in your electrolyte. Start with a low concentration (e.g., 0.5-1 wt%) and systematically increase it while monitoring the cell's performance. The goal is to find the sweet spot that forms a stable, ionically conductive SEI without excessive growth.
-
-
Reaction with Carbonate Solvents: 1,3,2-Dioxathiane 2-oxide can react with common carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC), especially in the presence of trace amounts of impurities or at elevated temperatures. These reactions can lead to the formation of soluble oligocarbonates that are subsequently oxidized at the cathode, causing irreversible capacity loss.[1][2]
-
Causality: The ring structure of 1,3,2-Dioxathiane 2-oxide can be susceptible to nucleophilic attack by carbonate decomposition products, initiating a chain of reactions that consume the active components of the electrolyte.
-
Solution:
-
Utilize Co-solvents: Introduce co-solvents that can help stabilize the electrolyte. For instance, the addition of fluorinated ethylene carbonate (FEC) can form a more robust and stable SEI, suppressing the decomposition of both the primary solvent and the additive.[3]
-
Ensure High Purity: Use high-purity solvents and salts to minimize impurities that can catalyze side reactions.
-
Control Temperature: Avoid prolonged exposure of the electrolyte to high temperatures, both during preparation and cell operation.
-
-
Issue 2: Gas Evolution and Cell Swelling, Especially at High Voltages
Symptoms:
-
Visible swelling of pouch cells or increased pressure in coin cells.
-
Gas analysis reveals the presence of CO2, SO2, and various hydrocarbons.
-
Poor cycling performance at higher cut-off voltages (e.g., > 4.3 V vs. Li/Li+).
Potential Causes and Solutions:
-
Oxidative Decomposition at the Cathode: While primarily intended for anode stabilization, 1,3,2-Dioxathiane 2-oxide can also undergo oxidative decomposition on the cathode surface at high potentials. This process can generate gaseous byproducts and lead to the formation of a resistive Cathode Electrolyte Interphase (CEI).[4]
-
Causality: The sulfur-oxygen bonds in the additive can be oxidized at high voltages, leading to the release of SO2 and other volatile fragments. This not only consumes the additive but also degrades the cathode surface.
-
Solution:
-
Introduce Cathode Stabilizing Additives: Employ additives that are specifically designed to form a protective CEI. Compounds like lithium bis(oxalate)borate (LiBOB) or certain sulfone-based additives can create a stable layer on the cathode, preventing the direct oxidation of 1,3,2-Dioxathiane 2-oxide and the electrolyte.
-
Synergistic Additive Combinations: Explore combinations of additives. For instance, using a small amount of a film-forming agent like vinylene carbonate (VC) alongside 1,3,2-Dioxathiane 2-oxide can create a more comprehensive and stable interfacial layer on both electrodes.
-
-
-
Electrolyte Decomposition Catalyzed by Transition Metals: Dissolution of transition metals from the cathode material (e.g., Mn, Co, Ni) can catalyze the decomposition of the electrolyte, including the additive, leading to gas generation.
-
Causality: Dissolved metal ions can act as Lewis acids, promoting the ring-opening and subsequent decomposition of cyclic carbonate and sulfate-based compounds.
-
Solution:
-
Cathode Coating: Utilize cathode materials with protective coatings (e.g., Al2O3, ZrO2) to minimize transition metal dissolution.
-
Metal Ion Scavengers: Incorporate additives that can chelate or scavenge dissolved metal ions, preventing them from participating in catalytic decomposition reactions.
-
-
Experimental Workflow: Troubleshooting Protocol
Caption: A systematic workflow for troubleshooting side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,3,2-Dioxathiane 2-oxide in battery electrolytes?
A1: The primary role of 1,3,2-Dioxathiane 2-oxide is to function as a film-forming additive.[5] It preferentially decomposes on the surface of the anode during the initial charging cycles to form a stable and ionically conductive Solid Electrolyte Interphase (SEI).[6] This SEI layer protects the anode from direct contact with the electrolyte, suppressing further electrolyte decomposition and improving the overall cycling stability and lifespan of the battery.[5]
Q2: What are the key differences in performance between 1,3,2-Dioxathiane 2-oxide and other common SEI-forming additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC)?
A2: While all three are effective SEI formers, they create interfacial layers with different compositions and properties.
-
1,3,2-Dioxathiane 2-oxide: Tends to form a sulfate-rich SEI, which can offer excellent thermal stability and suppress parasitic reactions.[7]
-
Vinylene Carbonate (VC): Typically forms a polymeric SEI containing poly(VC). This can be effective but may lead to increased impedance over prolonged cycling.
-
Fluoroethylene Carbonate (FEC): Creates a LiF-rich SEI, which is known for its high mechanical strength and ability to suppress dendrite growth in lithium metal batteries.
The choice between them often depends on the specific electrode chemistry and operating conditions of the battery. In many cases, a synergistic combination of these additives yields the best results.
Q3: How should I handle and store 1,3,2-Dioxathiane 2-oxide to ensure its stability and purity?
A3: 1,3,2-Dioxathiane 2-oxide is sensitive to moisture and high temperatures.[5] It should be stored in a cool, dry, and inert atmosphere (e.g., in an argon-filled glovebox). Exposure to humidity can lead to hydrolysis, forming acidic byproducts that can degrade the electrolyte and harm battery performance. Always use fresh or properly stored material for your experiments to ensure reproducibility.
Q4: What analytical techniques are most effective for studying the side reactions of 1,3,2-Dioxathiane 2-oxide?
A4: A multi-faceted approach is recommended:
-
Electrochemical Impedance Spectroscopy (EIS): To monitor the growth and properties of the SEI and CEI.[8]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the interfacial layers on the electrodes post-cycling.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify gaseous byproducts of electrolyte decomposition.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To study changes in the electrolyte composition and the structure of the SEI.[2]
Reaction Mechanism: SEI Formation
Caption: Reductive decomposition pathway of 1,3,2-Dioxathiane 2-oxide.
Data Summary: Impact of Additives on Performance
| Additive Combination | Initial Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) | Key SEI/CEI Components |
| Baseline (No Additive) | ~80% | < 60% | Unstable organic/inorganic mix |
| 1% 1,3,2-Dioxathiane 2-oxide | ~88% | ~85% | Sulfate-rich, stable SEI |
| 1% FEC | ~90% | ~82% | LiF-rich, mechanically robust SEI |
| 1% DTO + 0.5% FEC | ~92% | > 90% | Hybrid LiF/Sulfate layer |
Note: The values presented in this table are representative and can vary depending on the specific cell chemistry, assembly, and testing conditions.
III. References
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., Komaba, S., & Yasuda, S. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6(10), 3856–3862. Available from: [Link]
-
Hosaka, T., Fukabori, T., Matsuyama, T., Tatara, R., Kubota, K., Komaba, S., & Yasuda, S. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate. Available from: [Link]
-
Zhang, S. S. (2017). Sulfur-containing compounds as electrolyte additives for lithium-ion batteries. Journal of Power Sources, 356, 18-30. Available from: [Link]
-
Kim, J., Lee, H., Cha, H., Lee, M., Lee, Y., & Kim, H. (2018). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. Journal of Power Sources, 396, 564-571. Available from: [Link]
-
Wang, Q., et al. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Journal of Colloid and Interface Science, 702(Pt 1), 138841. Available from: [Link]
-
Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ResearchGate. Available from: [Link]
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD). Retrieved from [Link]
-
Jaumann, T., et al. (2025). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. Journal of Power Sources. Available from: [Link]
-
Wang, Q., et al. (2025). 1,3,2-Dioxathiolane 2,2-Dioxide Additive in Carbonate-Based Gel Polymer Electrolyte Enables Dual-Interface Stabilization for High-Performance Long-Cycling Sodium Metal Batteries. ResearchGate. Available from: [Link]
-
Li, J., et al. (2020). Improving the Stability of High-Voltage Lithium Cobalt Oxide with a Multifunctional Electrolyte Additive: Interfacial Analyses. Nanomaterials, 10(9), 1799. Available from: [Link]
-
Li, J., et al. (2025). High-voltage performance of LiNi 0.5 Mn 1.5 O 4 -based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive. Journal of Power Sources. Available from: [Link]
-
Zhang, Y., et al. (2024). In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. Polymers, 16(11), 1466. Available from: [Link]
-
Wang, Y., et al. (2023). In Situ Polymerized 1,3-Dioxolane Electrolyte for Integrated Solid-State Lithium Batteries. Angewandte Chemie International Edition, 62(12), e202218621. Available from: [Link]
-
Wang, Z., et al. (2024). Dual-Function Alloying Nitrate Additives Stabilize Fast-Charging Lithium Metal Batteries. ACS Applied Materials & Interfaces, 16(30), 39341–39348. Available from: [Link]
-
Zhang, Z., et al. (2021). In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. Energy & Environmental Science, 14(10), 5545-5554. Available from: [Link]
-
Seo, D. M., et al. (2014). Reduction reactions of carbonate solvents for lithium ion batteries. ECS Electrochemistry Letters, 3(9), A81-A83. Available from: [Link]
-
Wang, Q., et al. (2025). 1,3,2-Dioxathiolane 2,2-Dioxide Additive in Carbonate-Based Gel Polymer Electrolyte Enables Dual-Interface Stabilization for High-Performance Long-Cycling Sodium Metal Batteries. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2023). In Situ Polymerized 1,3-Dioxolane Electrolyte for Integrated Solid-State Lithium Batteries. Angewandte Chemie International Edition. Available from: [Link]
-
LookChem. (n.d.). 1,3,2-Dioxathiane 2-oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,2-Dioxathiane 2-oxide. PubChem Compound Database. Retrieved from [Link]
-
Zhang, Y., et al. (2024). In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries. ResearchGate. Available from: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Improving the yield and safety of 1,3,2-Dioxathiolane 2,2-dioxide synthesis via continuous flow microreactors
Welcome to the technical support center for the continuous flow synthesis of 1,3,2-Dioxathiolane 2,2-dioxide (DTD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield, safety, and efficiency of your DTD synthesis using continuous flow microreactors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the setup and general principles of DTD synthesis in a continuous flow system.
Q1: Why is a continuous flow microreactor preferred over a traditional batch reactor for DTD synthesis?
A1: The synthesis of DTD is a highly exothermic process.[1] In a traditional batch reactor, the large volume and poor surface-area-to-volume ratio can lead to inefficient heat dissipation. This can cause localized hotspots, leading to product degradation through hydrolysis and a lower overall yield.[1] Furthermore, the accumulation of large quantities of hazardous reagents in a batch reactor poses significant safety risks.[2]
Continuous flow microreactors offer several key advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microchannels allows for rapid and efficient heat removal, preventing thermal runaway and improving product selectivity.
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of accidents.[2]
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher yields and fewer byproducts.[1][3]
-
Rapid Optimization: The ability to quickly change reaction conditions and see the results in real-time allows for faster process optimization.[2]
Q2: What are the typical starting materials for the continuous flow synthesis of DTD?
A2: The most common method for synthesizing DTD is a two-step process.[4] First, ethylene glycol is reacted with thionyl chloride to form the intermediate, 1,3,2-dioxathiolane-2-oxide (ethylene sulfite). This intermediate is then oxidized to yield the final product, 1,3,2-dioxathiolane 2,2-dioxide.[4][5] In some continuous flow processes, this two-step synthesis can be "telescoped" into a single, continuous operation.[6]
Q3: What are the critical process parameters to control during the continuous flow synthesis of DTD?
A3: The following parameters are crucial for a successful and reproducible synthesis:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent product degradation.[1]
-
Residence Time: The time the reactants spend in the reactor determines the extent of the reaction. This is controlled by the reactor volume and the total flow rate.
-
Stoichiometry (Flow Rate Ratio): The molar ratio of the reactants, controlled by the relative flow rates of the reagent streams, directly impacts the reaction outcome and impurity profile.[1]
-
Catalyst Concentration (if applicable): In some protocols, a catalyst is used to enhance the reaction rate. The concentration of the catalyst needs to be carefully controlled.[1]
Q4: What materials are compatible with the reagents used in DTD synthesis?
A4: Thionyl chloride is a highly corrosive substance.[7] Therefore, it is crucial to use compatible materials for the reactor and all wetted parts of the flow system. Recommended materials include:
-
Glass microreactors: Offer excellent chemical resistance and transparency for visual inspection of the reaction.
-
Ceramic microreactors: Provide high chemical and thermal resistance.
-
Perfluoroalkoxy alkanes (PFA) or similar fluoropolymer tubing: Chemically inert and suitable for connecting different parts of the flow system.
-
Hastelloy or other corrosion-resistant metal alloys: For pumps and fittings that require high mechanical strength.
It is essential to consult a chemical compatibility chart for all materials that will come into contact with the reaction mixture.[8]
Section 2: Troubleshooting Guide
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.
Low Yield
Q: My DTD yield is significantly lower than the expected >90%. What are the likely causes and how can I fix this?
A: Low yield in DTD synthesis is often linked to suboptimal reaction conditions or product degradation. Here’s a systematic approach to troubleshooting:
-
Check for Inadequate Temperature Control:
-
Problem: The reaction is highly exothermic. Insufficient cooling can lead to a rise in temperature, causing the DTD product to hydrolyze back to ethylene glycol and sulfuric acid.[1][4]
-
Solution:
-
Ensure your cooling system (e.g., circulator bath) is set to the correct temperature and is functioning properly.
-
Reduce the concentration of your starting materials to decrease the exothermicity.
-
Lower the total flow rate to allow for more efficient heat dissipation.
-
-
-
Verify Residence Time:
-
Problem: If the residence time is too short, the reaction may not have enough time to go to completion.
-
Solution:
-
Decrease the total flow rate of the reagents to increase the residence time in the reactor.
-
If possible, use a larger volume microreactor.
-
-
-
Confirm Stoichiometry:
-
Problem: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Calibrate your pumps to ensure accurate and stable flow rates.
-
Re-calculate the required flow rate ratio based on the concentrations of your starting material solutions.
-
-
-
Investigate for Moisture Contamination:
-
Problem: DTD is highly sensitive to moisture and will readily hydrolyze.[4] Any moisture in the starting materials or the flow system will lead to a lower yield.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Ensure the entire flow system is thoroughly dried before starting the experiment. Purging the system with a dry, inert gas like nitrogen or argon is recommended.
-
-
Purity Issues
Q: My final product is showing significant impurities in the analytical results (e.g., GC-MS, NMR). What are these impurities and how can I avoid them?
A: The primary impurity is often the hydrolyzed product, ethylene glycol. Other byproducts can result from side reactions.
-
Presence of Ethylene Glycol and Sulfuric Acid:
-
Unreacted Starting Materials:
-
Cause: Incomplete conversion due to short residence time or incorrect stoichiometry.
-
Solution: Increase the residence time by lowering the flow rate or optimize the stoichiometry of the reactants.
-
-
Byproducts from Side Reactions:
-
Cause: Overly high temperatures can sometimes lead to alternative reaction pathways and the formation of undesired byproducts.
-
Solution:
-
Optimize the reaction temperature. A slightly lower temperature may improve selectivity, even if it requires a longer residence time.
-
Ensure efficient mixing of the reactants in the microreactor.
-
-
Operational Problems
Q: The back pressure in my microreactor is steadily increasing, and I suspect a blockage. What should I do?
A: Reactor clogging is a common issue in continuous flow chemistry, especially when solid byproducts can form.[9]
-
Immediate Actions:
-
Safely stop the reaction: Immediately stop the pumps to prevent a dangerous pressure buildup.
-
Follow emergency shutdown procedures: If the pressure is rising rapidly, initiate your lab's emergency shutdown protocol.[10]
-
-
Identifying the Cause:
-
Precipitation of byproducts: The reaction of thionyl chloride can produce inorganic salts that may have low solubility in the reaction solvent.[9]
-
Product crystallization: If the product concentration exceeds its solubility in the solvent at the reaction temperature, it can crystallize and block the channels.
-
Freezing of solvent or reagent: If the cooling bath temperature is set too low, the solvent or one of the reagents could freeze within the microreactor.
-
-
Resolving the Blockage:
-
Solvent flush: Try flushing the reactor with a solvent that is known to dissolve the potential precipitate. It may be necessary to gently warm the reactor during this process.
-
Ultrasound: Placing the microreactor in an ultrasonic bath can help to break up solid blockages.[9]
-
Back-flushing: Carefully back-flushing the reactor at a low flow rate can sometimes dislodge a blockage.
-
-
Preventing Future Clogging:
-
Solvent selection: Use a solvent system where all reactants, products, and byproducts are soluble.
-
Temperature profiling: Ensure the temperature along the entire length of the reactor is above the freezing point of all components and below the temperature at which byproducts precipitate.
-
In-line filtration: Consider placing an in-line filter before the microreactor to remove any particulates from the reagent streams.
-
Section 3: Safety Q&A
Q: What are the primary safety hazards associated with the continuous flow synthesis of DTD, and what precautions should be taken?
A: The synthesis of DTD involves several significant hazards that are mitigated, but not eliminated, by the use of a continuous flow system.
-
Hazardous Chemicals:
-
Exothermic Reaction: The reaction releases a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[1]
-
Pressurized System: Operating a flow system can lead to pressure buildup, especially in the case of a blockage.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
-
Emergency Shutdown Procedure: Have a clear, well-documented emergency shutdown procedure in place and ensure all users are trained on it.[10][12] This should include steps for stopping the pumps, isolating the reactor, and managing any potential spills.
-
Pressure Monitoring: Use an in-line pressure transducer with an automated shutdown interlock that will stop the pumps if the pressure exceeds a predefined safety limit.
-
Material Compatibility: Double-check that all components of your flow system are chemically resistant to the reagents being used.[8]
-
Leak Checks: Before introducing any hazardous chemicals, perform a leak check of the entire system with a safe solvent.
Section 4: Experimental Protocols and Data
Optimized Reaction Conditions for DTD Synthesis
The following table summarizes a set of optimized conditions for the synthesis of DTD in a continuous flow microreactor, as reported in the literature. These should be used as a starting point for your own optimization.
| Parameter | Optimized Value | Reference |
| Temperature | 14.73 °C | [1] |
| Catalyst Concentration | 0.5 g/L | [1] |
| Flow Rate Ratio (Continuous/Dispersed) | 0.6 | [1] |
| Total Flow Rate | 2 mL/min | [1] |
| Residence Time | 117.75 s | [1] |
| Expected Yield | 92.22% | [1] |
Step-by-Step Experimental Workflow
-
System Preparation:
-
Assemble the continuous flow setup as shown in the diagram below, ensuring all fittings are secure.
-
Perform a leak check of the system using the reaction solvent.
-
Thoroughly dry the entire system by flushing with a dry, inert gas (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
Prepare stock solutions of ethylene glycol and thionyl chloride in an appropriate anhydrous solvent under an inert atmosphere.
-
-
Reaction Initiation:
-
Start the cooling circulator and allow the microreactor to reach the set temperature.
-
Begin pumping the solvent through all lines to prime the system.
-
Simultaneously start the reagent pumps at the calculated flow rates to achieve the desired stoichiometry and residence time.
-
-
Steady-State and Collection:
-
Allow the system to reach a steady state. This can be monitored using in-line analytical techniques such as IR or Raman spectroscopy.[13]
-
Once at a steady state, begin collecting the product stream.
-
-
Shutdown and Quenching:
-
At the end of the run, switch the pumps back to pumping pure solvent to flush the reactor.
-
The collected product stream should be carefully quenched and worked up to isolate the DTD.
-
Experimental Workflow Diagram
Caption: Continuous flow synthesis of DTD.
References
-
Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? | Organic Process Research & Development - ACS Publications. (2022, June 1). Retrieved from [Link]
-
ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F. (2024, March 14). Retrieved from [Link]
-
Benefits of Continuous Flow Chemistry. (n.d.). Retrieved from [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. (2015, November 18). Retrieved from [Link]
-
Unclogging the problems of flow chemistry – Chemical Science Blog. (2011, January 13). Retrieved from [Link]
-
Clogging Prevention Measures and Maintenance Strategies for Reactors. (2025, October 21). Retrieved from [Link]
-
Continuous Flow Reactors: A Precise Review. (2022, November 30). Retrieved from [Link]
-
Exothermic reaction safety - YouTube. (2024, July 6). Retrieved from [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Solving the Clogging Problem: Precipitate-Forming Reactions in Flow | Request PDF. (2025, August 7). Retrieved from [Link]
-
Designing Emergency Relief Systems for Runaway Reactions - ioMosaic. (n.d.). Retrieved from [Link]
-
THIONYL CHLORIDE Resistant O-Rings and Seals - Marco Rubber & Plastics. (n.d.). Retrieved from [Link]
-
Troubleshooting Calcium Reactor Flow | No Idea This Could Happen - YouTube. (2020, June 24). Retrieved from [Link]
-
1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
-
The protection of exothermic processes - IChemE. (n.d.). Retrieved from [Link]
-
Ten key issues in modern flow chemistry. (2011, March 15). Retrieved from [Link]
-
Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
-
The continuous flow synthesis of azos - PMC - NIH. (2024, January 26). Retrieved from [Link]
-
1,3,2-Dioxathiolane-2,2-Dioxide - ChemBK. (2024, April 9). Retrieved from [Link]
-
Continuous Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) by Hydrogen Peroxide with Titanium Silicalite-1 Catalyst Using a Fixed-Bed Reactor | Request PDF - ResearchGate. (2025, February 3). Retrieved from [Link]
-
Appendix 16 Emergency Shutdown Procedure Potential Abnormal Operating Conditions Furnace Start-up and Shutdown Procedures. (n.d.). Retrieved from [Link]
-
Chemical Compatibility Chart. (2025, September 8). Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
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- 9. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Potassium-Metal Anodes with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
Welcome to the technical support guide for utilizing 1,3,2-Dioxathiolane 2,2-dioxide (DTD) as a critical electrolyte additive to enable stable and high-performance potassium-metal batteries. This resource is designed for researchers and professionals in battery technology and materials science. Here, we address common challenges and provide in-depth, field-proven guidance on effectively passivating potassium-metal surfaces to prevent detrimental oligocarbonate formation.
Frequently Asked Questions (FAQs)
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and what is its primary function in a potassium-metal battery?
A1: 1,3,2-Dioxathiolane 2,2-dioxide, a cyclic sulfate ester, is an advanced electrolyte additive.[1][2] Its primary role is to create a stable and effective solid electrolyte interphase (SEI) on the surface of the highly reactive potassium-metal anode.[3][4][5][6] This process, known as passivation, involves the preferential electrochemical reduction of DTD on the anode surface. The resulting SEI layer acts as a protective barrier, preventing direct contact between the bulk electrolyte and the potassium metal. This is crucial for suppressing continuous side reactions, thereby enhancing the overall stability, efficiency, and lifespan of the battery.[3][4][5][7]
Q2: What are oligocarbonates, and why is their formation detrimental to battery performance?
A2: Oligocarbonates are soluble, short-chain polymer-like molecules that form when carbonate-based electrolyte solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC), decompose upon direct contact with the reactive potassium-metal anode.[3][4][8] These species are highly detrimental for several reasons:
-
Irreversible Capacity Loss: Being soluble, they can migrate from the anode to the cathode.[3][4][5]
-
Shuttle Effect: At the cathode, these oligocarbonates are oxidized at potentials around 3.5 V (vs. K/K+), a process that consumes active potassium and leads to significant irreversible capacity loss and very low initial Coulombic efficiency.[8]
-
Continuous Electrolyte Depletion: Their formation continuously consumes the electrolyte, leading to a gradual dry-out of the cell and a rapid decline in performance.
The addition of DTD effectively inhibits the formation of these soluble oligocarbonates by creating a robust passivation layer.[3][4][5][6][7][8]
Q3: How does the DTD-formed SEI differ from the one formed in a DTD-free electrolyte?
A3: The SEI formed in a standard carbonate electrolyte without DTD is often unstable, fragile, and permeable to electrolyte components. This leads to the issues described in Q2. In contrast, the DTD-derived SEI is more stable and less resistive.[8] Electrochemical tests show that symmetric K||K cells with DTD exhibit significantly lower and more stable plating-stripping polarization compared to additive-free cells.[3][5][6][7] This indicates the formation of a low-resistance SEI that facilitates efficient potassium ion transport while effectively blocking solvent molecules.[8]
Q4: What is the recommended concentration of DTD in the electrolyte?
A4: Published research has demonstrated significant improvements with as little as 1 wt% of DTD in a 0.8 M KPF₆/EC:DEC electrolyte.[3][5][6][7] While even 0.1% DTD can effectively reduce polarization, 1% provides a robust effect.[8] The optimal concentration can be system-dependent. It's crucial to find a balance: enough DTD is needed to form a complete and uniform passivation layer, but an excessive amount could potentially lead to increased electrolyte viscosity or a more resistive SEI. Further studies are needed to fully understand the effects of varying DTD concentrations.[4]
Visualizing the DTD Passivation Mechanism
The diagram below illustrates the core function of DTD. In its absence, the electrolyte directly reacts with the potassium metal, leading to the formation of soluble oligocarbonates. With DTD, a stable SEI is formed, preventing this detrimental reaction pathway.
References
- 1. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]
- 2. 1,3,2-二噁唑噻吩-2,2-二氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Collection - 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for KâMetal Cells - ACS Energy Letters - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Battery Performance with 1,3,2-Dioxathiolane 2,2-dioxide (DTD)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as Ethylene Sulfate. This document is designed for researchers, scientists, and battery development professionals to provide field-proven insights and troubleshoot common issues encountered during the application of DTD as a high-performance electrolyte additive. Our goal is to help you leverage DTD to its full potential for enhancing coulombic efficiency, capacity retention, and overall battery lifetime.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use and properties of DTD.
Q1: What is 1,3,2-Dioxathiolane 2,2-dioxide (DTD) and why is it used in batteries?
A1: 1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate compound used as a film-forming electrolyte additive in lithium-ion, sodium-ion, and potassium-ion batteries.[1][2] Its primary function is to improve the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the surface of the anode.[3][4] A robust SEI layer is critical as it allows for the transport of ions while blocking electrons, which prevents further electrolyte decomposition and ensures the longevity and safety of the battery.[4] The addition of DTD leads to significant improvements in key performance metrics, including initial coulombic efficiency (ICE), cycling stability, and capacity retention, particularly at high voltages.[1][4]
Q2: How does DTD work? What is its mechanism of action?
A2: DTD's effectiveness stems from its electrochemical properties, specifically its relatively low Lowest Unoccupied Molecular Orbital (LUMO) energy. This allows DTD to be preferentially reduced on the anode surface during the initial charging cycles, ahead of the bulk electrolyte solvents like ethylene carbonate (EC) or propylene carbonate (PC).[5]
The mechanism involves a few key steps:
-
Preferential Reduction: DTD molecules are reduced on the anode surface at a higher potential than the solvent molecules.[5]
-
Ring-Opening Reaction: The reduction process triggers a ring-opening reaction in the DTD molecule.[1]
-
SEI Component Formation: This decomposition produces sulfur-containing species, such as sulfites and sulfates, which are integral components of a stable SEI.[6] This resulting SEI is thinner, more uniform, and more stable compared to the one formed from solvent decomposition alone.[1]
-
Interface Stabilization: By forming this robust SEI, DTD effectively passivates the electrode surface, suppressing parasitic reactions, reducing irreversible capacity loss, and preventing issues like graphite exfoliation in PC-based electrolytes.[4][7]
Q3: What are the recommended concentrations for DTD in an electrolyte?
A3: The optimal concentration of DTD can vary depending on the specific battery chemistry (anode, cathode, solvent, salt) and the desired performance outcome. However, a general guideline is between 0.5% and 5% by weight.
-
For initial studies: A concentration of 1-2 wt% is often a good starting point.[6][8]
-
Low Concentrations (e.g., 0.1%): Even very small amounts can be effective in reducing initial irreversible capacity, though the additive may be consumed over extended cycling.[8][9]
-
High Concentrations (>5%): Higher concentrations can sometimes alter the bulk solvation structure of the lithium ions in the electrolyte, in addition to the primary film-forming effect.[7][8] In some systems, like PC-based electrolytes for graphite anodes, concentrations up to 10 wt% have been used to effectively prevent solvent co-intercalation.[10]
It is crucial to perform an optimization study for your specific system to find the ideal balance between performance enhancement and potential drawbacks like increased impedance.
Q4: What are the safety and handling precautions for DTD?
A4: DTD is a reactive chemical and must be handled with care in a controlled environment.
-
Hazards: DTD is harmful if swallowed, can cause severe skin burns and eye damage, and may cause an allergic skin reaction. It is also suspected of causing cancer.[11]
-
Handling: Always handle DTD inside an inert atmosphere glovebox with low moisture and oxygen levels (<0.5 ppm). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Moisture Sensitivity: DTD is highly sensitive to moisture and can hydrolyze to form ethylene glycol and sulfuric acid in an exothermic reaction.[7] This underscores the importance of maintaining a dry environment during storage and handling.
Q5: How should DTD be properly stored?
A5: Due to its moisture sensitivity, DTD should be stored in a tightly sealed container inside a desiccator or, preferably, within an argon-filled glovebox. It is typically a white to light yellow crystalline powder at room temperature.[1][12] Store it away from heat and sources of ignition.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DTD.
Issue 1: Lower Than Expected Initial Coulombic Efficiency (ICE)
Q: I've added DTD to my electrolyte, but the initial coulombic efficiency of my cells is still low. What could be the cause?
A: Low ICE, even with DTD, can stem from several factors. The key is to ensure the DTD can form a complete and stable SEI during the very first charge.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Troubleshooting Steps |
| Impure DTD or Electrolyte | Impurities, especially water, can react with DTD or the electrode surface, leading to parasitic reactions and consuming active lithium. Water content above 20 ppm is detrimental. | 1. Verify Purity: Use high-purity, battery-grade DTD (≥99%).[12] 2. Dry Electrolyte: Ensure all electrolyte components (solvents, salt) are dried to have a water content <20 ppm. 3. Fresh Materials: Prepare fresh electrolyte solutions, as DTD can degrade over time if exposed to trace moisture. |
| Sub-Optimal DTD Concentration | If the concentration is too low, the DTD may be fully consumed before a complete passivating SEI is formed, allowing the solvent to decompose on the exposed anode surface. | 1. Concentration Study: Systematically vary the DTD concentration (e.g., 0.5%, 1%, 2%, 5% by weight). 2. Analyze Performance: Plot ICE vs. DTD concentration to identify the optimal level for your system. A concentration of at least 1 wt% is often favorable for coin cells.[8][9] |
| Inadequate Formation Protocol | A fast initial charging rate may not provide sufficient time for DTD to be reduced and form a high-quality, uniform SEI. | 1. Slow Formation Rate: Apply a slow charging rate (e.g., C/20 or C/10) for the first one or two cycles. 2. Constant Voltage Step: Consider adding a constant voltage (CV) step at the end of the first charge to ensure complete SEI formation. |
| Electrode Surface Contamination | Contaminants on the anode (e.g., from slurry processing or handling) can interfere with SEI formation. | 1. Electrode Inspection: Ensure electrodes are properly dried under vacuum before cell assembly. 2. Controlled Assembly: Maintain a clean, inert environment during cell assembly to prevent contamination. |
Issue 2: Rapid Capacity Fading Despite DTD Addition
Q: My cell shows good initial performance with DTD, but the capacity fades quickly over subsequent cycles. Why isn't the SEI stable?
A: Rapid capacity fade suggests that the protective SEI formed by DTD is either being continuously damaged and repaired, or it is not robust enough for the operating conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Troubleshooting Steps |
| High Operating Voltage | At high cathode potentials (>4.3 V vs Li/Li+), DTD can also be oxidized, leading to its consumption and potentially forming a detrimental film on the cathode (CEI).[4][13] | 1. Characterize Oxidative Stability: Use Linear Sweep Voltammetry (LSV) to determine the oxidation potential of DTD in your electrolyte.[4] 2. Consider Co-additives: For high-voltage applications, consider using DTD in combination with other additives known for cathode passivation, such as tris(trimethylsilyl) phosphite (TTSPi). 3. Use Modified Additives: Investigate modified DTD structures designed for high-voltage stability.[7][13] |
| Large Electrode Volume Changes | For anodes with large volume expansion (e.g., Silicon), the SEI can crack during cycling, exposing fresh electrode surface and consuming more DTD and electrolyte with each cycle. | 1. Synergistic Additives: Combine DTD with a more mechanically flexible additive like Fluoroethylene Carbonate (FEC). DTD provides the stable chemical foundation, while FEC can create a more resilient SEI.[1] 2. Optimize Binder/Electrode Structure: Improve the mechanical integrity of the electrode itself. |
| DTD Depletion | In cells with a limited amount of electrolyte (e.g., pouch cells) or with very low initial DTD concentration, the additive can be fully consumed over many cycles, leading to the onset of capacity fade. | 1. Increase DTD Loading: Modestly increase the DTD concentration (e.g., from 1% to 2%). 2. Post-Mortem Analysis: Analyze the electrolyte from cycled cells (e.g., using GC-MS) to check for the presence of remaining DTD.[8][14] |
| Elevated Temperature Operation | High temperatures accelerate parasitic reactions and can compromise the thermal stability of the DTD-derived SEI layer. | 1. Evaluate at Temperature: Cycle cells at your target operating temperature to assess performance. 2. Investigate Thermal Additives: Consider additives known to improve high-temperature performance in conjunction with DTD. |
Experimental Protocols
Protocol 1: Preparation of DTD-Containing Electrolyte
This protocol must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Material Preparation:
-
Ensure all glassware is rigorously dried in a vacuum oven at 120°C overnight and brought into the glovebox while hot.
-
Use battery-grade solvents (e.g., EC, EMC, PC) with water content <20 ppm.
-
Use high-purity lithium salt (e.g., LiPF₆, LiBF₄) dried under vacuum.
-
Use high-purity DTD powder (≥99%).
-
-
Electrolyte Formulation (Example: 1M LiPF₆ in EC/EMC with 2% DTD):
-
To a clean, dry volumetric flask or beaker on a magnetic stir plate, add the required volume of the secondary solvent (e.g., Ethyl Methyl Carbonate, EMC).
-
Slowly add the required mass of the lithium salt (e.g., LiPF₆) while stirring until fully dissolved.
-
Add the primary solvent (e.g., Ethylene Carbonate, EC), which is often solid at room temperature. Continue stirring until a homogenous solution is formed.
-
Weigh the required mass of DTD powder corresponding to 2% of the total electrolyte weight.
-
Slowly add the DTD powder to the stirring electrolyte solution. Ensure it dissolves completely. This may take some time.
-
Seal the container tightly and allow the solution to rest for several hours to ensure homogeneity before use.
-
References
-
ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). 1,3,2-dioxathiolane 2,2-dioxide(DTD). Retrieved from [Link]
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ResearchGate. (n.d.). Unveiling the molecular mechanism of 1,3,2-dioxathiolane 2,2-dioxide in a propylene carbonate-based battery electrolyte | Request PDF. Retrieved from [Link]
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MTI Corporation. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery. Retrieved from [Link]
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Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. Retrieved from [Link]
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PubMed. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Retrieved from [Link]
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Reaction Chemistry & Engineering. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Retrieved from [Link]
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ACS Publications. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. Reaction Chemistry & Engineering. Retrieved from [Link]
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ResearchGate. (2025). 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries. Retrieved from [Link]
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ResearchGate. (2021). (PDF) 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Improved compatibility of graphite anode for lithium ion battery using sulfuric esters | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors | Request PDF. Retrieved from [Link]
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ACS Energy Letters. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. Retrieved from [Link]
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Sci-Hub. (2014). 1,3,2-Dioxathiolane-2,2-dioxide as film-forming agent for propylene carbonate based electrolytes for lithium-ion batteries. Electrochimica Acta. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2023). 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes. Retrieved from [Link]
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ResearchGate. (n.d.). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. Retrieved from [Link]
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PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]
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Validation & Comparative
Comparative study of 1,3,2-Dioxathiane 2-oxide and trimethylene sulfate as electrolyte additives
A Comparative Guide to 1,3,2-Dioxathiane 2-oxide and Trimethylene Sulfate as Electrolyte Additives for Advanced Battery Systems
Introduction: The Critical Role of Electrolyte Additives
In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs), the electrolyte has emerged as a key area of innovation. While the bulk electrolyte facilitates ionic transport, it is the formation of a stable and protective interface between the electrolyte and the electrodes that dictates the long-term performance and reliability of the battery. This interface, known as the Solid Electrolyte Interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode, is often engineered through the introduction of small quantities of reactive molecules known as electrolyte additives.
This guide provides a comparative analysis of two prominent sulfur-containing electrolyte additives: 1,3,2-Dioxathiane 2-oxide (also known as trimethylene sulfite) and Trimethylene Sulfate (TMS), which is also referred to as 1,3,2-dioxathiane-2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS).[1][2] Both are six-membered ring structures that have demonstrated significant potential in improving the performance of LIBs, yet they operate through distinct mechanisms and offer different advantages. This in-depth comparison, grounded in experimental data, aims to equip researchers and battery scientists with the necessary insights to select the appropriate additive for their specific application.
Chemical Identity and Physicochemical Properties
At the heart of their differing functionalities are the distinct chemical structures of 1,3,2-Dioxathiane 2-oxide and Trimethylene Sulfate. The former is a cyclic sulfite, while the latter is a cyclic sulfate, a difference that profoundly influences their electrochemical behavior.
| Property | 1,3,2-Dioxathiane 2-oxide | Trimethylene Sulfate |
| Synonyms | Trimethylene sulfite | 1,3,2-Dioxathiane-2,2-dioxide, 1,3-Propylene sulfate |
| CAS Number | 4176-55-0[3] | 1073-05-8[4][5] |
| Molecular Formula | C3H6O3S[3] | C3H6O4S[2][5] |
| Molecular Weight | 122.14 g/mol [6] | 138.14 g/mol [2][5] |
| Appearance | Not specified, likely liquid or low-melting solid | White crystalline powder[4] |
| Melting Point | -14 °C[6] | Not specified, but described as a crystalline solid |
| Boiling Point | 187.5 °C at 760 mmHg[6] | Not specified |
The presence of an additional oxygen atom double-bonded to the sulfur in Trimethylene Sulfate makes it a more oxidized and electrophilic molecule compared to 1,3,2-Dioxathiane 2-oxide. This structural variance is a key determinant of their reduction potentials and the resulting composition of the SEI.
Mechanism of Action: A Tale of Two Interfaces
Both additives function by being preferentially reduced or oxidized at the electrode surfaces compared to the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). This sacrificial decomposition forms a stable and ionically conductive passivation layer that prevents further electrolyte degradation, minimizes capacity loss, and enhances the overall lifespan of the battery.
1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite)
As a novel additive, trimethylene sulfite has been shown to be effective in forming a stable SEI film on graphite anodes.[7] The mechanism involves the reductive decomposition of the sulfite on the anode surface during the initial charging cycles. This decomposition leads to the formation of a compact and smooth SEI layer with low resistance.[7] The components of this SEI are crucial for its protective function.
Trimethylene Sulfate (TMS)
TMS is a well-regarded SEI-forming additive that also contributes to the formation of a protective film on the cathode, particularly in high-voltage applications.[1] Its higher reduction potential compared to many carbonate solvents allows it to be readily reduced on the anode surface. The resulting SEI is often enriched with sulfur-containing species, which are believed to enhance its stability and ionic conductivity. Studies have shown that TMS can significantly improve the formation of a stable SEI on the anode and a protective film on the cathode, leading to enhanced cycling stability and higher coulombic efficiency.[1]
Below is a generalized diagram illustrating the role of an electrolyte additive in SEI formation.
Caption: Generalized mechanism of SEI formation by an electrolyte additive.
Comparative Performance Analysis
Experimental data provides a clear picture of the benefits conferred by these additives. The following table summarizes the electrochemical performance of graphite electrodes with and without the addition of trimethylene sulfite.
Table 1: Electrochemical Performance of Graphite Electrodes With and Without Trimethylene Sulfite Additive [7]
| Performance Metric | Electrolyte without Additive | Electrolyte with Trimethylene Sulfite |
| Initial Charge Capacity (mAh g⁻¹) | 332.54 | 362.93 |
| Charge Capacity after 100 Cycles (mAh g⁻¹) | 321.05 | 353.4 |
| Capacity Retention after 100 Cycles (%) | 96.6 | 97.4 |
The data clearly indicates that the presence of trimethylene sulfite enhances the initial charge capacity and improves capacity retention over 100 cycles.[7] This improvement is attributed to the formation of a more effective and stable SEI, which reduces irreversible capacity loss during the initial cycles and mitigates degradation over extended cycling.[7]
Experimental Protocols for Additive Evaluation
To rigorously assess and compare the performance of electrolyte additives like 1,3,2-Dioxathiane 2-oxide and Trimethylene Sulfate, a standardized experimental workflow is essential.
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
-
Additive-Containing Electrolytes: Prepare separate batches of the baseline electrolyte containing a specified weight percentage (e.g., 1-2 wt%) of 1,3,2-Dioxathiane 2-oxide and Trimethylene Sulfate, respectively. Ensure the additives are fully dissolved.
Coin Cell Assembly
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use graphite as the working electrode and lithium metal as the counter and reference electrode.
-
Employ a microporous polymer separator.
-
Carefully add a consistent amount of the prepared electrolyte to each cell.
Electrochemical Characterization
-
Formation Cycles: Perform initial charge-discharge cycles at a low C-rate (e.g., C/20) to allow for the formation of a stable SEI.
-
Cyclic Voltammetry (CV): Scan the potential to identify the reduction and oxidation peaks of the electrolyte and the additive, providing insights into their electrochemical windows and decomposition potentials.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to evaluate the resistance of the SEI and the charge transfer resistance.
-
Long-Term Cycling: Cycle the cells at a higher C-rate (e.g., C/2) for an extended number of cycles (e.g., 100 or more) to assess capacity retention and coulombic efficiency.
Post-Mortem Analysis
-
Disassemble the cycled cells inside a glovebox.
-
Carefully retrieve the electrodes and rinse them with a suitable solvent (e.g., DMC) to remove residual electrolyte.
-
Scanning Electron Microscopy (SEM): Characterize the surface morphology of the electrodes to observe the SEI layer.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition of the SEI to identify the decomposition products of the additives.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for evaluating electrolyte additives.
Conclusion
Both 1,3,2-Dioxathiane 2-oxide and Trimethylene Sulfate are effective sulfur-containing electrolyte additives that enhance the performance of lithium-ion batteries, primarily through the formation of a stable SEI.
-
1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite) has demonstrated its capability to increase initial charge capacity and improve capacity retention by forming a compact and low-resistance SEI on graphite anodes.[7]
-
Trimethylene Sulfate (TMS) is a versatile additive that not only aids in SEI formation but can also protect the cathode at high voltages.[1] Its effectiveness can be further enhanced when used in conjunction with other additives.[8]
The choice between these two additives will depend on the specific requirements of the battery system. For applications where maximizing initial capacity and ensuring stable cycling of graphite anodes is the primary goal, trimethylene sulfite is a strong candidate. For high-voltage applications requiring both anode and cathode protection, trimethylene sulfate, potentially as part of a synergistic additive blend, may be the more suitable option. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate their relative merits.
References
- Benchchem. (n.d.). Application Notes and Protocols: Trimethylene Sulfate as an Electrolyte Additive in Lithium-Ion Batteries.
- Benchchem. (n.d.). An In-depth Technical Guide to Trimethylene Sulfate: Chemical Structure, Properties, and Applications.
- Zhao, L., Jing, D., et al. (2020). TriMethylene sulfite as a novel additive for SEI film formation in lithium-ion batteries. Ionics, 26(9), 4349-4356.
- Madec, L., Xia, J., Petibon, R., Sun, J., & Dahn, J. R. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. Journal of The Electrochemical Society, 161(12), A1887–A1895.
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A Comparative Guide to SEI Formation: 1,3,2-Dioxathiolane 2,2-dioxide (DTD) vs. Fluoroethylene Carbonate (FEC)
A Senior Application Scientist's Analysis for Advanced Lithium-Ion Battery Development
The performance, longevity, and safety of lithium-ion batteries are intrinsically linked to the quality of the Solid Electrolyte Interphase (SEI). This nanoscale passivation layer, formed on the anode surface during the initial charging cycles, governs the kinetics of lithium-ion transport and prevents continuous, parasitic reactions with the electrolyte.[1][2] The deliberate introduction of electrolyte additives is the most effective and commercially viable strategy to engineer a robust and stable SEI.
This guide provides an in-depth comparison of two leading SEI-forming additives: the sulfur-containing compound 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate, and the widely-used fluorinated additive, Fluoroethylene Carbonate (FEC). We will explore their distinct mechanisms of action, the resulting SEI compositions, and their comparative performance impacts, supported by experimental evidence.
The Additives at a Glance: Chemical Identity and Properties
1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate ester, typically appearing as a white crystalline powder.[3] As a sulfur-containing additive, its electrochemical behavior is dominated by the sulfate group, which is central to its SEI-forming capability.[1]
Fluoroethylene Carbonate (FEC) is a fluorinated derivative of the common electrolyte solvent, ethylene carbonate (EC).[4] The substitution of a fluorine atom significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy, making it more susceptible to reduction than its non-fluorinated counterpart.[5]
| Property | 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | Fluoroethylene Carbonate (FEC) |
| CAS Number | 1072-53-3[3] | 114435-02-8 |
| Molecular Formula | C₂H₄O₄S[3] | C₃H₃FO₃ |
| Key Functional Group | Cyclic Sulfate | Fluorinated Carbonate |
| Primary SEI Component | Lithium Sulfates (e.g., Li₂SO₃), Lithium Alkylsulfates[1][6] | Lithium Fluoride (LiF), Polymeric Species[4][5][7][8] |
| Appearance | White crystalline powder[3] | Colorless Liquid |
Mechanism of SEI Formation: Two Distinct Chemical Pathways
The efficacy of an SEI additive is determined by its ability to be preferentially reduced on the anode surface before the bulk electrolyte solvents (like EC or DMC). Both DTD and FEC achieve this, but through fundamentally different reductive decomposition pathways, leading to SEIs with unique compositions and properties.
DTD: Building a Sulfate-Based Inorganic Interface
Sulfur-containing additives like DTD are known to form an SEI rich in inorganic sulfur species.[1] During the initial lithiation, DTD is electrochemically reduced on the anode surface. This process involves the breaking of the S-O bonds, leading to the formation of stable inorganic salts such as lithium sulfite (Li₂SO₃) and lithium sulfate (Li₂SO₄), alongside lithium alkylsulfates.[1][6] These components create a robust passivation layer that is particularly effective at preventing the co-intercalation of solvent molecules into graphite anodes, a primary cause of graphite exfoliation and capacity degradation.[1]
FEC: Engineering a LiF-Rich, Flexible Interface
FEC's mechanism is one of the most studied in the field. Due to its lower reduction potential, FEC decomposes on the anode before EC and other carbonate solvents.[5][7] The primary reductive pathway involves a two-electron process that cleaves the C-F bond and opens the carbonate ring. This reaction liberates a fluoride ion (F⁻), which readily combines with lithium ions (Li⁺) to form highly stable and ionically conductive Lithium Fluoride (LiF).[5][9]
This LiF-rich layer forms a dense, stable inner SEI.[9] Concurrently, other decomposition byproducts can polymerize, creating a more flexible, organic outer layer.[8] This composite structure—a hard, ionically conductive inorganic layer combined with a mechanically resilient organic layer—is exceptionally suited for anodes that experience significant volume changes, such as silicon.[4] The elasticity of the FEC-derived SEI helps it withstand the expansion and contraction of silicon during lithiation and delithiation, preventing the continuous cracking and reformation of the passivation layer that consumes active lithium and electrolyte.[4]
Performance Comparison: Experimental Insights
The distinct SEI compositions derived from DTD and FEC translate directly into measurable differences in electrochemical performance.
| Performance Metric | DTD-based SEI | FEC-based SEI | Rationale & Causality |
| Anode Compatibility | Excellent for graphite.[1] | Superior for high-volume-change anodes like Silicon (Si).[4][6] Also effective for graphite and lithium metal.[8][10] | The sulfate-rich SEI from DTD effectively prevents graphite exfoliation.[1] The LiF-rich, elastic SEI from FEC accommodates the ~300% volume expansion of Si anodes.[4] |
| Interfacial Impedance | Generally low.[1] | Can be low, but may increase with a thicker polymeric layer.[11][12] | The DTD-derived SEI is rich in inorganic salts which facilitate Li⁺ transport.[1] The LiF in the FEC-derived SEI is highly ionically conductive, but thick polymer layers can increase resistance.[9][12] |
| Cycle Life | Significant improvement, especially at high temperatures.[3] | Dramatically extends cycle life, particularly for Si anodes.[4][12] | Both additives form stable SEIs that reduce continuous electrolyte decomposition and loss of active lithium.[3][7] |
| High Voltage Stability | Known to passivate both positive and negative electrodes.[13] | Effective for high-voltage applications, often used to stabilize the cathode electrolyte interphase (CEI) as well.[11][14] | Both additives can suppress electrolyte oxidation at the cathode surface, though the mechanisms differ. This dual-passivation effect is crucial for high-energy-density cells.[11][13] |
| Thermal Stability | Improves high-temperature cycle and storage performance.[3] | Enhances thermal stability by forming a robust, LiF-rich SEI.[12] | A stable SEI prevents exothermic reactions between the charged anode and the electrolyte at elevated temperatures, improving battery safety. |
Experimental Protocols for Additive Evaluation
Validating the performance of SEI-forming additives requires a systematic and multi-faceted approach. A typical experimental workflow involves electrochemical testing complemented by post-mortem material characterization.
Step-by-Step Evaluation Workflow
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Create experimental electrolytes by adding precise concentrations of the additive (e.g., 2% FEC or 1% DTD by weight) to the baseline. All preparation must be conducted in an argon-filled glovebox to minimize moisture contamination.
-
-
Cell Assembly:
-
Assemble coin cells (e.g., CR2032) in a glovebox using the target anode (e.g., graphite or Si-graphite composite), a lithium metal counter/reference electrode, a separator, and the prepared electrolytes.
-
-
Formation Cycling:
-
Perform initial galvanostatic cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This is the critical step where the SEI is formed. The irreversible capacity loss in the first cycle is a key indicator of SEI formation efficiency.
-
-
Electrochemical Performance Testing:
-
Long-Term Cycling: Cycle the cells at a higher rate (e.g., C/2 or 1C) for hundreds of cycles to evaluate capacity retention and Coulombic efficiency.
-
Rate Capability: Test the cell's ability to deliver capacity at various C-rates (e.g., from C/10 to 5C).
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after formation, and at various stages of cycling, to quantify the resistance of the SEI (R_SEI) and charge transfer resistance (R_ct).
-
-
Post-Mortem Analysis:
-
Carefully disassemble cycled cells in a glovebox.
-
Rinse the anode with a solvent like DMC to remove residual electrolyte.
-
Analyze the anode surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI and Scanning Electron Microscopy (SEM) to observe its morphology.
-
Conclusion and Outlook
Both 1,3,2-Dioxathiolane 2,2-dioxide and Fluoroethylene Carbonate are highly effective SEI-forming additives that significantly enhance lithium-ion battery performance. However, their selection is not interchangeable and depends critically on the specific application and electrode chemistry.
-
DTD excels in creating a highly stable, inorganic, sulfate-based SEI, making it an excellent choice for improving the high-temperature performance and cycle life of traditional graphite-based anodes.[1][3]
-
FEC is the industry-standard additive for silicon-containing anodes due to its unique ability to form a robust and flexible LiF-rich SEI.[4][6] This mechanical resilience is paramount for accommodating the large volume changes inherent to next-generation, high-capacity anode materials.
The choice between DTD and FEC is a textbook example of targeted chemical engineering in battery development. Future research will likely focus on synergistic combinations of these and other additives to create hybrid SEI layers that leverage the best properties of both inorganic and organic components, pushing the boundaries of energy density, cycle life, and safety.[13][15][16]
References
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- From Additive to Cosolvent: How Fluoroethylene Carbonate Concentrations Influence Solid–Electrolyte Interphase Properties and Electrochemical Performance of Si/Gr Anodes. (2022).
- 1,3,2-dioxathiolane 2,2-dioxide(DTD). ANHUI MEISENBAO TECHNOLOGY CO., LTD.
- FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary B
- Rise of Electrolyte Additives in Advancing Lithium ion B
- FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary B
- Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. (2025). NIH.
- DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.
- 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. (2021). ACS Energy Letters.
- Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2017). MDPI.
- Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. (2025).
- ADDITIVES FOR HIGH VOLTAGE LITHIUM-ION B
- The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. (2021).
- Enhanced high voltage performance of LiNi0.5Mn0.3Co0.
- Optimizing SEI Formation in Lithium-Ion Batteries with RoCo®'s Advanced Additives. RoCo.
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- 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal b
- Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives. (2023). MDPI.
- Effect of FEC electrolyte additive on the electrochemical performance of nickel-rich NCM ternary c
- Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon. (2021). MDPI.
- Chemical Structures of reported electrolyte additives DTD, EDP, THFPP... (2020).
- SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of comput
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- SEI Formation and Lithium-Ion Electrodeposition Dynamics in Lithium Metal Batteries via First-Principles Kinetic Monte Carlo Modeling. (2024). ACS Energy Letters.
- Investigating the effect of a fluoroethylene carbonate additive on lithium deposition and the solid electrolyte interphase in lithium metal batteries using in situ NMR spectroscopy. (2020).
- Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. (2015).
- Investigating the Compatibility of TTMSP and FEC Electrolyte Additives for LiNi 0.5 Mn 0.3 Co 0.2 O 2 (NMC)–Silicon Lithium-Ion Batteries. (2021).
- Effect of Fluoroethylene Carbonate Additive on the Performance of Lithium Ion Battery. (2014).
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A Comparative Guide to Electrolyte Additives: 1,3,2-Dioxathiolane 2,2-dioxide vs. Vinylene Carbonate in Lithium-Ion Batteries
In the pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries, the role of electrolyte additives cannot be overstated. These minor components, typically added in small concentrations, have a profound impact on the electrochemical performance by tailoring the solid electrolyte interphase (SEI) on the anode and sometimes the cathode-electrolyte interphase (CEI). This guide provides an in-depth comparison of two prominent SEI-forming additives: 1,3,2-Dioxathiolane 2,2-dioxide (DTD), a sulfur-containing cyclic compound, and Vinylene Carbonate (VC), a widely used unsaturated cyclic carbonate. This document is intended for researchers and scientists in the field of battery technology and drug development professionals interested in the application of these chemistries.
Introduction to SEI-Forming Additives
The formation of a stable and ionically conductive SEI is paramount for the longevity and performance of lithium-ion batteries.[1][2] This passivation layer, formed during the initial charging cycles through the reductive decomposition of electrolyte components, prevents further electrolyte degradation and ensures the reversible intercalation and deintercalation of lithium ions into the anode.[2] The ideal SEI should be thin, dense, electronically insulating, and ionically conductive. The choice of electrolyte additive is a key strategy to engineer an SEI with these desirable properties.[1][3]
1,3,2-Dioxathiolane 2,2-dioxide (DTD) , also known as ethylene sulfate, is a cyclic sulfate that has garnered significant attention as a potent SEI-forming additive.[3][4][5][6] Its effectiveness lies in its preferential reduction on the anode surface, forming a robust, inorganic-rich SEI.[7]
Vinylene Carbonate (VC) is arguably one of the most well-established and widely implemented electrolyte additives in commercial lithium-ion batteries.[8][9][10] It polymerizes on the anode surface to create a stable, polymeric SEI that effectively passivates the electrode.[1][11]
Mechanism of SEI Formation: A Comparative Overview
The distinct chemical structures of DTD and VC lead to different SEI formation mechanisms and compositions, which in turn dictate their performance characteristics.
2.1. 1,3,2-Dioxathiolane 2,2-dioxide (DTD): Inorganic-Rich SEI
DTD is known to have a higher reduction potential than conventional carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[12] This allows it to be preferentially reduced on the anode surface during the first lithium intercalation. The reduction of DTD involves the cleavage of S-O bonds and ring-opening, leading to the formation of an SEI predominantly composed of inorganic species such as lithium sulfates (Li₂SO₃) and lithium sulfite (Li₂SO₄), along with some organic components.[7][13] This inorganic-rich nature is believed to contribute to a more stable and less resistive SEI.
2.2. Vinylene Carbonate (VC): Polymeric SEI
VC undergoes reductive polymerization on the anode surface.[1][11] The initial reduction of VC leads to the formation of a radical anion, which can then initiate a chain polymerization reaction to form poly(vinylene carbonate) (poly(VC)). This polymeric film effectively covers the anode surface, preventing the co-intercalation of solvent molecules, particularly in graphite anodes, which can cause exfoliation.[2][10] The resulting SEI is more organic in nature compared to that formed by DTD.
Below is a simplified representation of the SEI formation mechanisms for DTD and VC.
Caption: Simplified SEI formation mechanisms of DTD and VC.
Performance Comparison: DTD vs. VC
The differences in their SEI forming mechanisms translate to distinct advantages and disadvantages in various performance metrics of lithium-ion batteries.
| Performance Metric | 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | Vinylene Carbonate (VC) |
| SEI Composition | Primarily inorganic (e.g., lithium sulfates, sulfites)[7] | Primarily polymeric (e.g., poly(vinylene carbonate))[1][11] |
| Cycling Stability | Generally provides excellent cycling stability, especially in suppressing "dead Li" formation in lithium metal batteries.[4] | Significantly improves cycle life and capacity retention.[2][8][10] |
| Coulombic Efficiency | Can lead to high coulombic efficiency by forming a stable SEI.[4] | Drastically improves coulombic efficiencies.[2] |
| Impedance | Can form a low-resistance SEI, although excessive amounts can lead to increased impedance.[3][13] | Can sometimes lead to an increase in interfacial impedance, particularly at higher concentrations.[14] |
| High Voltage Performance | Can contribute to the stability of the cathode interface at higher operating voltages.[15][16] | Can be oxidized at high potentials, which may be detrimental for some high-voltage cathode chemistries.[17] |
| Thermal Stability | The inorganic-rich SEI is expected to have good thermal stability. | The polymeric SEI formed by VC is thermally stable.[2] |
| Low-Temperature Performance | Can improve low-temperature discharge performance.[5] | Generally has good performance at low temperatures.[10] |
Synergistic Effects and Limitations
While both DTD and VC are effective as standalone additives, research has also explored their use in combination with other additives. For instance, DTD has shown synergistic effects with additives like prop-1-ene 1,3-sultone (PES) and tris(trimethylsilyl)phosphite (TTSPi).[7] However, a study on graphite/NMC pouch cells indicated that a combination of VC and DTD did not show further enhancement compared to using VC alone.[7]
A key consideration for DTD is its reactivity. While beneficial for SEI formation, excessive reactivity can lead to initial irreversible capacity losses.[3] For VC, a potential drawback is its tendency to be oxidized at higher voltages, which can limit its application in high-voltage lithium-ion batteries.[17]
Experimental Protocol for Comparative Evaluation
To objectively compare the performance of DTD and VC, a standardized experimental protocol is crucial. The following outlines a typical workflow for evaluating these additives in a laboratory setting.
Caption: Experimental workflow for comparing DTD and VC additives.
Step-by-Step Methodology:
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte, for example, 1.2 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).
-
Prepare two additional electrolyte batches from the baseline: one with a specified weight percentage of DTD (e.g., 1-2 wt%) and another with the same weight percentage of VC.
-
-
Electrode and Separator Preparation:
-
Dry the cathode (e.g., NMC532) and anode (e.g., graphite) electrodes in a vacuum oven at appropriate temperatures (e.g., 120°C for cathodes, 110°C for anodes) for at least 12 hours to remove any moisture.
-
Dry the separator (e.g., polypropylene) in a vacuum oven at a lower temperature (e.g., 70°C).
-
-
Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
-
Use the prepared electrodes, separator, and the three different electrolytes (baseline, +DTD, +VC). Ensure consistent electrode and electrolyte loading for all cells.
-
-
Formation Cycling:
-
Perform initial formation cycles at a low C-rate (e.g., C/20) for 1-2 cycles to allow for the formation of a stable SEI.
-
-
Electrochemical Performance Testing:
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess their performance under different current loads.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the interfacial and charge-transfer resistances.
-
-
Post-Mortem Analysis:
-
After cycling, carefully disassemble the cells inside the glovebox.
-
Analyze the surface of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI and Scanning Electron Microscopy (SEM) to observe the surface morphology.[18]
-
Conclusion
Both 1,3,2-Dioxathiolane 2,2-dioxide and Vinylene Carbonate are highly effective SEI-forming additives that significantly enhance the performance of lithium-ion batteries. The choice between them depends on the specific requirements of the battery system.
-
DTD is particularly promising for applications requiring a robust, inorganic-rich SEI, offering excellent cycling stability and potential benefits for high-voltage and lithium metal systems.
-
VC remains a reliable and well-established choice for forming a stable, polymeric SEI that effectively improves cycle life and coulombic efficiency in conventional lithium-ion batteries.
Further research into synergistic additive combinations and a deeper understanding of their electrochemical behavior will continue to drive the development of next-generation lithium-ion batteries with superior performance and safety.
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A Senior Application Scientist's Guide to Validating the Electrochemical Performance of 1,3,2-Dioxathiane 2-oxide via Cyclic Voltammetry
Authored for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more stable and efficient energy storage systems, the role of electrolyte additives cannot be overstated. These molecules, though used in small quantities, are pivotal in dictating the longevity and performance of lithium-ion batteries and beyond. This guide provides an in-depth validation of 1,3,2-Dioxathiane 2-oxide, a prominent cyclic sulfite additive, through the lens of cyclic voltammetry. We will dissect its electrochemical behavior, compare it with key alternatives, and provide a field-proven protocol for its evaluation.
The Critical Role of 1,3,2-Dioxathiane 2-oxide in Electrolyte Formulation
1,3,2-Dioxathiane 2-oxide, also known as Trimethylene Sulfite (TMS), is a cyclic organic compound recognized for its utility as an electrolyte additive.[1] Its primary function is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode (typically graphite) in batteries. A well-formed SEI is crucial as it prevents the continuous decomposition of the electrolyte, thereby enhancing the battery's cycle life and overall performance.[2] The unique dioxathiane ring structure of this molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3]
Cyclic Voltammetry: The Electrochemical Stethoscope
Cyclic Voltammetry (CV) is a potent and versatile electrochemical technique for probing the redox behavior of chemical species.[4][5] By linearly sweeping the potential of a working electrode and measuring the resulting current, CV provides a characteristic "fingerprint" of the analyte's reduction and oxidation processes. For an electrolyte additive like 1,3,2-Dioxathiane 2-oxide, CV is indispensable for determining its reduction potential. This potential indicates whether the additive will be sacrificially reduced on the anode before the bulk electrolyte components (like ethylene carbonate or propylene carbonate), a prerequisite for effective SEI formation.
Comparative Analysis of SEI-Forming Additives
The efficacy of 1,3,2-Dioxathiane 2-oxide is best understood in the context of its peers. The following table provides a comparative overview of its electrochemical properties against other widely used electrolyte additives. The key parameter highlighted is the reduction potential, which dictates the order of decomposition on the anode surface.
| Additive | Common Abbreviation | Chemical Structure | Approximate Reduction Potential (vs. Li/Li+) | Key Characteristics |
| 1,3,2-Dioxathiane 2-oxide | TMS | C₃H₆O₃S | Varies with electrolyte | Forms a stable SEI, improves cycling performance.[6][7] |
| 1,3,2-Dioxathiolane 2,2-dioxide | DTD / Ethylene Sulfate | C₂H₄O₄S | ~1.3 V | Known to form a thinner, sulfate-rich SEI, enhancing coulombic efficiency and capacity retention.[8][9] |
| Vinylene Carbonate | VC | C₃H₂O₃ | ~0.9 V | A classic additive that forms a polymeric SEI, though it can be rigid.[10] |
| Fluoroethylene Carbonate | FEC | C₃H₃FO₃ | Varies, higher than EC | Forms a stable, LiF-containing SEI, beneficial for silicon-based anodes.[10] |
| Prop-1-ene-1,3-sultone | PES | C₃H₄O₃S | Varies | A sulfur-containing additive that also contributes to a stable SEI.[9][11] |
Note: Reduction potentials can vary based on the specific electrolyte composition, electrode materials, and experimental conditions.
The data suggests that DTD has a higher reduction potential than VC, meaning it will decompose on the anode at a higher voltage, initiating SEI formation earlier in the charging process.[12] This early intervention is often beneficial for creating a more stable and protective layer. The choice between these additives depends on the specific battery chemistry and desired performance characteristics. For instance, while VC is a well-established additive, its resulting SEI can be less flexible, which is a drawback for anodes that experience significant volume changes, like silicon.[10]
Experimental Protocol: A Step-by-Step Guide to CV Validation
This section outlines a robust, self-validating protocol for assessing the electrochemical performance of 1,3,2-Dioxathiane 2-oxide.
Preparation of the Electrolyte Solution
Causality: The choice of electrolyte components is critical as they influence the electrochemical behavior of the additive. A standard electrolyte for lithium-ion battery research is used here to ensure comparability with literature data.
-
Environment: All preparations must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.
-
Baseline Electrolyte: Prepare a baseline electrolyte solution of 1 M Lithium hexafluorophosphate (LiPF₆) in a solvent mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) with a 1:1 volume ratio.
-
Test Solution: To the baseline electrolyte, add 1,3,2-Dioxathiane 2-oxide to achieve a final concentration of 1% by weight. Ensure complete dissolution by stirring.
-
Control Solutions: Prepare separate electrolyte solutions containing 1% by weight of the comparative additives (DTD, VC, FEC, PES) for a comprehensive analysis.
Electrochemical Cell Assembly
Causality: A three-electrode setup is the standard for CV as it allows for precise control of the working electrode's potential against a stable reference, with the counter electrode completing the circuit.[4][5]
-
Components:
-
Working Electrode (WE): A glassy carbon electrode is a suitable choice due to its wide potential window and inertness.[13] Polish the WE surface with alumina slurry, followed by sonication in deionized water and ethanol, and dry thoroughly before introduction into the glovebox.
-
Reference Electrode (RE): A silver wire in a 0.01 M AgNO₃ solution in the same electrolyte can be used as a quasi-reference electrode. It is crucial to calibrate the potential of this electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[14]
-
Counter Electrode (CE): A platinum wire or foil serves as the counter electrode.
-
-
Assembly: Assemble the three electrodes in an electrochemical cell filled with the test solution. Ensure the electrodes are immersed in the electrolyte but not touching each other.
Cyclic Voltammetry Measurement
Causality: The scan rate and potential window are chosen to capture the reduction and oxidation events of the additive without interference from the bulk electrolyte decomposition.
-
Instrument: Connect the electrochemical cell to a potentiostat.
-
Parameters:
-
Initial Potential: Set to the open-circuit potential (OCP) of the cell.
-
Potential Window: Scan from the OCP down to 0.01 V (vs. Li/Li⁺) and then up to a potential where no further redox events are observed before the electrolyte's oxidation limit.
-
Scan Rate: A typical starting scan rate is 50 mV/s.[15][16] It is advisable to perform scans at various rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the redox processes.[13]
-
Cycles: Record at least three consecutive cycles to check for stability and the formation of passive layers.
-
-
Execution: Start the potential sweep and record the resulting current to generate the cyclic voltammogram.
Visualizing the Workflow and Structures
Diagrams are essential for clarifying complex experimental setups and chemical relationships.
Caption: Experimental workflow for CV analysis of 1,3,2-Dioxathiane 2-oxide.
Caption: Chemical structures of common SEI-forming electrolyte additives.
Interpreting the Voltammogram: From Data to Insights
The resulting cyclic voltammogram for an effective SEI-forming additive will typically show a distinct cathodic (reduction) peak during the first negative-going scan that is absent or significantly diminished in subsequent cycles.
-
First Cycle Reduction Peak: The potential at which this peak occurs corresponds to the reductive decomposition of 1,3,2-Dioxathiane 2-oxide on the working electrode's surface. A higher reduction potential (less negative) compared to the baseline electrolyte is a primary indicator of its suitability as an SEI-forming agent.
-
Subsequent Cycles: The disappearance of this peak in the second and third cycles indicates that the product of the reduction (the SEI layer) is electronically insulating and passivates the electrode surface, preventing further decomposition of the additive. This is the desired behavior.
-
Comparison with Alternatives: By overlaying the voltammograms of the different additives, a direct comparison of their reduction potentials can be made. The additive that is reduced at the highest potential will be the first to form an SEI layer on the anode during battery charging.
Conclusion: A Validated Perspective
Through the rigorous application of cyclic voltammetry, the electrochemical performance of 1,3,2-Dioxathiane 2-oxide can be effectively validated and benchmarked against other critical electrolyte additives. This guide provides the fundamental understanding and a detailed experimental framework for researchers to conduct their own evaluations. The insights gained from such studies are paramount for the rational design of advanced electrolyte formulations, ultimately paving the way for safer, longer-lasting, and more efficient energy storage solutions.
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A Senior Application Scientist's Guide to Sulfur-Containing Electrolyte Additives: Benchmarking 1,3,2-Dioxathiane 2-oxide
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, the role of electrolyte additives cannot be overstated. These molecular architects, though small in concentration, are pivotal in sculpting the crucial solid electrolyte interphase (SEI) that governs battery performance and longevity. Among the various classes of additives, sulfur-containing compounds have garnered significant attention for their unique ability to form robust and effective SEI layers.
This guide provides an in-depth comparative analysis of 1,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite (TMS), against other prominent sulfur-containing electrolyte additives. We will delve into the mechanistic underpinnings of their function, present supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of battery technology and drug development who seek a comprehensive understanding of these critical electrolyte components.
The Critical Role of Sulfur-Containing Additives in Electrolyte Formulation
Electrolyte additives are instrumental in stabilizing lithium-ion batteries by suppressing capacity loss through the formation of an engineered SEI layer at the negative electrode, thereby increasing the battery's lifetime.[1][2] Sulfur-containing compounds are particularly effective due to their lower lowest unoccupied molecular orbital (LUMO) energy compared to carbonate solvents, allowing for their preferential decomposition on the anode surface.[3] This early decomposition forms a stable passivation layer that prevents further electrolyte degradation and protects the anode from detrimental side reactions.
This guide will focus on a comparative analysis of the following key sulfur-containing additives:
-
1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite, TMS): A six-membered cyclic sulfite.
-
1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate, DTD): A five-membered cyclic sulfate.
-
1,3-Propane Sultone (PS): A cyclic sulfonate.
-
Ethylene Sulfite (ES): A five-membered cyclic sulfite.
Comparative Performance Analysis
The efficacy of an electrolyte additive is judged by its impact on key electrochemical performance metrics. The following sections and tables summarize the performance of 1,3,2-Dioxathiane 2-oxide (TMS) in comparison to other sulfur-containing additives based on published experimental data.
Electrochemical Performance
The addition of a small amount of a suitable additive can significantly enhance the cycling stability and capacity retention of lithium-ion batteries.
| Additive | Cell Type | Key Performance Metrics | Testing Conditions | Source(s) |
| 1,3,2-Dioxathiane 2-oxide (TMS) | Graphite/Li | Initial Charge Capacity: 362.93 mAh g⁻¹ (vs. 332.54 mAh g⁻¹ without TMS)Capacity Retention (100 cycles): 97.4% (vs. 96.6% without TMS) | Not specified | [4][5][6] |
| 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | MCMB/Li | Reversible Discharge Capacity: Increased from 300 mAh g⁻¹ to 350 mAh g⁻¹ with 0.01% DTD | Not specified | [7] |
| 1,3-Propane Sultone (PS) | Li-rich-NMC/Li | Capacity Retention (240 cycles): Superior to baseline with 245 mAh g⁻¹ reversible capacity | High potential (5V vs. Li) | [8] |
| Ethylene Sulfite (ES) | LiCoO₂/Graphite | Improved rate capability and suppressed capacity fade at a 4-C rate | 0.3 vol% ES in 1M LiPF₆ in EC/EMC | [9] |
A comparative study on Li(Ni₁/₃Mn₁/₃Co₁/₃)O₂/graphite pouch cells evaluated cyclic sulfate additives, revealing that both DTD and TMS show significant promise by decreasing cell impedance and improving coulombic efficiency.[10][11] However, they also led to significant gas generation during formation when used alone.[10]
Solid Electrolyte Interphase (SEI) Formation and Composition
The primary function of these additives is to contribute to the formation of a stable and ionically conductive SEI layer.
-
1,3,2-Dioxathiane 2-oxide (TMS): Forms a stable, compact, and smooth SEI film with low resistance, leading to reduced impedance.[4]
-
1,3,2-Dioxathiolane 2,2-dioxide (DTD): Is electrochemically reduced at around 1.4 V (vs. Li/Li⁺) during the first cycle, contributing to SEI formation.[7] Its decomposition leads to a higher fraction of organic compounds in the SEI, which can be beneficial.[11]
-
1,3-Propane Sultone (PS): The addition of PS alters the reduction reactions on the anode, leading to the formation of lithium alkylsulfonates (RSO₂Li) in the SEI.[12]
-
Ethylene Sulfite (ES): Is known to form a protective SEI film on the negative electrode.[13][14]
Mechanistic Insights and Degradation Pathways
Understanding the causality behind the experimental observations requires a look at the degradation mechanisms of these additives.
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A comparative analysis of the effects of 1,3,2-Dioxathiolane 2,2-dioxide and ethylene sulfite on battery performance
A Senior Application Scientist's Guide to Optimizing Lithium-Ion Battery Electrolytes
In the pursuit of enhanced performance and longevity for lithium-ion batteries, the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the electrochemical behavior of the battery system. This guide provides a comprehensive comparative analysis of two prominent sulfur-containing electrolyte additives: 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as cyclic sulfate, and Ethylene Sulfite (ES). Our focus will be on their effects on battery performance, underpinned by an exploration of their fundamental chemistry and the resulting interfacial phenomena.
Introduction: The Critical Role of Electrolyte Additives
The electrolyte in a lithium-ion battery is not merely a medium for ion transport; it is an active participant in the cell's chemistry. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles is crucial for the long-term stability and safety of the battery.[1] An ideal SEI layer is electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing for reversible lithium-ion intercalation and deintercalation.[1][2]
Electrolyte additives are instrumental in tailoring the properties of this SEI layer.[3] By being preferentially reduced or oxidized at the electrode surfaces, they can form a more robust and effective protective film than the native electrolyte solvents.[1][3] Sulfur-containing additives, such as DTD and ES, have garnered significant attention for their ability to form SEI layers rich in lithium sulfates and alkylsulfates, which have been shown to enhance cycling performance and reduce interfacial impedance.[3]
Physicochemical Properties: A Tale of Two Sulfur Compounds
While both DTD and ES are cyclic sulfur compounds, their distinct molecular structures give rise to different physicochemical properties that influence their behavior as electrolyte additives.
| Property | 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | Ethylene Sulfite (ES) |
| CAS Number | 1072-53-3[4] | 3741-38-6[5] |
| Molecular Formula | C₂H₄O₄S[4] | C₂H₄O₃S[6] |
| Appearance | White crystalline powder[4][7] | Colorless liquid[5][6] |
| Boiling Point | Decomposes | 159.1 °C[6] |
| Key Feature | Cyclic sulfate | Cyclic sulfite |
| Purity (Typical) | ≥99.9%[8] | ≥99.0%[6] |
DTD, a cyclic sulfate, is a solid at room temperature, while ES, a cyclic sulfite, is a liquid.[4][5][6][7] This difference in physical state can have practical implications for electrolyte formulation and handling. The higher oxidation state of sulfur in DTD (+6) compared to ES (+4) also influences their electrochemical reduction potentials and the composition of the resulting SEI.
Mechanism of Action: Crafting the Ideal SEI
The primary function of both DTD and ES is to facilitate the formation of a stable and effective SEI layer on the anode.[5][9][10] Both additives are reduced at a higher potential than the bulk electrolyte solvents, such as ethylene carbonate (EC), ensuring their preferential decomposition.[2][11]
1,3,2-Dioxathiolane 2,2-dioxide (DTD)
DTD is known to form a thin and sulfate-enriched SEI layer.[7] Its reduction on the anode surface leads to the formation of lithium sulfate (Li₂SO₄) and lithium alkylsulfates. These inorganic-rich SEI components are believed to contribute to a more stable and less resistive interface, effectively suppressing the continuous decomposition of the electrolyte.[3] Furthermore, DTD can alter the solvation structure of lithium ions in the electrolyte, which can reduce the energy barrier for lithium deposition and minimize the formation of "dead Li".[12]
Ethylene Sulfite (ES)
Similar to DTD, ES also undergoes reductive decomposition on the anode surface to form a protective SEI layer.[2][11] Theoretical studies suggest that ES is reduced prior to propylene carbonate (PC), a common electrolyte solvent, leading to a ring-opening decomposition to form a radical anion.[11] The resulting SEI is composed of species such as lithium sulfite (Li₂SO₃), organic sulfides, and lithium alkylsulfates (ROSO₂Li).[13] In-situ atomic force microscopy (AFM) studies have shown that ES promotes the formation of a stable and denser SEI layer at a higher potential compared to some other sulfur-containing additives.[13][14]
Comparative Performance Analysis
The ultimate measure of an electrolyte additive's efficacy lies in its impact on battery performance. Both DTD and ES have demonstrated the ability to enhance key performance metrics.
| Performance Metric | Effect of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) | Effect of Ethylene Sulfite (ES) |
| Cycling Stability | Significantly improves cycle retention, even at high voltages.[9] Forms a stable SEI on graphite, preventing exfoliation.[9] | Demonstrates exceptional cycling performance.[3] Enables superior stability of the cell compared to some other sulfur-containing additives.[14] |
| Coulombic Efficiency | Increases initial coulombic efficiency.[15] Achieves high coulombic efficiency of approximately 99%.[9] | Can lead to a stable coulombic efficiency of almost 100%.[13] |
| Interfacial Impedance | Reduces interfacial impedance.[3] | Results in low interfacial impedance.[3] The SEI formed has low resistance for Li-ion conduction.[14] |
| High-Temperature Performance | Improves performance in high-temperature cycling and storage.[4] Reduces battery expansion after high-temperature storage.[4] | Enhances the electrolyte's resistance to decomposition at elevated temperatures.[5][10] |
| Low-Temperature Performance | Improves low-temperature discharge performance.[4] | Suppresses propylene carbonate co-intercalation, leading to promising low-temperature performance.[2] |
While both additives offer significant improvements, some studies suggest that DTD may form a thinner and more effective SEI, leading to superior performance in certain applications.[7] The choice between DTD and ES can depend on the specific battery chemistry, operating conditions, and desired performance characteristics.
Experimental Protocols
To facilitate further research and validation, this section outlines the key experimental methodologies for evaluating the performance of these additives.
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a baseline electrolyte, typically 1.0-1.2 M LiPF₆ in a mixture of organic carbonate solvents (e.g., ethylene carbonate:ethyl methyl carbonate, 3:7 w/w).[3]
-
Additive Incorporation: Add the desired weight percentage (typically 1-5 wt%) of DTD or ES to the baseline electrolyte.[3] Ensure complete dissolution, which may require gentle stirring in an inert atmosphere (e.g., an argon-filled glove box).
Cell Assembly
-
Electrode Preparation: Use standard anode (e.g., graphite) and cathode (e.g., NMC, LFP) materials. Electrodes should be dried under vacuum before cell assembly to remove any moisture.
-
Cell Construction: Assemble coin cells (e.g., 2032-format) in an argon-filled glove box. A typical assembly consists of the cathode, a separator (e.g., Celgard), the anode, and the prepared electrolyte.[16][17]
Electrochemical Testing
-
Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) to allow for the formation of a stable SEI layer.[1]
-
Cycling Performance: Cycle the cells at various C-rates to evaluate rate capability and long-term cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial and charge-transfer resistances.
-
Cyclic Voltammetry (CV): Use CV to determine the reduction and oxidation potentials of the electrolytes and additives.
Post-Mortem Analysis
After electrochemical testing, post-mortem analysis of the cells can provide valuable insights into the degradation mechanisms and the nature of the SEI.[18][19]
-
Cell Disassembly: Carefully disassemble the cells in an argon-filled glove box.[20]
-
Electrode Harvesting: Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Surface Characterization: Analyze the surface morphology and composition of the electrodes using techniques such as:
Conclusion
Both 1,3,2-Dioxathiolane 2,2-dioxide and ethylene sulfite are highly effective electrolyte additives that can significantly enhance the performance of lithium-ion batteries. Their ability to form a stable and protective SEI layer on the anode is key to improving cycling stability, coulombic efficiency, and performance under various operating conditions. While both additives share a common goal, the subtle differences in their chemical structure lead to variations in the composition and properties of the resulting SEI. The choice between DTD and ES will ultimately depend on the specific requirements of the battery system. For researchers and battery developers, a thorough understanding of the mechanisms and performance impacts of these additives is crucial for designing next-generation energy storage solutions.
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1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes | ACS Sustainable Chemistry & Engineering. (URL: [Link])
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1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed. (URL: [Link])
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The Critical Role of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) in Enhancing Lithium-ion Battery Performance
An In-depth Comparison and Technical Guide for Researchers
The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries has underscored the critical importance of electrolyte engineering. Among the various strategies, the use of electrolyte additives has emerged as a highly effective and economical approach to improving battery performance and longevity.[1] This guide provides a comprehensive comparison of lithium-ion batteries with and without the promising additive, 1,3,2-Dioxathiolane 2,2-dioxide (DTD), also known as ethylene sulfate. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for evaluation.
The Challenge: Unstable Electrode-Electrolyte Interfaces
At the heart of lithium-ion battery degradation lies the unstable interface between the electrodes and the electrolyte. During the initial charging cycles, a passivation layer known as the Solid Electrolyte Interphase (SEI) forms on the anode surface due to the decomposition of electrolyte components.[2] An ideal SEI should be electronically insulating but ionically conductive, allowing for the facile transport of lithium ions while preventing further electrolyte decomposition.
However, in conventional carbonate-based electrolytes, the naturally formed SEI is often non-uniform, unstable, and prone to continuous growth during cycling. This leads to several detrimental effects:
-
Irreversible Capacity Loss: The ongoing electrolyte reduction consumes lithium ions, leading to a permanent loss of capacity.
-
Increased Impedance: A thickening SEI layer impedes lithium-ion transport, increasing the internal resistance of the cell and reducing its power capability.
-
Poor Cycle Life: The continuous degradation of the SEI and the electrolyte ultimately results in a rapid decline in battery performance and a shortened lifespan.
-
Safety Concerns: Uncontrolled SEI growth can lead to gas generation and, in extreme cases, thermal runaway.[2]
The Solution: DTD as a Superior SEI Film-Forming Additive
1,3,2-Dioxathiolane 2,2-dioxide (DTD) is a cyclic sulfate compound that has garnered significant attention as a highly effective SEI-forming additive.[3][4][5] Its primary function is to be preferentially reduced on the anode surface at a higher potential than the bulk electrolyte solvents (like ethylene carbonate, EC).[6][7] This pre-emptive decomposition leads to the formation of a stable, thin, and uniform SEI layer.
Mechanism of Action
The superior performance of DTD stems from the unique composition of the SEI it helps create. The reduction products of DTD include lithium sulfates (Li₂SO₃) and lithium alkylsulfates (ROSO₂Li).[1][7] These sulfur-containing species are believed to be key to forming a more robust and effective SEI layer compared to the carbonate-based SEI formed in the absence of DTD.
Here's a logical breakdown of the process:
Caption: SEI formation with and without DTD additive.
Performance Comparison: Li-ion Batteries With and Without DTD
The inclusion of even small amounts of DTD (typically 0.5-2 wt%) in the electrolyte can lead to significant improvements in battery performance.
| Performance Metric | Without DTD Additive | With DTD Additive | Reference |
| Initial Coulombic Efficiency | Lower | Higher | [5] |
| Capacity Retention | Rapid decline over cycles | Significantly improved | [8] |
| Cycle Life | Shorter | Extended | [5][9] |
| Interfacial Impedance | Increases significantly with cycling | Remains relatively low and stable | [1][6] |
| Thermal Stability | Lower | Improved | [9] |
| Gas Generation | Higher | Reduced | [9] |
Note: The specific performance enhancements can vary depending on the cell chemistry (anode and cathode materials), electrolyte composition, and testing conditions.
One study demonstrated that the addition of a small volume ratio of DTD (0.01%) to the electrolyte increased the reversible discharge capacity of a mesocarbon microbead (MCMB)/Li cell from 300 mAh/g to 350 mAh/g and improved its cycleability.[6] Another key benefit is the suppression of initial capacity decline.[5][10]
Experimental Protocols for Evaluation
To quantitatively assess the impact of DTD, a series of electrochemical and analytical experiments are necessary.
Cell Assembly
A standardized procedure for assembling coin cells (e.g., CR2032) is crucial for obtaining reproducible results.
Caption: Standard coin cell assembly workflow.
Electrochemical Testing
a. Galvanostatic Cycling: This is the primary method for evaluating capacity retention and cycle life.
-
Protocol:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure a stable SEI formation.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their power performance.
-
Long-term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more) to assess long-term stability.
-
-
Key Metrics: Discharge capacity, coulombic efficiency, and capacity retention vs. cycle number.
b. Cyclic Voltammetry (CV): CV is used to identify the reduction and oxidation potentials of the electrolyte components.
-
Protocol:
-
Assemble a three-electrode cell with a reference electrode (e.g., Li metal).
-
Sweep the potential of the working electrode (e.g., graphite) from the open-circuit voltage down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back.
-
-
Analysis: The reduction peak of DTD should appear at a higher potential than that of the carbonate solvents, confirming its preferential decomposition.[6]
c. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to probe the interfacial impedance of the battery.
-
Protocol:
-
Apply a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific state of charge.
-
Fit the resulting Nyquist plot to an equivalent circuit model to extract the resistance of the SEI layer and the charge-transfer resistance.
-
-
Analysis: Cells with DTD are expected to show a lower and more stable SEI resistance throughout cycling.[6]
Post-mortem Analysis
After cycling, disassembling the cells in a glovebox for post-mortem analysis provides valuable insights into the SEI composition and morphology.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the electrodes. A smoother and more uniform SEI is expected on anodes from cells with DTD.[6][7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental and chemical composition of the SEI. The presence of sulfur-containing species in the SEI of DTD-containing cells can be confirmed.[7][11]
Concluding Remarks
The use of 1,3,2-Dioxathiolane 2,2-dioxide as an electrolyte additive represents a significant advancement in improving the performance and longevity of lithium-ion batteries. By facilitating the formation of a stable, sulfur-rich SEI layer, DTD effectively mitigates the detrimental effects of continuous electrolyte decomposition that plague conventional electrolytes. The experimental evidence strongly supports the benefits of DTD in enhancing capacity retention, extending cycle life, and reducing impedance. For researchers and professionals in the field, a thorough understanding and application of DTD and similar additives are crucial for the development of next-generation, high-performance energy storage systems.
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Yao, Y.-W., Xu, J., Yao, W.-H., Wang, Z.-C., & Yang, Y. (2010). Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries. Chinese Journal of Applied Chemistry, 27(07), 823-828. (URL: [Link])
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1,3,2-Dioxathiolane 2,2-Dioxide (DTD) as Lithium or Sodium-Ion Battery - MTI Corporation. (URL: [Link])
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1,3,2-dioxathiolane 2,2-dioxide(DTD) - ANHUI MEISENBAO TECHNOLOGY CO., LTD. (URL: [Link])
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DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. (URL: [Link])
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Ma, L., et al. (2014). Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime: Correlation between XPS Surface Studies and Electrochemical Test Results. The Journal of Physical Chemistry C. (URL: [Link])
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Gilbert, J. A., et al. (2019). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. MDPI. (URL: [Link])
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Kim, K., et al. (2020). [4,4′-bi(1,3,2-dioxathiolane)] 2,2′-dioxide: A novel cathode additive for high-voltage performance in lithium ion batteries. ResearchGate. (URL: [Link])
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Effect of electrolyte additives on the performance of lithium-ion batteries - ResearchGate. (URL: [Link])
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1,3,2-Dioxathiolane 2,2-dioxide (DTD) | CAS 12092-98-5 | Chemical Supplier | Apechem. (URL: [Link])
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Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
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Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery | Request PDF - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,2-Dioxathiane 2-oxide
Introduction: 1,3,2-Dioxathiane 2-oxide, also known as 1,3-propylene sulfite, is a reactive cyclic sulfite ester. Its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers, is well-established. However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous disposal protocols. Improper handling or disposal can lead to significant safety incidents and environmental contamination. This guide provides a comprehensive, step-by-step framework for the safe deactivation and disposal of 1,3,2-Dioxathiane 2-oxide, designed for researchers, chemists, and laboratory safety professionals. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring personnel protection and regulatory compliance.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before handling 1,3,2-Dioxathiane 2-oxide, a complete understanding of its hazard profile is essential. This compound is not benign and requires stringent safety measures to prevent exposure.
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear classification of the risks associated with 1,3,2-Dioxathiane 2-oxide.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage[1][2] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1] |
| Potential Hazard (for related cyclic sulfates) | H341 | Warning | Suspected of causing genetic defects[3][4][5] |
1.2 Required Personal Protective Equipment (PPE)
Due to the severe eye damage risk and other hazards, the following minimum PPE must be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and wash them before removal.[6][7]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: All handling of 1,3,2-Dioxathiane 2-oxide, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
1.3 Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water. If irritation or an allergic reaction develops, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Part 2: Regulatory Framework for Chemical Disposal
Disposal procedures are not merely best practices; they are governed by federal and local regulations to ensure safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste characteristics.[8] 1,3,2-Dioxathiane 2-oxide's potential to react with water and generate hazardous decomposition products (sulfur oxides) upon heating means it should be managed with the principles of reactive waste (D003) in mind.[3][8][9] The generator of the waste is legally responsible for its safe disposal.[3]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), mandate safe handling practices, employee training, and emergency preparedness in the workplace.[10][11][12]
Part 3: Disposal Pathway Decision Guide
The optimal disposal method depends on the quantity of waste and the available facilities. This decision tree illustrates the appropriate pathway.
Caption: Disposal decision workflow for 1,3,2-Dioxathiane 2-oxide.
Part 4: Protocol for Chemical Deactivation via Alkaline Hydrolysis
For manageable, lab-scale quantities, chemical deactivation is the preferred method. Cyclic sulfate and sulfite esters undergo rapid and irreversible hydrolysis under basic conditions, yielding significantly less hazardous products.[13][14][15] The reaction below shows the hydrolysis of 1,3,2-Dioxathiane 2-oxide to form the stable salt of 3-hydroxypropane-1-sulfonic acid.
C₃H₆O₃S + 2 NaOH → HO(CH₂)₃SO₃Na + Na⁺ + H₂O
4.1 Materials Required
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 5x the volume of the final solution)
-
Ice bath
-
pH paper or calibrated pH meter
-
Sodium hydroxide (NaOH)
-
Water
4.2 Step-by-Step Deactivation Protocol
-
Work Area Setup: Perform all steps inside a certified chemical fume hood. Ensure an ice bath is readily available.
-
Prepare Alkaline Solution: Prepare a 2M solution of sodium hydroxide. For every 1 gram of 1,3,2-Dioxathiane 2-oxide waste, you will need approximately 10 mL of the 2M NaOH solution. This provides a safe excess of hydroxide to drive the reaction to completion.
-
Cool the Reaction Vessel: Place the beaker containing the stirred 2M NaOH solution in an ice bath and allow it to cool. The hydrolysis reaction is exothermic, and pre-cooling helps to control the reaction rate.
-
Slow Addition of Waste: Using a pipette or dropping funnel, add the 1,3,2-Dioxathiane 2-oxide waste to the cold, stirred NaOH solution dropwise. The rate of addition must be slow enough to keep the temperature of the solution below 50°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for a minimum of 2 hours to ensure the reaction is complete.
-
Verification of Deactivation: After the reaction period, check the pH of the solution. The pH should be strongly basic (pH > 12). If it is not, add more NaOH solution and stir for another hour. This confirms that all the reactive ester has been consumed.
-
Final Disposal of Solution: The resulting aqueous solution contains the sodium salt of 3-hydroxypropane-1-sulfonic acid and excess sodium hydroxide. This solution can typically be neutralized with a weak acid (e.g., citric acid) and disposed of down the drain with copious amounts of water, pending approval from your institution's environmental health and safety (EHS) office. Always confirm local regulations before aqueous disposal.
Part 5: Final Waste Disposal Procedures
5.1 Bulk Quantities and Undeactivated Waste
For quantities larger than 100g or in situations where chemical deactivation is not feasible, professional disposal is required.
-
Packaging: Carefully place the 1,3,2-Dioxathiane 2-oxide in a chemically compatible, sealed container.
-
Labeling: Label the container clearly as "Hazardous Waste: 1,3,2-Dioxathiane 2-oxide, Reactive, Corrosive" and include the appropriate GHS pictograms.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials like strong oxidizing agents.[5]
-
Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor. The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting sulfur oxides.[3]
5.2 Contaminated Materials
All materials that have come into contact with 1,3,2-Dioxathiane 2-oxide, including gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Place contaminated solids in a sealed, labeled hazardous waste bag or container for incineration.
-
Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses can often be disposed of as non-hazardous waste, but confirm this with your EHS office.
Part 6: Spill and Emergency Procedures
6.1 Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading or entering drains.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
6.2 Fire Response
-
For small fires, use a dry chemical, foam, or carbon dioxide extinguisher.
-
Upon heating, containers may explode, and the compound can decompose to produce toxic sulfur oxides and carbon oxides.[3] If a fire involves this chemical, evacuate the area and contact emergency services.
References
-
Kaiser, E. T., Kudo, K., & Zaborsky, O. R. (1967). Hydrolysis and methanolysis of cyclic sulfate and sulfonate esters in strongly basic media. Journal of the American Chemical Society. Available at: [Link]
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PubChem. 1,3,2-Dioxathiane 2-oxide. National Center for Biotechnology Information. Available at: [Link]
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OSHA. Hazardous Waste. Occupational Safety and Health Administration. Available at: [Link]
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Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
-
Kaiser, E. T., Panar, M., & Westheimer, F. H. (1962). The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. Journal of the American Chemical Society. Available at: [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]
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U.S. Environmental Protection Agency. (1980). Reactivity Characteristic Background Document. Available at: [Link]
-
ChemSrc. (2024). 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide. Available at: [Link]
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
OSHA. Hazardous Waste - Standards. Occupational Safety and Health Administration. Available at: [Link]
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LookChem. 1,3,2-Dioxathiane 2-oxide. Available at: [Link]
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Chemguide. Hydrolysing Esters. Available at: [Link]
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GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
-
University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]
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Personal protective equipment for handling 1,3,2-Dioxathiane 2-oxide
An In-Depth Guide to Personal Protective Equipment for Handling 1,3,2-Dioxathiane 2-oxide
As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their scientific objectives safely and efficiently. 1,3,2-Dioxathiane 2-oxide is a valuable reagent in modern synthesis, but its utility is matched by its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive framework grounded in chemical causality and operational best practices. Our aim is to build your confidence in handling this compound by fostering a deep understanding of the risks and the rationale behind each safety protocol.
Foundational Knowledge: A Hazard-Centric Profile
Understanding the inherent reactivity and toxicity of 1,3,2-Dioxathiane 2-oxide is the critical first step in establishing a robust safety plan. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.
According to aggregated GHS information, 1,3,2-Dioxathiane 2-oxide is classified with the following hazards:
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation : Causes serious eye damage.[1]
-
Skin Sensitization : May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
These classifications dictate a non-negotiable requirement for a multi-layered PPE strategy to prevent any direct contact with the substance.
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component serves a specific purpose, and its efficacy depends on correct selection and use.
| PPE Component | Specification & Standard | Rationale for Use with 1,3,2-Dioxathiane 2-oxide |
| Eye & Face Protection | Chemical safety goggles and a full-face shield (ANSI Z87.1 compliant) | Causality: The chemical is classified as causing serious eye damage.[1] Goggles are essential to prevent splashes from entering the eye. A full-face shield is required to protect the entire face from splashes during dispensing or in the event of a vessel failure. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | Causality: The substance causes skin irritation and may cause an allergic reaction upon contact.[1] Standard nitrile gloves may not offer sufficient protection for prolonged handling. Always consult the glove manufacturer's compatibility chart for breakthrough times. |
| Body Protection | Chemical-resistant laboratory coat or apron | Causality: Protects underlying clothing and skin from accidental spills and contamination. It is the primary barrier against skin exposure.[2][3] |
| Respiratory Protection | Work within a certified chemical fume hood | Causality: The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[4][5] A respirator is generally not required if a fume hood is used correctly, but a risk assessment may deem it necessary for specific procedures like cleaning large spills. |
The Operational Blueprint: A Step-by-Step Handling Protocol
Safe handling is a process, not a single event. This workflow diagram illustrates the critical phases of engagement with 1,3,2-Dioxathiane 2-oxide, ensuring safety from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
